molecular formula C14H10FNOS B114222 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile CAS No. 148901-52-4

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Cat. No.: B114222
CAS No.: 148901-52-4
M. Wt: 259.3 g/mol
InChI Key: KIJMTRJIUKHLPE-UHFFFAOYSA-N
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Description

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is a specialty chemical building block of significant interest in industrial research and development. Its primary identified application is in the field of agricultural chemistry , where it is utilized as a key intermediate in the synthesis and discovery of novel agrochemicals . The structural motif of this compound, incorporating both fluorine and methylthioether substituents, is commonly investigated for developing compounds with potential biological activity. While the specific mechanism of action for this exact molecule may not be fully elucidated, research into structurally similar aryl sulfide and phenoxybenzene compounds suggests that such molecules can serve as precursors for active ingredients or probes in crop protection research . This compound is also referenced in market analyses concerning its use in the synthesis of pharmaceutical intermediates , indicating its utility in expanding chemical space for drug discovery programs . The presence of the benzonitrile group and the fluorine atom makes it a valuable scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNOS/c1-18-11-7-5-10(6-8-11)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMTRJIUKHLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347415
Record name 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile
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Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148901-52-4
Record name 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile
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Record name 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile
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Foundational & Exploratory

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Authored by Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the basic properties and potential applications of this compound.

Core Compound Profile

Chemical Identity

This compound is a synthetic organic compound characterized by a diaryl ether linkage. The structure features a benzonitrile ring substituted with a fluorine atom and a 4-(methylthio)phenoxy group.

  • IUPAC Name: 2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile[1]

  • CAS Number: 148901-52-4[1][2]

  • Molecular Formula: C₁₄H₁₀FNOS[1]

  • Molecular Weight: 259.3 g/mol [1]

Structural Significance in Medicinal Chemistry

The architectural features of this molecule are noteworthy from a drug discovery perspective. The nitrile group is a versatile pharmacophore found in over 30 approved pharmaceuticals, often engaging in dipole interactions or acting as a bioisostere for other functional groups.[3] The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like pKa. The diaryl ether moiety provides a flexible yet stable scaffold, common in many classes of therapeutic agents, including kinase inhibitors. The terminal methylthio group offers a potential site for metabolic transformation and can participate in specific interactions within protein binding pockets.

Physicochemical and Safety Data

Understanding the fundamental properties of a compound is critical for its application in research and development.

Tabulated Physicochemical Properties
PropertyValueSource(s)
Appearance Liquid[1]
Melting Point 68°C[1]
Boiling Point 363.4±37.0 °C (Predicted)[4]
Density 1.24±0.1 g/cm³ (Predicted)[4]
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and alcohols. Low aqueous solubility is expected.N/A
Safety and Handling Profile

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

  • Signal Word: Warning[1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: [1]

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing and eye/face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

    • P302+P352: IF ON SKIN: Wash with plenty of water and soap.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization Workflow

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

The logical disconnection point is the ether bond, which simplifies the target molecule into two commercially available or readily synthesized starting materials: 2,6-difluorobenzonitrile and 4-(methylthio)phenol. This is a common and reliable strategy for constructing diaryl ethers.

G Target This compound Intermediates 2,6-Difluorobenzonitrile + 4-(Methylthio)phenol Target->Intermediates C-O Disconnection (SNAr)

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

This protocol outlines the synthesis through a base-mediated SNAr reaction.

Objective: To synthesize this compound.

Materials:

  • 4-(Methylthio)phenol

  • 2,6-Difluorobenzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylthio)phenol (1.0 equivalent) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Formation of Phenoxide: Stir the mixture at room temperature for 20-30 minutes. The formation of the potassium phenoxide salt should be observed.

  • Addition of Electrophile: Add 2,6-difluorobenzonitrile (1.05 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product requires purification, followed by structural verification.

G cluster_synthesis Synthesis & Isolation cluster_purification Purification & Analysis Start Reactants: 4-(Methylthio)phenol 2,6-Difluorobenzonitrile K2CO3 in DMF Reaction Heat at 80°C Start->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Crude Crude Product Workup->Crude Purification Flash Column Chromatography (Silica Gel) Crude->Purification Analysis Structural Verification (NMR, MS, IR) Purification->Analysis Purity Purity Assessment (HPLC) Analysis->Purity Final Pure Compound Purity->Final

Caption: Standard workflow from synthesis to final product.

Purification:

  • The crude material is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity. ¹⁹F NMR should be used to confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Potential Applications in Drug Discovery

While specific biological activity for this compound is not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic areas.

  • Kinase Inhibition: The diaryl ether core is a privileged scaffold in many kinase inhibitors used in oncology. The substituents on either phenyl ring can be modified to achieve potency and selectivity against specific kinases.

  • Enzyme Inhibition: The benzonitrile group is a key feature in several enzyme inhibitors, including aromatase inhibitors for estrogen-dependent diseases and dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes.[3][5]

  • Materials Science: Fluorinated benzonitrile derivatives have also been explored for applications in materials science, such as in the development of materials with thermally activated delayed fluorescence (TADF) for use in organic light-emitting diodes (OLEDs).[6]

This compound represents a valuable building block or starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. Its synthesis is straightforward, allowing for the generation of analogs to explore structure-activity relationships (SAR).

References

An In-depth Technical Guide to 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, a substituted diaryl ether benzonitrile. The document details its physicochemical properties, proposes a robust synthetic pathway, and outlines methods for its spectroscopic characterization. Furthermore, it explores the potential applications of this molecule, drawing from the established roles of the benzonitrile and methylthio-phenyl moieties in medicinal chemistry and materials science. Safety protocols and handling guidelines are also presented. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this specific chemical entity.

Introduction and Overview

This compound (CAS No. 148901-52-4) is a polyfunctional aromatic compound featuring a unique assembly of a fluorinated benzonitrile core linked via an ether bridge to a methylthio-substituted phenol.[1][2] The nitrile (CN) group is a versatile functional group in pharmaceuticals, known for its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3] Its metabolic stability further enhances its appeal in drug design.[3]

The presence of a fluorine atom ortho to the nitrile group significantly influences the electronic properties of the aromatic ring, enhancing its susceptibility to nucleophilic substitution and potentially modulating the compound's binding affinity in biological systems. The diaryl ether linkage is a common structural motif in many biologically active molecules, while the 4-(methylthio)phenyl group provides a site for potential metabolic oxidation and can influence lipophilicity. This combination of functional groups suggests that this compound could serve as a valuable intermediate or a core scaffold in the synthesis of novel therapeutic agents or functional materials.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is critical for designing experimental conditions, ensuring proper storage, and performing accurate analytical measurements.

PropertyValueSource
CAS Number 148901-52-4[1][2][6]
Molecular Formula C₁₄H₁₀FNOS[2]
Molecular Weight 259.3 g/mol [1]
IUPAC Name 2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile[2]
Canonical SMILES CSC1=CC=C(OC2=CC=CC(F)=C2C#N)C=C1[2]
InChI Key InChI=1S/C14H10FNOS/c1-18-11-6-4-10(5-7-11)17-13-3-2-8-12(15)14(13)9-16[2]
Appearance Not specified (typically off-white to light yellow solid)General chemical knowledge
Solubility Low water solubility is expected[7]
Storage Conditions Store in a cool, dry, well-ventilated area[7]

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of diaryl ether synthesis.

Rationale of Synthetic Strategy

The core principle of this synthesis relies on the activation of the aromatic ring of 2,6-difluorobenzonitrile by two potent electron-withdrawing groups: the nitrile (-CN) and the fluorine atom. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the displacement of one of the fluorine atoms. The nucleophile in this reaction is the phenoxide ion generated from 4-(methylthio)phenol. The reaction is typically performed in a polar aprotic solvent in the presence of a base to deprotonate the phenol.

G Reactant1 2,6-Difluorobenzonitrile Intermediate Nucleophilic Attack (Formation of Meisenheimer Complex) Reactant1->Intermediate Substrate Reactant2 4-(Methylthio)phenol Reactant2->Intermediate Nucleophile Reagents Base (e.g., K₂CO₃) Polar Aprotic Solvent (e.g., DMF, DMSO) Reagents->Intermediate Conditions Product This compound Intermediate->Product Fluoride Elimination Workup Aqueous Workup & Purification (Crystallization/Chromatography) Product->Workup G Structure This compound Molecular Structure NMR ¹H, ¹³C, ¹⁹F NMR ¹H: Aromatic & Methyl Signals ¹³C: Unique Carbon Environments ¹⁹F: Single Fluorine Resonance Structure:f0->NMR Confirms Connectivity FTIR FT-IR Spectroscopy C≡N Stretch (~2230 cm⁻¹) C-O-C Stretch (~1250 cm⁻¹) C-S Stretch Structure:f0->FTIR Identifies Functional Groups MS Mass Spectrometry Molecular Ion Peak (M⁺) Fragmentation Pattern Structure:f0->MS Determines Mass

References

An In-depth Technical Guide to 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile (CAS 148901-52-4)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, CAS 148901-52-4, is a substituted diaryl ether nitrile, a chemical scaffold of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, a probable and detailed synthetic route based on established chemical principles, and a discussion of its potential applications as a key building block in the development of novel therapeutics and other advanced materials. While toxicological properties of this specific compound are not extensively documented, this guide offers insights into its reactivity and utility for research and development professionals.[1][2]

Core Chemical and Physical Properties

This compound is a polyfunctional aromatic compound. The combination of a fluorinated benzonitrile ring linked via an ether bridge to a methylthio-substituted phenol moiety provides multiple sites for further chemical modification, making it a versatile intermediate.[3]

PropertyValueSource
CAS Number 148901-52-4[1][3]
Molecular Formula C₁₄H₁₀FNOS[1][3]
Molecular Weight 259.30 g/mol [1][3]
IUPAC Name 2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile[4]
Synonyms 2-Fluoro-6-[4-(methylsulphanyl)phenoxy]benzonitrile[1]
Appearance Liquid (at room temperature)[4]
Melting Point 68°C[4]

Note: The toxicological properties of this compound have not been fully investigated. Standard laboratory safety protocols, including the use of personal protective equipment and handling in a chemical fume hood, are strongly recommended.[1][2]

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of diaryl ethers, particularly those bearing electron-withdrawing groups on one of the aromatic rings, is commonly achieved through nucleophilic aromatic substitution (SNAr). The structure of this compound strongly suggests its formation via the reaction of 2,6-difluorobenzonitrile with 4-(methylthio)phenol.

Mechanistic Rationale

The benzonitrile ring is 'activated' towards nucleophilic attack by the presence of two electron-withdrawing groups: the nitrile (-CN) and the fluorine atom (-F). These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. The phenoxide, generated in situ from 4-(methylthio)phenol by a base, acts as the nucleophile, attacking the carbon atom bearing a fluorine atom and displacing it. The reaction is regioselective, with the substitution occurring at the 2-position of the benzonitrile ring.

SNAr_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_product Product 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2,6-Difluorobenzonitrile->Meisenheimer_Complex Nucleophilic Attack 4-(Methylthio)phenol 4-(Methylthio)phenol Base Base (e.g., K₂CO₃, NaH) 4-(Methylthio)phenol->Base Deprotonation Solvent Solvent (e.g., DMF, DMSO) Target_Molecule This compound Meisenheimer_Complex->Target_Molecule Fluoride Elimination

Caption: Proposed SNAr synthesis workflow.

Field-Proven Experimental Protocol (Generalized)

This protocol is a representative procedure for the synthesis of diaryl ethers via SNAr and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2,6-Difluorobenzonitrile

  • 4-(Methylthio)phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-(methylthio)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Addition of Electrophile: Add 2,6-difluorobenzonitrile (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Applications in Drug Discovery and Agrochemicals

The benzonitrile moiety is a recognized pharmacophore and a versatile synthetic handle in medicinal chemistry. Its presence in numerous approved drugs and clinical candidates highlights its utility. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[5]

As a Precursor for Bioactive Molecules

The structural motifs present in this compound make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

  • Diaryl Ether Core: The diaryl ether linkage is a common feature in many biologically active compounds, including some antibiotics and enzyme inhibitors.

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide range of possibilities for derivatization.

Analog to Intermediates in Known Drug Synthesis

While direct applications of this specific molecule are not widely published, its structure is analogous to intermediates used in the synthesis of various therapeutic agents. For example, fluorinated benzonitriles are key starting materials in the synthesis of drugs like Danuglipron and Trelagliptin.[6][7] Furthermore, phenoxy acetamide derivatives, which could be synthesized from related precursors, have shown potential as antitubercular agents.

Applications cluster_derivatives Potential Derivatives cluster_fields Target Fields Target This compound Amine Reduction to Primary Amine Target->Amine Acid Hydrolysis to Carboxylic Acid Target->Acid Tetrazole Cycloaddition to Tetrazole Target->Tetrazole Agro Agrochemicals (e.g., Herbicides, Fungicides) Target->Agro Materials Advanced Materials (e.g., Polymers) Target->Materials Pharma Pharmaceuticals (e.g., Enzyme Inhibitors) Amine->Pharma Acid->Pharma Tetrazole->Pharma

Caption: Potential derivatization pathways and application fields.

Conclusion

This compound is a strategically functionalized molecule with considerable potential as a building block in organic synthesis. Its probable synthesis via a robust SNAr reaction makes it an accessible intermediate for research and development. The combination of a diaryl ether scaffold, a reactive nitrile group, and a fluorine atom positions this compound as a valuable precursor for generating libraries of novel molecules for screening in drug discovery and materials science programs. Further investigation into its biological activity and reactivity is warranted to fully explore its utility.

References

An In-depth Technical Guide to 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. This molecule, belonging to the versatile class of fluorinated benzonitriles, holds potential as a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The strategic placement of a fluorine atom, a nitrile group, and a methylthiophenoxy moiety on the benzene ring imparts a unique reactivity profile, primarily governed by nucleophilic aromatic substitution. This document details a proposed synthetic protocol, predicted spectroscopic data based on analogous structures, and essential safety and handling information. It is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of novel benzonitrile derivatives.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Benzonitrile derivatives are a cornerstone in modern organic synthesis, serving as versatile intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and advanced materials[1][2]. The introduction of fluorine atoms into these aromatic scaffolds can profoundly influence their biological and physical properties, enhancing metabolic stability, binding affinity, and lipophilicity—attributes highly sought after in drug discovery[3]. The nitrile group itself is a valuable pharmacophore, capable of participating in various biological interactions, often acting as a bioisostere for carbonyl groups[4].

This compound (CAS No. 148901-52-4) is a trifunctional aromatic compound featuring a fluorine atom, a nitrile group, and a 4-(methylthio)phenoxy substituent. The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a prime leaving group for the introduction of further functionalities[1][5]. The thioether linkage introduces a site for potential metabolic oxidation and a handle for further chemical modification, adding to the molecule's synthetic utility[6][7]. This guide aims to provide a detailed understanding of the structure and chemistry of this promising synthetic intermediate.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 148901-52-4N/A
Molecular Formula C₁₄H₁₀FNOSN/A
Molecular Weight 259.3 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point 92-94 °C (for the analogous 2-fluoro-6-(4-methylphenylthio)benzonitrile)[8]
Boiling Point 363.4±37.0 °C (Predicted for the analogous 2-fluoro-6-(4-methylphenylthio)benzonitrile)[8]
Density 1.24±0.1 g/cm³ (Predicted for the analogous 2-fluoro-6-(4-methylphenylthio)benzonitrile)[8]

Synthesis of this compound

The most logical and established synthetic route to diaryl ethers of this nature is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a fluoride ion from an activated aromatic ring by a phenoxide nucleophile.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary starting materials: 2,6-difluorobenzonitrile and 4-(methylthio)phenol. The electron-withdrawing nature of the two fluorine atoms and the nitrile group on the 2,6-difluorobenzonitrile ring makes it highly susceptible to nucleophilic attack.

Retrosynthesis target This compound reagents 2,6-Difluorobenzonitrile + 4-(Methylthio)phenol target->reagents SNAr Disconnection

Caption: Retrosynthetic approach for the target molecule.

Proposed Experimental Protocol

The following protocol is a proposed method based on standard procedures for SNAr reactions involving fluorinated benzonitriles and phenols.

Materials:

  • 2,6-Difluorobenzonitrile

  • 4-(Methylthio)phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-(methylthio)phenol.

  • Addition of Electrophile: Add 2,6-difluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 2,6-Difluorobenzonitrile mix Mix & Stir in DMF start1->mix start2 4-(Methylthio)phenol start2->mix start3 K₂CO₃ (Base) start3->mix start4 DMF (Solvent) start4->mix heat Heat (80-100 °C) mix->heat extract Aqueous Workup (EtOAc/Water) heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy[3][9][10].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the thioether group.

  • Aromatic Protons (δ 6.8-7.6 ppm): The aromatic region will display complex multiplets due to spin-spin coupling between the protons on both aromatic rings and with the fluorine atom.

  • Methyl Protons (δ ~2.5 ppm): The protons of the methyl group (-SCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Nitrile Carbon (δ ~115-120 ppm): The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in this region.

  • Aromatic Carbons (δ ~110-165 ppm): The aromatic carbons will show a range of chemical shifts. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Methyl Carbon (δ ~15-20 ppm): The carbon of the methyl group (-SCH₃) will appear at a high-field position.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds.

  • Fluorine Signal: A single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift will be influenced by the electronic effects of the adjacent phenoxy and nitrile groups. This signal will likely be a multiplet due to coupling with the ortho and meta protons on the benzonitrile ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C≡N Stretch (ν ~2230 cm⁻¹): A sharp, medium-intensity band characteristic of the nitrile group.

  • C-O-C Stretch (ν ~1240 cm⁻¹): A strong band corresponding to the aryl ether linkage.

  • C-F Stretch (ν ~1200-1300 cm⁻¹): A strong absorption band for the carbon-fluorine bond.

  • Aromatic C=C Stretches (ν ~1400-1600 cm⁻¹): A series of bands corresponding to the vibrations of the aromatic rings.

  • C-S Stretch (ν ~600-800 cm⁻¹): A weak to medium intensity band for the thioether linkage.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 259. The fragmentation pattern would likely involve the loss of the methyl group, the cleavage of the ether bond, and other characteristic fragmentations of aromatic nitriles and thioethers.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by its three functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the fluorine atom is activated towards displacement by various nucleophiles, allowing for the introduction of amines, alkoxides, and other functional groups.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a diverse range of derivatives.

  • Thioether Oxidation: The thioether can be oxidized to the corresponding sulfoxide and sulfone, which can alter the electronic properties and biological activity of the molecule.

Given the functionalities present, this compound is a promising intermediate for:

  • Pharmaceuticals: As a building block for the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds where the benzonitrile or thioether moiety can play a role in target binding[4].

  • Materials Science: The fluorinated aromatic structure could be incorporated into polymers or organic light-emitting diodes (OLEDs), where the electronic properties of the molecule can be fine-tuned.

Safety and Handling

While a comprehensive safety data sheet (SDS) for this specific compound is not widely available, general precautions for handling aromatic nitriles and fluorinated compounds should be followed.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Benzonitrile derivatives can be toxic if inhaled, ingested, or absorbed through the skin[2]. Avoid generating dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable molecule with a rich potential for further chemical exploration. Its trifunctional nature provides multiple avenues for derivatization, making it an attractive building block for the development of novel compounds in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its structure, synthesis, and predicted properties to aid researchers in its effective utilization. Further experimental validation of the spectroscopic and reactivity data is warranted to fully unlock the potential of this versatile compound.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diaryl Ether Nitrile Compounds

Abstract

The diaryl ether nitrile scaffold is a cornerstone in modern chemistry, representing a privileged structure in medicinal chemistry, agrochemicals, and materials science.[1][2] The unique combination of the flexible, yet stable, diaryl ether linkage and the versatile, polar nitrile functional group imparts a desirable profile of physicochemical and biological properties.[1][3] This guide provides an in-depth exploration of the synthesis, chemical properties, applications, and analysis of diaryl ether nitrile compounds, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind synthetic choices, present validated experimental protocols, and offer insights grounded in established chemical principles.

The Diaryl Ether Nitrile Core: A Structural Overview

At its heart, the diaryl ether nitrile is a molecule containing two aromatic rings linked by an oxygen atom (an ether), with a nitrile (-C≡N) group appended to one or both of the aryl rings. This deceptively simple arrangement offers profound advantages:

  • Structural Stability and Flexibility: The ether bond provides rotational freedom, allowing the molecule to adopt various conformations, which is critical for binding to biological targets. Simultaneously, the aromatic rings offer a rigid scaffold.

  • Chemical Versatility: The nitrile group is a powerful and versatile functional group. It is metabolically stable and can act as a hydrogen bond acceptor, a polar motif to enhance solubility, or a bioisostere for other groups like carbonyls or halogens.[4][5] Crucially, it serves as a synthetic handle for transformation into other key functional groups such as primary amines, amides, or carboxylic acids.[6]

  • Tunable Electronics: The electronic properties of the aromatic rings can be readily modified with various substituents, allowing for fine-tuning of the molecule's reactivity, polarity, and binding characteristics.

Strategic Synthesis of the Diaryl Ether Linkage

The formation of the C(aryl)-O bond is the critical step in synthesizing the diaryl ether core. The choice of method depends heavily on the electronic nature of the aryl partners, steric hindrance, and the presence of other functional groups.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[7]

  • Mechanism: The reaction typically involves a copper(I) phenoxide species reacting with the aryl halide.[8] While traditionally requiring harsh conditions (high temperatures >200°C, polar aprotic solvents like DMF or nitrobenzene), modern iterations have made the reaction far more practical.[8]

  • Causality in Protocol Design:

    • Catalyst: Modern Ullmann-type reactions utilize soluble copper(I) catalysts, often with ligands like diols or N,N-dimethylglycine, which facilitate the reaction under milder conditions (e.g., 90-140°C).[9][10] The ligand accelerates the reductive elimination step, which is often rate-limiting.

    • Base: An inexpensive inorganic base like potassium carbonate (K₂CO₃) is typically used to deprotonate the phenol, forming the active phenoxide nucleophile.[10]

    • Substrate Scope: The reaction is most efficient with electron-poor aryl halides (especially iodides and bromides) and electron-rich phenols.[10] The electron-withdrawing groups on the aryl halide make the ipso-carbon more electrophilic and susceptible to attack.

Caption: Figure 1: Simplified Ullmann Condensation Workflow.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free, alternative for constructing the diaryl ether bond. It relies on a specific electronic arrangement within the aryl halide.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (a phenoxide) attacks the electron-deficient aryl halide at the carbon bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The leaving group (typically a halide) is then expelled to restore aromaticity.

  • Causality in Protocol Design:

    • Activation is Key: The SNAr reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.[11][12] These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance. Without them, the reaction is generally not feasible.

    • Leaving Group: Fluoride is the best leaving group for SNAr, despite being the weakest base. This is because the first step (attack by the nucleophile) is rate-determining, and the high electronegativity of fluorine makes the attached carbon highly electrophilic. The C-F bond is broken in the fast, second step.

    • Solvent: Polar aprotic solvents (DMSO, DMF) are ideal as they solvate the cation of the phenoxide salt but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic.[12]

Caption: Figure 2: SNAr Addition-Elimination Mechanism.

Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular SNAr reaction.[13] While less common for direct diaryl ether nitrile synthesis, it is a critical tool for creating sterically hindered diaryl systems and is conceptually important.[14][15] The reaction involves the intramolecular migration of an aryl group.[13]

Comparison of Synthetic Methods
MethodKey RequirementTypical ConditionsAdvantagesDisadvantages
Ullmann Condensation Copper Catalyst90-220 °C, Base (K₂CO₃, Cs₂CO₃)Broad substrate scope, does not require activated arenes.[9]Can require high temperatures, potential for catalyst contamination.[8]
SNAr Activated Aryl Halide (ortho/para EWG)Room Temp to Reflux, Base (NaH, K₂CO₃)Metal-free, often mild conditions, high yields.[12]Limited to electronically activated substrates.[11]
Smiles Rearrangement Specific substrate scaffold for intramolecular reactionMild, metal-free conditions.[15]Access to sterically hindered products not available via intermolecular routes.[14]Requires synthesis of a specific precursor molecule.[13]

Applications of Diaryl Ether Nitriles

The unique properties of this scaffold have led to its widespread use in several high-value sectors.

Medicinal Chemistry

The diaryl ether is a "privileged scaffold" in drug discovery, and the addition of a nitrile group often enhances pharmacological properties.[1]

  • Enzyme Inhibition: The nitrile group can act as a key binding element, forming hydrogen bonds or polar interactions within an enzyme's active site.[4] Its linear, rigid geometry and electronic character make it an effective pharmacophore.

  • Improved Pharmacokinetics: Introducing a nitrile can modulate a drug candidate's properties by increasing polarity and blocking sites of metabolic degradation, which can improve bioavailability and half-life.[4][16]

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the diaryl ether nitrile motif to achieve high potency and selectivity.[1][17]

Agrochemicals

Diaryl ethers are a well-established class of herbicides.[18][19]

  • Mechanism of Action: Many diaryl ether herbicides function by inhibiting key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[18] The specific substitution pattern on the aryl rings, including the presence of a nitrile, dictates the target and efficacy.

  • Structure-Activity Relationship (SAR): The nitrile group can significantly influence the herbicidal activity and crop selectivity by altering the molecule's binding affinity to the target enzyme.[18]

Materials Science

High-performance polymers based on this structure are prized for their exceptional properties.

  • Poly(arylene ether nitrile) (PEN): PEN is a high-performance engineering plastic known for its outstanding thermal stability (glass transition temperatures >150°C), chemical resistance, and excellent dielectric properties.[2][3]

  • Dielectric Materials: The strong polarity of the nitrile groups contributes to a high dielectric constant, making PEN-based materials suitable for applications in high-energy storage capacitors and electronic packaging.[3][20] The rigid aromatic backbone ensures the material remains stable at high operating temperatures.[20]

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of synthesized diaryl ether nitriles. A combination of spectroscopic methods is typically employed.

TechniqueFunctional GroupCharacteristic SignatureRationale & Comments
IR Spectroscopy Nitrile (-C≡N)Strong, sharp absorption at ~2220-2260 cm⁻¹ .[21]This is a highly diagnostic peak in a relatively clean region of the spectrum, confirming the presence of the nitrile.
Aryl Ether (Ar-O-Ar)Two strong C-O stretching bands at ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric).[22]These bands confirm the ether linkage.
¹H NMR Spectroscopy Ar-H (Aromatic)~6.5-8.0 ppm The chemical shifts and coupling patterns are complex but provide a fingerprint of the substitution on the aromatic rings.
Ar-O-CH₂-R~3.5-4.5 ppm Protons on an aliphatic carbon attached to the ether oxygen are deshielded. Not present in a direct diaryl ether.
Ar-CH ₂-CN~2.0-3.0 ppm Protons on a carbon adjacent to a nitrile are slightly deshielded.[21]
¹³C NMR Spectroscopy C ≡N (Nitrile Carbon)~115-125 ppm .[21]The sp-hybridized carbon of the nitrile appears in a distinct downfield region.
Ar-C -O (Ether Carbon)~140-160 ppm The aromatic carbons directly bonded to the ether oxygen are significantly deshielded.
Mass Spectrometry Molecular Ion (M⁺)Visible M⁺ or [M+H]⁺ peakProvides the molecular weight of the compound, confirming the overall formula. Fragmentation patterns can help elucidate the structure.

Validated Experimental Protocols

Protocol 1: Synthesis of a Diaryl Ether Nitrile via SNAr

Objective: To synthesize 4-(4-nitrophenoxy)benzonitrile from 4-fluoronitrobenzene and 4-cyanophenol.

Materials:

  • 4-fluoronitrobenzene (1.0 eq)

  • 4-cyanophenol (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenol (1.05 eq) and anhydrous DMF (approx. 5 mL per mmol of limiting reagent).

  • Add finely ground anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 4-fluoronitrobenzene (1.0 eq) to the flask.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 4-(4-nitrophenoxy)benzonitrile.

  • Validation: Confirm the product's identity and purity using IR spectroscopy (look for the -C≡N stretch ~2230 cm⁻¹ and C-O stretches), NMR spectroscopy, and melting point analysis.

Protocol 2: Modern Ullmann Synthesis of a Diaryl Ether

Objective: To synthesize 4-phenoxybenzonitrile from 4-bromobenzonitrile and phenol using a modern copper-catalyzed system. [Based on methodologies described in sources 5, 7]

Materials:

  • 4-bromobenzonitrile (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • N,N-dimethylglycine (ligand) (0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromobenzonitrile (1.0 eq), phenol (1.2 eq), CuI (0.05 eq), N,N-dimethylglycine (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous toluene (or dioxane) via syringe.

  • Equip the flask with a reflux condenser and heat the mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-phenoxybenzonitrile.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion and Future Outlook

Diaryl ether nitrile compounds represent a robust and highly adaptable chemical class. Their synthesis is well-understood, with modern methods like ligated Ullmann couplings and SNAr reactions providing efficient and scalable routes to a vast array of derivatives. Their impact is already significant in pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on developing even more sustainable and efficient catalytic systems for their synthesis and exploring novel applications in areas like organic electronics and photochemistry, leveraging the unique electronic properties conferred by the nitrile group and the diaryl ether framework.

References

The Strategic Deployment of Fluorine: A Guide to Fluorinated Compounds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of the role of fluorinated compounds, delving into the fundamental physicochemical principles that underpin their utility. We will explore the profound effects of fluorination on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] A significant portion of this document is dedicated to a detailed examination of contemporary synthetic methodologies, including electrophilic, nucleophilic, and deoxyfluorination reactions, as well as the increasingly vital field of trifluoromethylation.[5][6][7] Through field-proven insights, detailed experimental protocols, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage fluorinated compounds in their synthetic endeavors. We will also touch upon the application of fluorine-18 in Positron Emission Tomography (PET) imaging and the environmental considerations associated with organofluorine compounds.[3][8]

The Unique Character of Fluorine: Fundamental Principles

The outsized role of fluorine in organic chemistry stems from its unique combination of properties, which are unparalleled by any other element.[9] Understanding these core characteristics is fundamental to appreciating its impact on molecular design and reactivity.

  • Extreme Electronegativity: Fluorine is the most electronegative element (Pauling scale value of 3.98), which induces a strong polarization of the carbon-fluorine (C-F) bond, creating a significant bond dipole moment.[2][3] This electronic perturbation can profoundly alter the pKa of neighboring functional groups, influencing a molecule's ionization state and bioavailability.[3][10]

  • The Strength of the C-F Bond: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 480 kJ/mol.[2][11] This exceptional stability renders the bond resistant to metabolic cleavage, a property extensively exploited in drug design to enhance metabolic stability and prolong a drug's half-life.[4][12]

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3] This allows fluorine to act as a "super-hydrogen" or a bioisostere, enabling its substitution for hydrogen without significant steric perturbation, while drastically altering the molecule's electronic properties.[3]

  • Lipophilicity Modulation: The introduction of fluorine generally increases a molecule's lipophilicity.[3][10] This can enhance its ability to permeate biological membranes, a critical factor for drug absorption and distribution.[10][12]

These fundamental properties are not mutually exclusive; they work in concert to bestow upon fluorinated molecules a unique profile of stability, reactivity, and biological interaction.

Caption: Impact of Fluorination on a Lead Compound.

Synthetic Methodologies for C-F Bond Formation

The challenge in organofluorine chemistry has historically been the controlled and selective introduction of fluorine. Direct fluorination with highly reactive F2 gas is often impractical and non-selective.[5] This has spurred the development of a diverse toolkit of bench-stable fluorinating reagents and catalytic systems.

Electrophilic Fluorination

Electrophilic fluorination involves the transfer of a formal "F+" equivalent to a nucleophilic carbon center, typically an enolate or an electron-rich aromatic system. Modern reagents have made this a highly reliable and versatile strategy.

Key Reagents:

ReagentFull NameKey Features
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Bench-stable, crystalline solid; highly versatile; compatible with various catalysts (photoredox, transition metal, organocatalysis).[5][13]
NFSI N-FluorobenzenesulfonimideCrystalline solid; stable and broadly applicable; often used in metal-catalyzed C-H fluorination.[5][6]

The choice between Selectfluor and NFSI is often context-dependent. Selectfluor is generally more reactive, which can be advantageous but may also lead to lower selectivity.[5] NFSI is often preferred where milder conditions or specific redox control are necessary.[5]

Catalytic Enantioselective Fluorination: A major advancement has been the development of catalytic, enantioselective methods.[14][15] This is crucial as many fluorinated drug candidates are chiral. Lewis acids, organocatalysts, and transition metal complexes are used to create a chiral environment, directing the electrophilic fluorinating agent to one face of the substrate.[5][15] For example, chiral copper-bis(oxazoline) complexes have been successfully employed in the enantioselective fluorination of β-ketoesters.[15]

Nucleophilic Fluorination

Nucleophilic fluorination introduces a fluoride anion (F-) into a molecule, typically via an SN2 or SNAr reaction, displacing a suitable leaving group (e.g., tosylate, triflate, halide). The primary challenge is the low nucleophilicity of fluoride in protic solvents due to strong hydrogen bonding.

Key Reagents:

  • HF-based Reagents: Reagents like triethylamine trihydrofluoride (Et3N·3HF) and HF-Pyridine serve as convenient and less corrosive sources of HF.[6][16]

  • Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are common fluoride sources, often used with phase-transfer catalysts (e.g., crown ethers) to enhance solubility and reactivity.[6]

Deoxyfluorination

Deoxyfluorination is a powerful method for converting alcohols and carbonyl compounds directly into organofluorides. These reagents typically activate the oxygen atom, facilitating its displacement by fluoride.

Key Reagents:

ReagentFull NameCommon Applications
DAST Diethylaminosulfur TrifluorideConversion of alcohols to alkyl fluorides; aldehydes/ketones to gem-difluorides.[6][16]
Deoxo-Fluor® Bis(2-methoxyethyl)aminosulfur TrifluorideA more thermally stable alternative to DAST.[6][16]
PyFluor 2-Pyridinesulfonyl FluorideInexpensive, thermally stable reagent for converting alcohols to fluorides.[6]

The choice of deoxyfluorinating reagent is critical. While DAST is highly effective, its thermal instability can be a safety concern. Deoxo-Fluor and PyFluor offer improved safety profiles.[6]

Experimental Protocol: Deoxyfluorination of a Primary Alcohol using DAST

This protocol describes a standard procedure for the conversion of an alcohol to an alkyl fluoride.

  • Preparation: To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise via the dropping funnel over 15 minutes. Caution: DAST is moisture-sensitive and can release HF gas. Handle in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl fluoride.

The Trifluoromethyl (CF3) Group: A Privileged Moiety

The trifluoromethyl (CF3) group is one of the most common fluorine-containing substituents in pharmaceuticals and agrochemicals.[7][17] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a drug's metabolic stability and cell permeability. A variety of methods exist for its installation.

  • Radical Trifluoromethylation: This approach generates a CF3 radical which adds to arenes or alkenes. Reagents like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent) are common radical precursors, often used in conjunction with photoredox or transition metal catalysts.[7][17]

  • Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is the most prominent source of a nucleophilic "CF3-" equivalent, which can add to carbonyls and other electrophiles.[7]

  • Electrophilic Trifluoromethylation: Reagents such as Umemoto's and Togni's reagents act as sources of an electrophilic "CF3+" equivalent.[6][7] These are particularly useful for the trifluoromethylation of nucleophiles like enolates, enamines, and electron-rich aromatics.[18]

Caption: Overview of Key Trifluoromethylation Strategies.

Applications in Drug Discovery and Diagnostics

The theoretical benefits of fluorination translate directly into real-world applications, with approximately 20% of all pharmaceuticals containing fluorine.[13][19]

Case Studies:

  • Lipitor® (Atorvastatin): A fluorine atom on one of the phenyl rings enhances the inhibitor's binding affinity to HMG-CoA reductase and improves its pharmacokinetic profile.

  • Prozac® (Fluoxetine): The CF3 group in Prozac is crucial for its activity. It increases lipophilicity, facilitating passage across the blood-brain barrier, and blocks a key metabolic pathway, increasing the drug's half-life.[7]

  • Ibrutinib: This oncology drug is an example where fluorination was applied to improve metabolic stability and overall pharmacokinetics.[1]

Fluorine-18 in Positron Emission Tomography (PET)

Beyond therapeutics, the fluorine-18 (¹⁸F) isotope is a cornerstone of medical diagnostics.[3] ¹⁸F is a positron-emitting radionuclide with a near-ideal half-life of 109.8 minutes, allowing for synthesis, purification, and imaging within a practical timeframe.[20][21] The low positron energy of ¹⁸F results in high-resolution PET images.[21][22]

The most widely used PET tracer is 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), a glucose analog used to map metabolic activity in tissues, which is invaluable for oncology.[20][22] The development of efficient late-stage ¹⁸F-fluorination methods is a highly active area of research, aiming to label complex biomolecules for targeted imaging of specific receptors or enzymes.[21][22]

Advanced Topics and Future Outlook

C-F Bond Activation

While the strength of the C-F bond is often an asset, its selective cleavage and functionalization (C-F activation) represents a major frontier in organic synthesis.[23][24] This allows for the transformation of readily available polyfluorinated compounds into more complex, value-added molecules. Transition-metal catalysis, particularly with nickel and palladium complexes, has shown significant promise in mediating these challenging transformations.[23][25][26]

Environmental Considerations

The very stability that makes organofluorine compounds so useful in medicine also raises environmental concerns.[2] Certain classes of poly- and perfluoroalkyl substances (PFAS), such as PFOA and PFOS, are highly persistent in the environment, leading to bioaccumulation.[2][8][27] This has led to increased regulation and a push within the chemical industry to develop more environmentally benign fluorinated compounds and synthetic methods.[8][28] It is incumbent upon the scientific community to balance the immense benefits of organofluorine chemistry with a responsible approach to its environmental impact.

Conclusion

Fluorinated compounds are no longer a niche area of organic synthesis but a central pillar of modern molecular design, especially in the life sciences. The unique and powerful effects of fluorine on the physicochemical and pharmacokinetic properties of molecules provide an unparalleled tool for optimization.[1][3] Advances in synthetic chemistry have provided a robust and ever-expanding toolkit of reagents and catalytic methods for the precise installation of fluorine and fluorinated motifs.[5][6] As our understanding of the subtle interplay between fluorine and biological systems deepens, and as synthetic methods become more sophisticated and sustainable, the role of fluorinated compounds in addressing challenges in medicine, agriculture, and materials science is set to expand even further.

References

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling considerations for this compound. Synthesizing available safety data and established laboratory best practices, this document is intended to serve as an essential resource for researchers, scientists, and drug development professionals. The guide delves into the chemical and physical properties, potential hazards, appropriate exposure controls, and emergency procedures associated with this compound. By providing a framework for risk assessment and management, this document aims to foster a culture of safety and scientific integrity in the laboratory.

Compound Identification and Properties

This compound is a fluorinated aromatic nitrile with a methylthio-phenoxy substituent. Its unique structure makes it a valuable intermediate in medicinal chemistry and materials science. A thorough understanding of its properties is the foundation of its safe handling.

PropertyValueSource
CAS Number 148901-52-4[1]
Molecular Formula C₁₄H₁₀FNOS[1]
Molecular Weight 259.3 g/mol [1]
Appearance Not explicitly stated, likely a solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets (SDS), this compound is classified as harmful and an irritant.[2] The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system

Potential Health Effects: [2]

  • Inhalation: Harmful if inhaled. Causes respiratory tract irritation.

  • Skin Contact: Harmful if absorbed through the skin. Causes skin irritation.

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.

Toxicological Data:

Specific LD50 and LC50 data for this compound are not currently available.[2] However, for the parent compound, benzonitrile, the following data is available and should be considered for risk assessment:

RouteSpeciesValueSource
Oral LD50Rat700 mg/kg[3]
Dermal LD50Rabbit1250 mg/kg[3][4]
Inhalation LC50Rat950 ppm (8 h)[3]

Carcinogenicity: This compound is not listed as a carcinogen by ACGIH, IARC, or NTP.[2]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.

  • Fume Hood: All weighing, handling, and reactions should be conducted in a certified chemical fume hood to keep airborne concentrations low.[2]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical barrier to exposure.

Caption: Required PPE for handling this compound.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin Protection: A flame-retardant lab coat and compatible chemical-resistant gloves (e.g., nitrile) must be worn. Contaminated clothing should be removed and washed before reuse.

  • Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator should be used.[4]

Handling Procedures
  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Response cluster_emergency Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion cluster_spill Spill Response exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion spill Chemical Spill exposure->spill wash_skin Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin flush_eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye->flush_eyes fresh_air Move to fresh air. inhalation->fresh_air rinse_mouth Wash out mouth with water. ingestion->rinse_mouth evacuate Evacuate area. spill->evacuate seek_medical_skin Seek medical attention. wash_skin->seek_medical_skin seek_medical_eye Seek medical attention. flush_eyes->seek_medical_eye artificial_respiration If not breathing, give artificial respiration. fresh_air->artificial_respiration seek_medical_inhalation Seek medical attention. artificial_respiration->seek_medical_inhalation seek_medical_ingestion Seek medical attention. rinse_mouth->seek_medical_ingestion ventilate Ensure adequate ventilation. evacuate->ventilate contain Contain spill with inert material (e.g., sand, vermiculite). ventilate->contain collect Collect into a suitable disposal container. contain->collect

Caption: Emergency response workflow for incidents involving the compound.

First-Aid Measures[2]
  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • After Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

  • After Ingestion: Get medical aid. Wash mouth out with water.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

  • Special Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4] Hazardous decomposition products include hydrogen cyanide, nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide, fluorine, and hydrogen fluoride gas.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Use proper personal protective equipment as indicated in Section 3.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Vacuum or sweep up material and place it into a suitable disposal container.[2]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Dispose of contents/container to an approved waste disposal plant.

Conclusion

While this compound is a valuable compound in research and development, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. Adherence to the guidelines outlined in this document will help ensure the safety of laboratory personnel and the integrity of the research.

References

A Technical Guide to the Research Applications of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile: A Versatile Scaffold for Modern Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No. 148901-52-4) is a diaryl ether nitrile compound poised for significant application in chemical biology and discovery sciences.[1][2][3][4] Its architecture combines three critical motifs: the diaryl ether scaffold, a privileged structure in medicinal chemistry; a nitrile group, a versatile pharmacophore known for enhancing target affinity and improving pharmacokinetic profiles; and a strategically placed fluoro group that activates the molecule for facile derivatization via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the compound's synthesis, physicochemical properties, and its potential as a foundational scaffold for developing novel kinase inhibitors, antibacterial agents, and agrochemicals. We present detailed experimental workflows and protocols to empower researchers to harness the full potential of this promising chemical entity.

Introduction to a Privileged Chemical Architecture

The potential of a starting molecule in a discovery campaign is often dictated by its core structure. This compound is built upon a framework of proven chemical motifs, making it an exceptionally promising platform for generating novel bioactive compounds.

The Diaryl Ether: A Privileged Scaffold

The diaryl ether (DE) motif is a cornerstone in the design of bioactive molecules, recognized for its prevalence in both natural products and synthetic compounds.[5] This structural unit imparts a unique combination of conformational flexibility and stability, allowing its derivatives to adapt to a wide array of biological targets. Consequently, the DE scaffold is a fundamental component in agents demonstrating anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.[5][6] Its recurrence across diverse therapeutic and agrochemical areas marks it as a "privileged scaffold," suggesting that new molecules incorporating this core, such as the topic compound, have a higher probability of biological relevance.

The Nitrile Group: More Than a Simple Functional Group

The nitrile moiety is a compact, linear functional group with a powerful dipole that has become a strategic asset in modern drug design.[7] Its inclusion can confer significant advantages, including enhanced binding affinity through hydrogen bonding or polar interactions with protein targets.[8] The nitrile often serves as a bioisostere for carbonyl, hydroxyl, or halogen groups, allowing for fine-tuning of molecular interactions.[7] Furthermore, incorporating a nitrile can improve a molecule's pharmacokinetic profile by modulating properties like solubility.[7] With over 30 FDA-approved nitrile-containing pharmaceuticals, its role as a key pharmacophore is well-established.[7]

Synergistic Reactivity and Potential

The combination of these elements in this compound creates a molecule with unique potential. The electron-withdrawing nature of the nitrile group, ortho to the fluorine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[9] This makes the fluorine an excellent, predictable leaving group, allowing for the straightforward introduction of amines, alkoxides, and other nucleophiles to generate diverse chemical libraries.[9] The methylthio group on the second ring offers an additional site for chemical modification, primarily through oxidation to the corresponding sulfoxide or sulfone, which can alter solubility and introduce new hydrogen bonding capabilities.[10]

Physicochemical Properties and Synthesis

A thorough understanding of a compound's properties and synthesis is critical for its effective use in research.

Key Physicochemical Data
PropertyValueReference
CAS Number 148901-52-4[1][2][3]
Molecular Formula C14H10FNOS[1]
Molecular Weight 259.3 g/mol [1]
IUPAC Name 2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile[4]
Canonical SMILES CSC1=CC=C(OC2=CC=CC(F)=C2C#N)C=C1[4]
Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the coupling of an activated fluorobenzonitrile derivative with 4-(methylthio)phenol. The precursor, 2-fluoro-6-hydroxybenzonitrile, is a known versatile compound in pharmaceutical and agrochemical synthesis.[11]

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis A This compound B Key Disconnection (Ether Bond) A->B SNAr C 2-Fluoro-6-hydroxybenzonitrile B->C D 4-(Methylthio)phenol B->D E 2-Fluoro-6-hydroxybenzonitrile + 4-(Methylthio)phenol F Base (e.g., K2CO3) Solvent (e.g., DMF) Heat E->F Reaction Conditions G Final Product F->G Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis and forward synthesis workflow.

Detailed Synthetic Protocol: Williamson Ether Synthesis via SNAr

This protocol outlines the synthesis of the title compound from commercially available starting materials. The choice of a carbonate base and a polar aprotic solvent like DMF is standard for SNAr reactions, promoting the nucleophilicity of the phenoxide without interfering with the reaction.

  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-6-hydroxybenzonitrile (1.0 eq), 4-(methylthio)phenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of cold water. An off-white precipitate should form.

  • Extraction: Extract the aqueous mixture three times with 150 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product. The purity should be validated by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and molecular weight.

Potential Research Applications & Methodologies

The true value of this compound lies in its utility as a versatile starting point for discovery campaigns.

Application I: Scaffold for Kinase Inhibitor Discovery

Causality: The diaryl ether scaffold acts as a linker that mimics the hinge region of ATP, while the nitrile group can form a critical hydrogen bond with the kinase hinge region, a common feature of many potent kinase inhibitors.[8] By replacing the fluorine atom with various amine-containing fragments, a library of compounds can be generated to probe the ATP-binding sites of various kinases.

G A Core Scaffold (Title Compound) B Library Synthesis (SNAr with diverse amines) A->B R-NH2 C Primary Screen (e.g., 10 µM single point) B->C D Hit Identification C->D E Dose-Response (IC50 Determination) D->E Confirmed Hits F Lead Compound E->F

Caption: Workflow for kinase inhibitor discovery.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™) This assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP corresponds to inhibition.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer, 1 µL of test compound (from a dose-response dilution series) or DMSO (vehicle control), and 1 µL of a kinase/substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Self-Validation & Controls: Include "no kinase" wells (background) and "no inhibitor" (100% activity) wells. Calculate percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Application II: Development of Novel Antibacterial Agents

Causality: The diaryl ether scaffold is present in triclosan, a known inhibitor of bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis.[12] The title compound provides a novel framework that can be elaborated to target this or other essential bacterial pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of a compound that prevents visible bacterial growth.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the plate.

  • Controls (Self-Validation): Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria). A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Application III: Precursor for Agrochemical Research

Causality: Many commercial herbicides are diaryl ether compounds that inhibit protoporphyrinogen oxidase (PPO). The structural features of this compound make it a suitable starting point for synthesizing novel PPO inhibitors or other herbicidal agents.[11]

Experimental Protocol: Seedling Growth Inhibition Assay This assay provides a primary screen for potential herbicidal activity.

  • Test Preparation: Line petri dishes with filter paper. Add a defined volume of a test solution containing the compound at various concentrations (e.g., 1, 10, 100 µM) dissolved in a suitable solvent with a surfactant.

  • Control Group: Prepare a control dish with only the solvent and surfactant solution.

  • Seeding: Place a set number of seeds (e.g., 10 seeds of Lactuca sativa - lettuce) onto the moistened filter paper in each dish.

  • Incubation: Seal the dishes and place them in a growth chamber with controlled light and temperature for 5-7 days.

  • Measurement: After the incubation period, measure the root and/or shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the solvent control. Determine the GR₅₀ (the concentration required to inhibit growth by 50%).

Handling and Safety

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Safety Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Material Safety Data Sheet (MSDS) before use.

  • Structure-Activity Relationship (SAR) Considerations: When developing a library from this scaffold, systematically vary the substituents introduced at the 6-position (via SNAr) to probe for effects on potency and selectivity. Additionally, modifications to the methylthio-phenyl ring (e.g., oxidation, addition of other substituents) can be explored to optimize properties like solubility and metabolic stability.

Conclusion

This compound is more than a simple chemical; it is a highly versatile and strategically designed platform for discovery. The convergence of a privileged diaryl ether core, a potent nitrile pharmacophore, and a reactive fluoro handle provides researchers with a powerful tool for the efficient synthesis of diverse compound libraries. The potential applications span the critical fields of oncology, infectious disease, and agriculture. The methodologies and insights provided in this guide serve as a comprehensive starting point for unlocking the full scientific potential of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, a key intermediate in pharmaceutical and materials science research. The protocol is based on the principles of nucleophilic aromatic substitution (SNAr), offering a robust and reproducible method for researchers. This guide includes a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for characterization of the final product.

Introduction

This compound is a substituted diaryl ether containing a nitrile group, a fluorine atom, and a methylthio moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The diaryl ether linkage is a common motif in many biologically active compounds and functional materials. The presence of the fluorine atom and the nitrile group can significantly influence the electronic properties, metabolic stability, and binding interactions of larger molecules incorporating this scaffold.

The synthesis of diaryl ethers can be achieved through various methods, including the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions.[1][2] However, for activated aryl halides, nucleophilic aromatic substitution (SNAr) offers a transition-metal-free and often more direct route. In the case of this compound, the presence of the electron-withdrawing nitrile group and the fluorine atom on the benzonitrile ring makes it an excellent substrate for SNAr.

This application note details a reliable protocol for the synthesis of the title compound via the SNAr reaction of 2,6-difluorobenzonitrile with 4-(methylthio)phenol.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.

The key steps of the mechanism are:

  • Deprotonation: The weakly acidic phenolic proton of 4-(methylthio)phenol is removed by a base (e.g., potassium carbonate) to generate the more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The generated phenoxide attacks the carbon atom bearing a fluorine atom on the electron-deficient 2,6-difluorobenzonitrile ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in this context, to yield the final diaryl ether product.

The overall transformation is a net substitution of a fluorine atom by the 4-(methylthio)phenoxy group.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Difluorobenzonitrile≥98%Commercially available
4-(Methylthio)phenol≥98%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableShould be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Ethyl AcetateACS GradeCommercially availableFor extraction and chromatography.
HexanesACS GradeCommercially availableFor chromatography.
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially availableFor drying.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 2,6-difluorobenzonitrile, 4-(methylthio)phenol, and K₂CO₃ in DMF inert Establish inert atmosphere (N₂ or Ar) reagents->inert heat Heat to 100 °C with stirring inert->heat Start Reaction monitor Monitor by TLC (e.g., 8 hours) heat->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Quench with water cool->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column chromatography on silica gel concentrate->chromatography Purify Crude Product characterize Characterize pure product chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq), 4-(methylthio)phenol (1.1 eq), and finely powdered, anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,6-difluorobenzonitrile.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2,6-difluorobenzonitrile) is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: The pure this compound is typically obtained as a solid or a viscous oil. Dry the product under high vacuum to remove any residual solvent.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2,6-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.

    • 4-(Methylthio)phenol: Handle with care. The safety profile of this compound is not fully established.

    • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 6.8-7.6 ppm. A singlet for the methylthio group around 2.5 ppm.
¹³C NMR Aromatic carbons in the range of 110-165 ppm. The nitrile carbon will be in the range of 115-120 ppm. The methylthio carbon will appear around 15 ppm.
Mass Spectrometry (MS) The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the product (C₁₄H₁₀FNOS).
Purity (HPLC) Purity should be ≥95% for most applications.

Note: As of the writing of this document, publicly available experimental spectra for this compound are limited. The expected NMR chemical shifts are based on the analysis of structurally similar compounds. For instance, the mass spectrum of the analogous 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile is available and can be used as a reference for fragmentation patterns.[1]

References

experimental procedure for using 148901-52-4 in a reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile (CAS 148901-52-4) in the Pinner Reaction

Introduction

This compound (CAS: 148901-52-4) is a substituted aromatic nitrile, a class of compounds that serve as pivotal intermediates in medicinal chemistry and materials science.[1][2][3] The nitrile functional group is a versatile precursor for a variety of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and addition reactions to form heterocycles. Among the most powerful methods for elaborating the nitrile group is the Pinner reaction, which provides access to valuable intermediates such as imidates, esters, and amidines under acidic conditions.[4][5][6]

This guide, intended for researchers in organic synthesis and drug development, provides a comprehensive protocol for the application of this compound in a Pinner reaction. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss the downstream applications of the resulting intermediate, and offer troubleshooting advice.

The Pinner Reaction: Mechanism and Rationale

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly known as a Pinner salt.[4][5] This reaction is foundational in organic synthesis due to the high reactivity of the Pinner salt intermediate, which can be readily converted into other functional groups.[7]

The key steps in the formation of the Pinner salt are as follows:

  • Protonation of the Nitrile: A strong acid, typically anhydrous hydrogen chloride (HCl), protonates the nitrogen atom of the nitrile. This enhances the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.

  • Deprotonation and Formation of the Pinner Salt: A subsequent deprotonation of the oxonium ion intermediate yields the imidate, which is then protonated under the acidic conditions to form the stable Pinner salt (an imino ester hydrochloride).[5]

Crucially, the reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the Pinner salt intermediate, yielding an ester as the final product.[4][8]

Figure 1: Mechanism of the Pinner Reaction.

Experimental Protocol: Synthesis of Methyl 2-fluoro-6-[4-(methylthio)phenoxy]benzoate

This protocol details the conversion of this compound to its corresponding methyl ester via a Pinner reaction, followed by hydrolysis of the intermediate Pinner salt.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
This compound148901-52-4259.302.59 g (10.0 mmol)Starting material.
Anhydrous Methanol (MeOH)67-56-132.0450 mLReagent and solvent. Must be anhydrous.
Anhydrous Dichloromethane (DCM)75-09-284.9350 mLSolvent. Must be anhydrous.
Hydrogen Chloride (gas)7647-01-036.46ExcessCatalyst. Use from a lecture bottle.
Diethyl Ether60-29-774.12As neededFor precipitation and washing.
Saturated Sodium Bicarbonate Solution (aq.)144-55-984.01As neededFor work-up.
Brine (Saturated Sodium Chloride Solution)7647-14-558.44As neededFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Step-by-Step Procedure

Part A: Formation of the Pinner Salt

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride), dissolve this compound (2.59 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) and anhydrous methanol (10 mL, ~250 mmol).

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution at a moderate rate for approximately 30-45 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

  • Reaction Monitoring: After the introduction of HCl, seal the flask and allow it to stir at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 12-24 hours).

  • Isolation of Pinner Salt (Optional): The Pinner salt may precipitate from the reaction mixture as a white solid. If so, it can be isolated by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. However, for the synthesis of the ester, direct hydrolysis in the next step is more efficient.

Part B: Hydrolysis to the Methyl Ester

  • Hydrolysis: To the reaction mixture containing the Pinner salt, add 50 mL of deionized water.

  • Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours to ensure complete hydrolysis of the imidate to the ester.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure methyl 2-fluoro-6-[4-(methylthio)phenoxy]benzoate.

Downstream Applications of the Pinner Salt

The isolated Pinner salt is a versatile intermediate. For instance, it can be converted to an amidine by reacting it with ammonia or an amine. This is particularly useful in the synthesis of pharmaceutical compounds where the amidine moiety is a common structural feature.

Pinner_Downstream Nitrile This compound R-C≡N Pinner_Salt Pinner Salt [R-C(=NH2+)OR']Cl- Nitrile->Pinner_Salt + R'OH, HCl Ester Methyl Ester R-COOR' Pinner_Salt->Ester + H2O Amidine Amidine R-C(=NH)NH2 Pinner_Salt->Amidine + NH3

Figure 2: Downstream synthetic pathways from the Pinner salt intermediate.

Characterization

The starting material, intermediate, and final product should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Data
This compound¹H NMR (CDCl₃)Aromatic protons, singlet for -SCH₃.
¹³C NMR (CDCl₃)Signals for aromatic carbons, nitrile carbon (~115-120 ppm), and methyl carbon.
IR (KBr)Characteristic C≡N stretch around 2220-2240 cm⁻¹.
Methyl 2-fluoro-6-[4-(methylthio)phenoxy]benzoate¹H NMR (CDCl₃)Aromatic protons, singlet for -SCH₃, singlet for -OCH₃.
¹³C NMR (CDCl₃)Signals for aromatic carbons, ester carbonyl carbon (~165-170 ppm), and two distinct methyl carbons.
IR (KBr)Strong C=O stretch for the ester around 1720-1740 cm⁻¹. Absence of the C≡N stretch.
Mass Spec (ESI+)[M+H]⁺ corresponding to the calculated molecular weight.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversionInsufficient HCl catalyst or wet reagents/solvents.Ensure all glassware is oven-dried. Use anhydrous solvents. Pass HCl gas for a longer duration.
Formation of amide byproductPresence of water during Pinner salt formation.Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Difficult purificationIncomplete hydrolysis of the Pinner salt.Increase the stirring time during the hydrolysis step. Ensure the pH is neutral or slightly basic during the work-up to remove any unreacted acidic species.

Safety Precautions

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. Always handle it in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. Have an emergency gas shut-off and a neutralization solution (e.g., sodium bicarbonate) readily available.

  • Anhydrous Solvents: Anhydrous solvents are often flammable. Handle them away from ignition sources.

  • General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. For this compound, the toxicological properties have not been fully investigated, so it should be handled with care.[3]

References

The Synthetic Potential of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile: A Versatile but Underexplored Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, a specialized aromatic nitrile, presents itself as a potentially valuable, yet currently underutilized, building block for synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. While specific applications and detailed synthetic protocols for this exact compound are not extensively documented in publicly available literature, its structural features suggest a range of predictable and useful chemical transformations. This application note aims to provide a prospective guide for researchers, scientists, and drug development professionals on the theoretical applications and plausible synthetic protocols involving this compound, based on the well-established reactivity of its constituent functional groups.

Introduction to this compound

This compound (CAS No. 148901-52-4) is a trifunctional aromatic compound featuring a benzonitrile core, a fluorine atom, and a 4-(methylthio)phenoxy group. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a prime leaving group. The 4-(methylthio)phenoxy moiety introduces additional possibilities for modification, such as oxidation of the sulfur atom.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 148901-52-4
Molecular Formula C₁₄H₁₀FNOS
Molecular Weight 259.30 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, CH₂Cl₂)

Potential Applications in Synthesis

The unique arrangement of functional groups in this compound makes it an attractive intermediate for the synthesis of more complex molecules, particularly those with potential biological activity.

Synthesis of Kinase Inhibitors and Other Biologically Active Molecules

The 2-fluorobenzonitrile scaffold is a common feature in a variety of kinase inhibitors and other therapeutic agents.[1][2][3] The fluorine atom at the 2-position can be displaced by a variety of nucleophiles, such as amines, to introduce pharmacologically important moieties. The 4-(methylthio)phenoxy group can serve to occupy specific pockets in enzyme active sites, potentially enhancing binding affinity and selectivity.

G Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction  + Nucleophile (e.g., Amine) Intermediate Substituted Benzonitrile Derivative Reaction->Intermediate Final_Products Potential Kinase Inhibitors Other Bioactive Molecules Intermediate->Final_Products  Further Functionalization

Caption: Synthetic pathway to potential kinase inhibitors.

Synthesis of Heterocyclic Compounds

The nitrile group of this compound can participate in cyclization reactions to form a variety of heterocyclic systems, such as pyridines, pyrimidines, and thiazoles.[4][5][6] These heterocyclic cores are prevalent in many pharmaceuticals. By first performing an SNAr reaction at the 2-position, a diverse range of substituted heterocycles can be accessed.

Proposed Synthetic Protocols

The following protocols are theoretical and based on established methodologies for similar substrates. Researchers should perform small-scale test reactions to optimize conditions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the displacement of the fluorine atom with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add the base (DIPEA or K₂CO₃, 2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 2-Fluoro-6-[4-(methylthio)- phenoxy]benzonitrile in DMF/DMSO B Add Amine A->B C Add Base (DIPEA/K2CO3) B->C D Heat to 80-120 °C C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup & Extraction E->F G Drying & Concentration F->G H Purification G->H

Caption: Workflow for SNAr with an amine.

Protocol 2: Oxidation of the Thioether to Sulfoxide or Sulfone

The methylthio group can be selectively oxidized to a sulfoxide or sulfone, which can modulate the electronic properties and solubility of the molecule.

Materials:

  • This compound or its SNAr product

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve the starting thioether in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the construction of complex molecules relevant to drug discovery and materials science. The predictable reactivity of its functional groups, particularly the susceptibility of the 2-fluoro position to SNAr and the versatility of the nitrile and thioether moieties, offers a rich landscape for chemical exploration. The protocols outlined in this note provide a foundational framework for researchers to begin investigating the synthetic utility of this compound. Further research is warranted to fully elucidate the scope and limitations of its applications.

References

The Strategic Intermediate: 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic design and synthesis of pharmaceutical intermediates are paramount to the efficient development of novel therapeutics. Among these, 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile has emerged as a crucial building block, particularly in the synthesis of targeted cancer therapies. Its unique structural features—a reactive nitrile group, a strategically placed fluorine atom, and a methylthiophibenoxy moiety—make it an exemplary scaffold for constructing complex molecular architectures with high biological potency. This guide provides an in-depth exploration of this intermediate, offering detailed protocols and scientific insights for researchers, scientists, and drug development professionals.

The Significance of Fluorinated Benzonitriles in Kinase Inhibition

The benzonitrile moiety is a common feature in many pharmacologically active compounds, often serving as a key interaction point with biological targets. The introduction of a fluorine atom to the aromatic ring, as seen in this compound, can significantly enhance a molecule's therapeutic potential. Fluorine's high electronegativity can modulate the electronic properties of the molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic profile.

Notably, substituted benzonitriles are integral to the synthesis of numerous kinase inhibitors, a class of drugs that target specific protein kinases involved in cell signaling and proliferation. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The strategic use of intermediates like this compound allows for the precise construction of molecules that can selectively inhibit these key cellular targets. A prime example of the application of such intermediates is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are used to treat non-small cell lung cancer and other malignancies.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its effective and safe use in a laboratory or manufacturing setting.

PropertyValueReference
CAS Number 148901-52-4[1][2]
Molecular Formula C₁₄H₁₀FNOS[3]
Molecular Weight 259.3 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 68°C[3]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Safety Information:

This compound is classified as harmful if swallowed or in contact with skin.[4] It is a combustible liquid.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[4] All manipulations should be performed in a well-ventilated fume hood.[4] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the fluorine atom on the benzonitrile ring facilitates the displacement of one of the fluorine atoms by a nucleophile.

SynthesisWorkflow

Protocol:

Materials:

  • 2,6-Difluorobenzonitrile

  • 4-(Methylthio)phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add 2,6-difluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild base used to deprotonate the hydroxyl group of 4-(methylthio)phenol, forming the more nucleophilic phenoxide anion.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction.

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

  • Workup: The aqueous workup is designed to remove the inorganic salts and DMF, while the extraction isolates the desired product in the organic phase.

Application as a Key Intermediate in the Synthesis of Osimertinib

This compound is a valuable intermediate in the synthesis of third-generation EGFR inhibitors, such as Osimertinib (Tagrisso®). Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).

The synthesis of Osimertinib involves a multi-step sequence where the substituted benzonitrile core is further elaborated. The following workflow illustrates the conceptual role of the intermediate.

OsimertinibSynthesis

Protocol for a Key Transformation:

The following protocol describes a representative nucleophilic aromatic substitution reaction where the fluorine atom of this compound is displaced by an amine, a key step in building the core structure of Osimertinib.

Materials:

  • This compound

  • N,N,N'-trimethylethylenediamine

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq) and anhydrous DMSO.

  • Add N,N,N'-trimethylethylenediamine (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to 120-140 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired substituted aniline intermediate.

Self-Validating System:

The success of this protocol can be validated at each stage. The starting materials should be characterized by techniques such as NMR and melting point to confirm their identity and purity. The progress of the reaction should be monitored by a suitable chromatographic technique. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Analytical Characterization

Thorough analytical characterization is essential to ensure the quality and purity of the intermediate.

TechniqueExpected Data
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methylthio group around 2.5 ppm.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon (around 115 ppm), and the methylthio carbon.
FT-IR A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, and bands corresponding to C-F and C-S stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
HPLC A single major peak indicating the purity of the compound.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of complex and highly potent pharmaceutical agents, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their pursuit of novel and life-saving medicines. The continued exploration of such well-designed building blocks will undoubtedly pave the way for the next generation of targeted therapies.

References

Application Notes and Protocols for the Purification of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. The presence of impurities, even in trace amounts, can significantly impact the outcomes of downstream applications, including biological assays and material property characterization. Therefore, robust and reliable purification protocols are essential to ensure the integrity of experimental results.

This guide provides a comprehensive overview of the principles and practical techniques for the purification of this compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be adaptable to various scales of operation, from milligrams to grams.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 148901-52-4[1][2]
Molecular Formula C₁₄H₁₀FNOS[2]
Molecular Weight 259.3 g/mol [2]
Appearance Solid[2]
Melting Point 68°C[2]
Boiling Point 363.4±37.0 °C (Predicted)[3]
Density 1.24±0.1 g/cm³ (Predicted)[3]

Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Purification Strategy: A Multi-Step Approach

A multi-step purification strategy is often necessary to achieve high purity. The general workflow involves an initial workup to remove bulk impurities, followed by a primary purification technique such as column chromatography, and a final polishing step like recrystallization.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup / Extraction Crude->Workup Remove water-soluble impurities, salts Chromatography Silica Gel Chromatography Workup->Chromatography Separate by polarity Recrystallization Recrystallization Chromatography->Recrystallization Final polishing, remove closely related impurities Pure Pure Product (>99%) Recrystallization->Pure

Figure 1: A generalized workflow for the purification of this compound.

Part 1: Initial Workup - Liquid-Liquid Extraction

Principle: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. This step is crucial for removing inorganic salts and other water-soluble impurities from the crude reaction mixture.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting concentration is 50-100 mg/mL.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.

    • Wash with a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of the organic product in the aqueous phase and aid in phase separation.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude, dried product.

Part 2: Primary Purification - Flash Column Chromatography

Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Due to the presence of polar functional groups (nitrile and ether) and a nonpolar backbone, this compound is well-suited for purification by normal-phase chromatography.

Protocol:

  • Stationary Phase: Prepare a silica gel column. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Mobile Phase Selection:

    • Perform thin-layer chromatography (TLC) to determine an appropriate eluent system.

    • A good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • The target retention factor (Rf) for the desired compound should be between 0.2 and 0.4 for optimal separation.

  • Sample Loading:

    • Dissolve the crude product from the workup in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and applying this to the top of the column.

  • Elution:

    • Apply the eluent to the top of the column and maintain a constant flow rate using positive pressure (air or nitrogen).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Chromatography cluster_0 Column Setup cluster_1 Elution and Collection cluster_2 Analysis and Isolation setup Silica Gel Slurry Sample Loading (Dry or Wet) elution Mobile Phase Application Fraction Collection setup->elution Pressurization analysis TLC Analysis of Fractions Combine Pure Fractions Solvent Evaporation elution->analysis Collected Fractions PureProduct PureProduct analysis->PureProduct Purified Product

Figure 2: Workflow for flash column chromatography.

Part 3: Final Polishing - Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

    • Potential solvents for a compound with a melting point of 68°C include isopropanol, ethanol, or a mixed solvent system such as ethyl acetate/hexanes.

    • Test small quantities of the product in various solvents to find the optimal one.

  • Dissolution: Place the solid from the chromatography step in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point analysis and analytical techniques such as HPLC or NMR.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
Poor separation in chromatography Inappropriate mobile phase.Optimize the eluent system using TLC. A gradient elution may be necessary.
Low recovery after recrystallization Too much solvent was used; the compound is too soluble in the chosen solvent at low temperatures.Reduce the initial volume of solvent. Use a solvent in which the compound is less soluble.

References

reaction conditions for nucleophilic aromatic substitution with 2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions with 2-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to understanding and implementing Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-fluorobenzonitrile. As a versatile and highly reactive substrate, 2-fluorobenzonitrile serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide moves beyond simple procedural lists to explain the underlying principles and causality behind experimental design, ensuring robust and reproducible outcomes.

Introduction: The Strategic Importance of 2-Fluorobenzonitrile in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a suitable leaving group.[2][3]

2-Fluorobenzonitrile has emerged as a premier substrate for SNAr reactions due to a favorable combination of electronic and steric properties:

  • Activation by the Cyano Group: The nitrile (-CN) substituent is a potent electron-withdrawing group, activating the aromatic ring for nucleophilic attack. Its influence is exerted through both inductive (-I) and resonance (-R) effects, which are maximized when it is positioned ortho or para to the leaving group.[3][4][5]

  • Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is an exceptional leaving group. Its high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack. This electronic activation of the reaction site is the rate-determining step, making fluoride's poor leaving group ability in other contexts (like SN2) irrelevant here.[6]

This unique combination makes 2-fluorobenzonitrile a highly reliable and versatile scaffold for introducing a wide array of functionalities in drug discovery and materials science.

Core Principles & Mechanistic Insights

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[7][8] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon). This step disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][9] The stability of this complex is paramount and is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.[10][11]

  • Elimination of the Leaving Group (Fast Step): Aromaticity is restored in the second, typically rapid, step where the fluoride ion is expelled, yielding the final substituted product.[12]

The cyano group at the ortho position in 2-fluorobenzonitrile plays a crucial role in stabilizing the Meisenheimer complex through resonance, as depicted below.

Caption: General mechanism of the SNAr reaction.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of an SNAr reaction with 2-fluorobenzonitrile hinges on the careful selection of the nucleophile, solvent, base, and temperature.

The Nucleophile

A wide range of nitrogen, oxygen, and sulfur nucleophiles can be successfully employed. The choice of conditions, particularly the base, is dictated by the pKa of the nucleophile's conjugate acid.

Nucleophile ClassRepresentative ExamplesTypical BaseTypical Solvent(s)Temperature Range
Nitrogen (Amines) Morpholine, Piperidine, Benzylamine, AnilinesK₂CO₃, Cs₂CO₃, Et₃NDMSO, DMF, NMPRoom Temp. – 120 °C
Oxygen (Alcohols/Phenols) Phenols, Benzyl alcohol, Aliphatic alcoholsNaH, KOtBu, K₂CO₃THF, DMF, DMSO0 °C to 100 °C
Sulfur (Thiols) Thiophenol, Benzyl mercaptan, Aliphatic thiolsNaH, K₂CO₃, Cs₂CO₃THF, DMF, DMSORoom Temp. – 100 °C
The Solvent

The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are the solvents of choice.[13] Their high polarity effectively solvates the charged intermediate, accelerating the rate-determining addition step.

  • Alternative Solvents: While less common, other solvents like tetrahydrofuran (THF), 2-methyl-THF, and even toluene can be used, sometimes requiring higher temperatures or pressure to achieve reasonable reaction rates.[14][15] Ethereal solvents are particularly common when strong, non-nucleophilic bases like NaH are used.[7]

The Base

The primary functions of the base are to deprotonate the nucleophile, increasing its nucleophilicity, or to act as an acid scavenger for reactions that produce H-F.

  • Weak Bases (e.g., K₂CO₃, Et₃N): Sufficient for reactions with strong nucleophiles like amines.[7]

  • Strong Bases (e.g., NaH, KOtBu): Necessary for deprotonating weaker nucleophiles like alcohols and phenols to generate the more potent alkoxide or phenoxide nucleophiles.[7] When using hydride bases, anhydrous solvents are essential.

Temperature

Reaction temperature is a crucial parameter to control. While the high reactivity of 2-fluorobenzonitrile allows some reactions to proceed at room temperature, heating is often required to achieve a practical reaction rate. Typical temperatures range from 50 °C to 120 °C. For particularly unreactive nucleophiles, temperatures up to 150 °C in a sealed vessel may be necessary.[16]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-fluorobenzonitrile in polar aprotic solvent (e.g., DMSO) B Add nucleophile (e.g., amine, thiol, alcohol) A->B C Add appropriate base (e.g., K₂CO₃ or NaH) B->C D Heat reaction mixture (e.g., 80-100 °C) C->D E Monitor progress by TLC or LC-MS D->E F Quench reaction and perform aqueous work-up E->F G Extract with organic solvent (e.g., EtOAc) F->G H Purify by column chromatography or recrystallization G->H I Characterize final product (NMR, MS) H->I

Caption: A generalized workflow for SNAr reactions.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific nucleophile and scale. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-(Morpholino)benzonitrile (N-Nucleophile)

This protocol describes a standard procedure for the reaction with a secondary amine.

  • Materials:

    • 2-Fluorobenzonitrile (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Water, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorobenzonitrile (1.0 eq), K₂CO₃ (2.0 eq), and DMSO.

    • Add morpholine (1.2 eq) to the stirring suspension at room temperature.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of 2-(Phenoxy)benzonitrile (O-Nucleophile)

This protocol demonstrates the use of a strong base to generate a phenoxide nucleophile in situ.

  • Materials:

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Phenol (1.1 eq)

    • 2-Fluorobenzonitrile (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc), Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of phenol (1.1 eq) in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

    • Add a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous THF to the phenoxide solution.

    • Heat the reaction to reflux (approx. 66 °C) and stir until completion (monitored by TLC).

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude residue by chromatography or recrystallization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Base is not strong enough. 3. Nucleophile is too weak/hindered. 4. Solvent not polar enough.1. Increase reaction temperature. 2. Switch to a stronger base (e.g., K₂CO₃ → NaH). 3. Use a less hindered or more activated nucleophile. 4. Switch to a more polar aprotic solvent (e.g., THF → DMSO).
Low Yield 1. Incomplete reaction. 2. Product degradation at high temperatures. 3. Inefficient work-up/extraction. 4. Presence of water (especially with strong bases like NaH).1. Increase reaction time or temperature. 2. Lower the reaction temperature and extend the time. 3. Perform additional extractions; check pH of the aqueous layer. 4. Use anhydrous solvents and reagents; perform under an inert atmosphere.
Formation of Side Products 1. Reaction with solvent (e.g., hydrolysis with residual water). 2. Di-substitution if the nucleophile has multiple reactive sites. 3. Thermal decomposition.1. Ensure anhydrous conditions. 2. Use a protecting group strategy for the nucleophile. 3. Lower the reaction temperature.

Conclusion

The nucleophilic aromatic substitution of 2-fluorobenzonitrile is a robust and highly effective method for synthesizing a diverse array of substituted benzonitrile derivatives. Its predictable reactivity, driven by the powerful activating effect of the ortho-cyano group and the unique properties of the fluorine leaving group, makes it an invaluable tool for medicinal chemists and materials scientists. By carefully controlling the choice of nucleophile, base, solvent, and temperature, researchers can achieve high yields and purity, enabling the efficient construction of complex molecular architectures.

References

The Strategic Utility of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Advanced Synthesis

In the landscape of modern medicinal chemistry and materials science, the demand for intricate molecular architectures with precisely tailored properties is ever-increasing. 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile emerges as a key building block, offering a trifecta of reactive sites that can be selectively addressed to construct larger, more complex molecules. The strategic positioning of a labile fluorine atom, a modifiable nitrile group, and a versatile methylthio moiety makes this compound a highly valuable precursor for a diverse range of molecular targets, including kinase inhibitors and novel heterocyclic systems.

The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine atom for nucleophilic aromatic substitution (SNAr), providing a reliable and efficient method for introducing a variety of nucleophiles.[1] This reaction is a cornerstone in the assembly of substituted biaryl ethers, a common motif in pharmacologically active compounds. Concurrently, the nitrile and methylthio groups offer orthogonal handles for subsequent transformations, allowing for a divergent synthetic approach from a common intermediate.

This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced molecular structures. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and adaptable for a variety of research and development applications.

Core Synthetic Transformations

The synthetic utility of this compound is centered around three primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: This is the most prominent reaction pathway, enabling the introduction of a wide array of substituents at the 2-position of the benzonitrile ring.

  • Oxidation of the Methylthio Group: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, which can significantly modulate the electronic and steric properties of the molecule, often impacting biological activity.

  • Conversion of the Nitrile Group: The nitrile functionality can be transformed into other valuable groups, such as a tetrazole ring, which is a well-regarded carboxylic acid bioisostere in medicinal chemistry.

The following sections will provide detailed protocols for each of these key transformations.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Amines

The displacement of the fluorine atom by an amine is a fundamental step in the synthesis of numerous biologically active compounds, including kinase inhibitors. The electron-withdrawing nitrile group facilitates this SNAr reaction.[2]

Reaction Scheme:

SNAr_Reaction reactant1 This compound reagents Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, DMF) Heat reactant1->reagents reactant2 R1R2NH (Amine) reactant2->reagents product 2-(R1R2-amino)-6-[4-(methylthio)phenoxy]benzonitrile reagents->product

Caption: General workflow for the SNAr reaction with amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMSO).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-[4-(methylthio)phenoxy]benzonitrile derivative.

Data Presentation:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMSO1008>90 (expected)
2MorpholineDIPEADMF906>90 (expected)
3BenzylamineK₂CO₃DMSO11010>85 (expected)

Note: Yields are estimated based on similar reactions reported in the literature for analogous substrates.

Protocol 2: Oxidation of the Methylthio Group

The methylthio group can be selectively oxidized to a sulfoxide or a sulfone. These oxidized derivatives are important in drug design as they can act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule.[3]

Reaction Scheme:

Oxidation_Reaction reactant Substituted Benzonitrile reagents1 m-CPBA (1.1 eq) DCM, 0 °C to rt reactant->reagents1 reagents2 m-CPBA (>2.2 eq) DCM, rt to reflux reactant->reagents2 sulfoxide Sulfoxide Derivative sulfone Sulfone Derivative reagents1->sulfoxide reagents2->sulfone

Caption: Workflow for the selective oxidation of the methylthio group.

Materials:

  • 2-Substituted-6-[4-(methylthio)phenoxy]benzonitrile

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

Procedure for Sulfoxide Synthesis:

  • Dissolve the 2-substituted-6-[4-(methylthio)phenoxy]benzonitrile (1.0 eq) in DCM in a round-bottom flask at 0 °C.

  • Slowly add a solution of m-CPBA (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the sulfoxide derivative.[4]

Procedure for Sulfone Synthesis:

  • Dissolve the 2-substituted-6-[4-(methylthio)phenoxy]benzonitrile (1.0 eq) in DCM.

  • Add m-CPBA (>2.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature or gently reflux until the reaction is complete (monitor by TLC).

  • Work-up the reaction as described for the sulfoxide synthesis.

  • Purify the crude product by column chromatography to yield the sulfone derivative.[5]

Data Presentation:

ProductOxidizing AgentEquivalentsSolventTemperatureTimeYield (%)
Sulfoxidem-CPBA1.1DCM0 °C to rt2-4 h>90 (expected)
Sulfonem-CPBA>2.2DCMrt to reflux4-8 h>85 (expected)

Note: Yields are estimated based on general procedures for thioether oxidation.[3]

Protocol 3: Conversion of the Nitrile Group to a Tetrazole

The conversion of a nitrile to a 1H-tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid.[6] This transformation is typically achieved via a [3+2] cycloaddition with an azide source.[7]

Reaction Scheme:

Tetrazole_Formation reactant Substituted Benzonitrile reagents NaN3, NH4Cl DMF, 120 °C reactant->reagents product Tetrazole Derivative reagents->product

Caption: General workflow for the synthesis of tetrazoles from nitriles.

Materials:

  • Substituted 2-amino-6-[4-(methylthio/sulfonyl)phenoxy]benzonitrile

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

Procedure:

  • In a reaction vessel, dissolve the substituted benzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it into water.

  • Acidify the aqueous solution with 1 M HCl to a pH of ~2-3 to precipitate the tetrazole product.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the desired tetrazole derivative.[6][7]

Data Presentation:

SubstrateAzide SourceCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)
Benzonitrile DerivativeNaN₃NH₄ClDMF12018>80 (expected)

Note: Yields are estimated based on general procedures for tetrazole synthesis from nitriles.[7][8]

Conclusion: A Gateway to Molecular Diversity

This compound represents a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. By leveraging the sequential and selective reactivity of its functional groups, chemists can efficiently construct novel molecular scaffolds with potential applications in drug discovery and materials science. The self-validating nature of these protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success in the laboratory.

References

Topic: Comprehensive Analytical Characterization of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Foreword: A Multifaceted Approach to Molecular Characterization

In modern pharmaceutical development, the rigorous characterization of novel chemical entities is not merely a regulatory formality but the bedrock of safety, efficacy, and reproducibility. The subject of this guide, 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile (CAS No. 148901-52-4), is a complex aromatic molecule featuring several key functional groups: a nitrile, a fluoro substituent, an ether linkage, and a methylthio group.[1][2] Such a structure, likely an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), demands a multi-technique analytical strategy. A single method is insufficient to confirm identity, ascertain purity, and identify potential process-related impurities.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical workflow of a senior analytical scientist tasked with developing a robust characterization package. We will move from establishing bulk purity and identity to the finer points of spectroscopic structural confirmation and impurity profiling. The causality behind each experimental choice—from the selection of an HPLC column to the specific NMR experiments performed—is elucidated, grounding the protocols in both fundamental theory and field-proven experience.

Physicochemical Profile & Handling

A foundational understanding of a compound's physical properties is critical for method development, informing choices of solvents, analytical techniques, and safety protocols.

PropertyValueSource
IUPAC Name 2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile[1]
CAS Number 148901-52-4[1][2]
Molecular Formula C₁₄H₁₀FNOSDerived
Molecular Weight 259.30 g/mol Derived
Structure
alt text

Safety & Handling: As with any novel chemical entity, this compound should be handled with care. Similar benzonitrile-containing molecules are known to be toxic if swallowed or inhaled and may cause skin irritation.[3] Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Chromatographic Analysis: Purity and Assay by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of non-volatile and semi-volatile organic molecules. For a compound like this compound, its aromatic nature makes it an excellent candidate for UV detection.

The "Why": Methodological Rationale
  • Technique Selection (Reverse-Phase HPLC): The molecule is moderately polar, making it ideally suited for reverse-phase chromatography. A non-polar stationary phase (like C18) will retain the compound, while a polar mobile phase (typically a mixture of water and an organic solvent) will elute it.

  • Column Chemistry (C18): A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC. It provides a strong hydrophobic interaction with the aromatic rings of the analyte, ensuring good retention and allowing for effective separation from more polar or less polar impurities.

  • Mobile Phase (Acetonitrile/Water with Acid Modifier): Acetonitrile is chosen for its low viscosity and UV transparency. An acidic modifier, such as formic acid, is crucial. It ensures that any ionizable functional groups (though none are obvious in the parent molecule, they may exist in impurities) are in a single protonation state, preventing peak tailing and improving peak shape. Formic acid is also volatile, making it compatible with mass spectrometry (LC-MS) for subsequent identification work.[5]

  • Detector (UV-Vis): The presence of two phenyl rings constitutes a strong chromophore. A UV-Vis detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is optimal. It not only quantifies the analyte but also provides UV spectral data across a range of wavelengths, which can be used to assess peak purity and aid in the identification of co-eluting impurities. Based on the benzonitrile structure, a detection wavelength in the range of 210-254 nm is appropriate.[6][7]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte (approx. 1 mg/mL) B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Filter through 0.45 µm Syringe Filter B->C F Inject Sample C->F Filtered Sample D Prepare Mobile Phases A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN E Equilibrate Column D->E Mobile Phases E->F G Gradient Elution (Separation Occurs) F->G H UV-Vis Detection (PDA) G->H I Integrate Chromatogram H->I Raw Data J Calculate Purity (% Area Normalization) I->J K Assess Peak Purity (via PDA Spectrum) I->K FTIR_Workflow A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (Accounts for air, CO₂, H₂O) A->B C Place Small Amount of Sample on Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Baseline correct, label peaks) D->E F Compare to Reference or Expected Frequencies E->F Impurity_Logic cluster_impurities Potential Impurities Product This compound (Target Molecule) BP1 By-product: Hydrolysis of Nitrile (Carboxylic Acid or Amide) Product->BP1 Degradation BP2 By-product: Oxidation of Thioether (Sulfoxide or Sulfone) Product->BP2 Degradation SM1 Starting Material 1: 2,6-Difluorobenzonitrile SM1->Product Incomplete Reaction SM2 Starting Material 2: 4-(Methylthio)phenol SM2->Product Incomplete Reaction

References

Application Note: Determination of the Solubility Profile of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for determining the solubility of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of established public data, this application note details a systematic approach to experimentally ascertain its solubility in a range of common organic solvents. The protocols herein are designed to yield both qualitative and quantitative data, enabling researchers to make informed decisions for reaction quenching, downstream processing, purification, and formulation. This guide emphasizes the principles of solvent selection based on polarity and chemical structure, and provides detailed, step-by-step methodologies for accurate and reproducible solubility assessment.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that influences its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding how a compound interacts with various solvents is paramount. Poor solubility can pose significant challenges in achieving desired reaction kinetics, complicates purification processes, and can hinder the development of effective drug delivery systems.[1][2]

1.1. Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to analyze its molecular structure.

  • Molecular Formula: C₁₄H₁₀FNOS[3][4]

  • Molecular Weight: 259.3 g/mol [3][4]

  • Structure: The molecule consists of a fluorinated benzonitrile ring linked to a methylthiophenyl group via an ether linkage.

Structural Analysis and Solubility Prediction:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] The polarity of the solute and the solvent are key determinants of solubility. The structure of this compound possesses both polar and non-polar characteristics:

  • Polar Groups: The nitrile (-C≡N) group is strongly polar. The ether linkage (-O-) and the fluorine atom (-F) also contribute to the molecule's polarity. The sulfur atom in the methylthio group (-S-CH₃) has lone pairs of electrons and can participate in dipole-dipole interactions.

  • Non-Polar Groups: The two phenyl rings are non-polar and will favor interactions with non-polar solvents.

Based on this structure, it is anticipated that this compound will exhibit limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate to low polarity. The presence of the aromatic rings suggests good solubility in aromatic solvents.

Materials and Equipment

2.1. Reagents

  • This compound (purity ≥98%)

  • A selection of common organic solvents with varying polarities (analytical grade or higher):

    • Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Polar Protic: Ethanol, Methanol, Isopropanol (IPA)

    • Non-Polar: Toluene, Hexanes, Dichloromethane (DCM), Ethyl acetate

2.2. Equipment

  • Analytical balance (± 0.1 mg precision)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Calibrated positive displacement pipettes and tips

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Spatulas

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvents used)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and other standard laboratory glassware

Experimental Protocols

3.1. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent before use. Benzonitrile derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Handle all organic solvents with care, as many are flammable and/or toxic.

3.2. Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility and is useful for initial solvent screening.[8][9][10]

  • Sample Preparation: Add approximately 10 mg of this compound to a small, labeled glass vial.

  • Solvent Addition: Add the selected solvent to the vial in 0.5 mL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Categorization: Classify the solubility based on the following criteria:

    • Soluble: The solid completely dissolves after the addition of 1 mL of solvent.

    • Sparingly Soluble: The solid requires more than 1 mL but less than 3 mL of solvent to dissolve completely.

    • Insoluble: The solid does not completely dissolve even after the addition of 3 mL of solvent.

  • Repeat: Repeat this procedure for each of the selected organic solvents.

3.3. Protocol 2: Quantitative Solubility Determination (Equilibrium Solubility Method)

This protocol determines the equilibrium solubility of the compound at a specific temperature.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of labeled glass vials.

    • Pipette a known volume of each solvent (e.g., 2.0 mL) into the corresponding vial.

  • Equilibration:

    • Cap the vials tightly.

    • Place the vials in a thermostatically controlled shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter (0.22 µm or 0.45 µm) into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solute is achieved.

    • Calculate the solubility in mg/mL.

  • Instrumental Analysis (e.g., HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile).

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Data Analysis and Presentation

Summarize the quantitative solubility data in a clear and concise table.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Polar Protic
Methanol5.1[Experimental Value]
Ethanol4.3[Experimental Value]
Isopropanol3.9[Experimental Value]
Polar Aprotic
DMSO7.2[Experimental Value]
Acetonitrile5.8[Experimental Value]
Acetone5.1[Experimental Value]
DMF6.4[Experimental Value]
Non-Polar
Dichloromethane3.1[Experimental Value]
Ethyl Acetate4.4[Experimental Value]
Toluene2.4[Experimental Value]
Hexanes0.1[Experimental Value]

Note: Solvent Polarity Index values are approximate and can vary slightly depending on the scale used.

Visualizations

Diagram 1: Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent equil Agitate at constant temperature (24-48h) prep_solvent->equil settle Allow solids to settle equil->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter hplc Dilute and analyze by HPLC filter->hplc grav Evaporate solvent and weigh residue filter->grav result Calculate Solubility (mg/mL) hplc->result grav->result

Caption: Workflow for determining equilibrium solubility.

Conclusion

This application note provides a robust framework for the systematic determination of the solubility of this compound in a variety of common organic solvents. By following the detailed protocols for both qualitative and quantitative analysis, researchers can generate reliable data essential for the successful development and application of this compound. The principles and methodologies described herein are broadly applicable for the solubility assessment of other novel chemical entities.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, a key intermediate in various research and development applications. The guide details a robust laboratory-scale protocol and critically examines the multifaceted considerations essential for a successful and safe scale-up to pilot and manufacturing scales. We delve into the rationale behind the chosen synthetic strategy, process optimization, safety protocols, and the implementation of Process Analytical Technology (PAT) for robust process control. This document is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

This compound is a diaryl ether compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The efficient and scalable synthesis of this molecule is critical for enabling its further investigation and application. The synthetic approach detailed herein is predicated on a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis renowned for its reliability and industrial applicability.

The core transformation involves the coupling of 2,6-difluorobenzonitrile and 4-(methylthio)phenol . This strategy is advantageous due to the high activation of the aryl fluoride towards nucleophilic attack by the electron-withdrawing nitrile group, particularly at the ortho position.[1][2] This inherent reactivity allows for potentially milder conditions compared to alternatives like the classical Ullmann condensation, which often requires high temperatures and stoichiometric copper catalysts, posing challenges for scale-up and product purification.[3][4]

This guide is structured to bridge the gap between laboratory discovery and industrial production, emphasizing a "begin with the end in mind" philosophy.[5]

Starting Materials: Sourcing and Synthesis

The quality of the final product is intrinsically linked to the purity of the starting materials.

2,6-Difluorobenzonitrile (CAS: 1897-52-5)

This is a key electrophile in the SNAr reaction. It is a low-melting solid or liquid with a boiling point of 197-198 °C. Commercially available, its synthesis is typically achieved through methods such as:

  • Catalytic reduction of chloro-difluorobenzonitriles (e.g., 3-chloro-2,6-difluorobenzonitrile) using hydrogen gas and a palladium catalyst.[6][7]

  • Cyanation of 2,6-difluorobromobenzene using reagents like K₄[Fe(CN)₆].[8]

For scale-up, it is crucial to source or synthesize 2,6-difluorobenzonitrile with low levels of isomeric impurities, which could lead to difficult-to-separate byproducts.

4-(Methylthio)phenol (CAS: 1073-72-9)

This serves as the nucleophile precursor. It is a white solid with a melting point of 84-86 °C.[9] A common laboratory and industrial synthesis involves the electrophilic substitution of phenol with dimethyl disulfide in the presence of a strong acid catalyst, such as sulfuric acid.[10] The purity of this reagent is critical, as impurities could compete in the SNAr reaction.

Laboratory-Scale Synthesis Protocol

This protocol outlines a reliable method for synthesizing the target compound on a laboratory scale (1-10 g).

Reaction Scheme

The reaction proceeds via the formation of a potassium phenoxide, which then displaces one of the fluorine atoms on the benzonitrile ring.

Reaction_Scheme SM1 4-(Methylthio)phenol Solvent DMF reactants SM2 2,6-Difluorobenzonitrile Base K₂CO₃ Product This compound product_node reactants->product_node Δ, 80-100 °C product_node->Product

Caption: SNAr synthesis of the target compound.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (10g scale)Moles (mmol)
4-(Methylthio)phenol140.206.02 g42.9
2,6-Difluorobenzonitrile139.105.00 g35.9
Potassium Carbonate (K₂CO₃)138.217.45 g53.9
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl Acetate-~200 mL-
Brine-~100 mL-
Anhydrous Sodium Sulfate-As needed-

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen inlet, and standard glassware for work-up.

Step-by-Step Procedure
  • Setup: Assemble the reaction flask with a condenser and nitrogen inlet. Dry all glassware thoroughly.

  • Reagent Charging: To the flask, add 4-(methylthio)phenol (6.02 g), potassium carbonate (7.45 g), and DMF (50 mL).

  • Inerting: Purge the flask with nitrogen for 10 minutes.

  • Phenoxide Formation: Begin stirring and heat the mixture to 80 °C. Stir for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add 2,6-difluorobenzonitrile (5.00 g) to the reaction mixture.

  • Reaction: Increase the temperature to 100 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent (2,6-difluorobenzonitrile) is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of cold water and stir. A solid precipitate should form.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization.[11] A suitable solvent system is isopropanol/water or ethanol.

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Slowly add water until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/water, and dry under vacuum.

Critical Considerations for Scale-Up

Transitioning from the laboratory bench to a pilot plant or full-scale production introduces significant challenges that are not apparent at a smaller scale.[12][13] A thorough understanding of these factors is paramount for a safe, efficient, and reproducible process.

Scale_Up_Considerations ScaleUp Scale-Up Synthesis Thermo Thermodynamics & Heat Transfer ScaleUp->Thermo Mass Mass Transfer & Mixing ScaleUp->Mass Safety Process Safety ScaleUp->Safety Downstream Downstream Processing ScaleUp->Downstream PAT Process Control (PAT) ScaleUp->PAT Thermo_sub Exothermicity Control Jacketed Reactors Heat Transfer Coefficient Thermo->Thermo_sub Mass_sub Impeller Design Baffling Reagent Addition Rate Mass->Mass_sub Safety_sub Reagent Handling (K₂CO₃ vs NaH) Solvent Safety (DMF toxicity) Emergency Protocols (Cyanide) Safety->Safety_sub Downstream_sub Crystallization Control Filtration & Drying Waste Stream Management Downstream->Downstream_sub PAT_sub CPPs (Temp, Time) CQAs (Purity, Yield) In-situ Monitoring (FTIR/Raman) PAT->PAT_sub

Caption: Key interdependent factors in process scale-up.

Thermal Management

The SNAr reaction is exothermic. While this is easily managed in a lab flask, the heat generated in a large reactor can be substantial. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[13]

  • Causality: Inadequate heat removal can lead to a temperature spike, increasing the rate of side reactions (e.g., formation of the disubstituted product) and potentially causing a dangerous runaway reaction.

  • Protocol: The reaction must be performed in a jacketed reactor with a suitable heat transfer fluid. A pre-scale-up thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to determine the heat of reaction and to model the required cooling capacity. The addition rate of the electrophile may need to be carefully controlled to manage the rate of heat evolution.

Mass Transfer and Mixing

Efficient mixing is crucial for maintaining a homogeneous reaction mixture, ensuring consistent temperature, and promoting contact between reactants.

  • Causality: Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to impurity formation.[12] In the case of using a solid base like K₂CO₃, inefficient stirring can prevent the solid from being adequately suspended, slowing the reaction and making it inconsistent.

  • Protocol: The choice of impeller (e.g., pitched-blade turbine for solid suspension) and the use of baffles in the reactor are critical. The stirring speed must be optimized to ensure good mixing without causing excessive shear, which could affect crystal formation later.

Downstream Processing: Crystallization and Isolation

Crystallization is a critical unit operation that defines the purity and physical properties of the final Active Pharmaceutical Ingredient (API) or intermediate.[14][15]

  • Causality: The cooling profile during crystallization directly impacts nucleation and crystal growth rates, which in turn determine the final particle size distribution (PSD) and polymorphic form.[11][] A rapid, uncontrolled crystallization will likely produce fine needles that are difficult to filter and dry, whereas slow, controlled cooling yields larger, more easily handled crystals.

  • Protocol: A programmed cooling ramp should be developed and implemented. Seeding the solution with a small amount of the desired crystalline product at the appropriate temperature can ensure consistency and control over the final crystal form. Filtration and drying equipment must be appropriately sized for the batch volume.

Process Analytical Technology (PAT) for Control and Quality

PAT is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[17][18] Its implementation shifts the paradigm from "testing quality in" to "building quality in by design."[19]

Parameter TypeParameterControl Range (Example)Justification & Monitoring Method
CPP Reaction Temperature98-102 °CControls reaction rate and impurity formation. Monitored via calibrated temperature probes in the reactor.
CPP Reagent Addition Rate2-4 kg/min Controls exotherm and prevents localized concentration spikes. Monitored by a mass flow controller or load cells.
CPP Stirrer Speed100-150 RPMEnsures adequate mixing and solid suspension. Monitored by the reactor control system.
CQA Product Purity>99.5%Ensures efficacy and safety in downstream applications. Assessed by offline HPLC/GC at reaction completion and on final product.
CQA Key Impurity (disubstituted)<0.15%Critical for regulatory compliance and process control. Monitored by in-situ FTIR/Raman or offline HPLC.
CQA Particle Size Distribution (PSD)D90 < 150 µmAffects filtration, drying, and handling properties. Measured by laser diffraction on the final isolated solid.

Implementing in-situ probes (e.g., FTIR or Raman spectroscopy) can allow for real-time tracking of reactant consumption and product formation, enabling precise endpoint determination and improving batch-to-batch consistency.[20]

Hazard Analysis and Safety Protocols

The scale-up of this process requires a rigorous safety assessment due to the hazardous nature of the materials involved.

Chemical Hazards
  • Cyanide Compounds (Benzonitriles): All benzonitrile derivatives should be handled as if they are highly toxic. They can release hydrogen cyanide (HCN) gas under acidic conditions or upon combustion.[21] All manipulations must be conducted in well-ventilated areas, and personnel must be trained on cyanide exposure symptoms and emergency procedures.[22][23]

  • Fluorinated Aromatics: These compounds can be irritants and toxic. Avoid inhalation and skin contact.

  • DMF Solvent: N,N-Dimethylformamide is a reproductive toxin and is readily absorbed through the skin. Engineering controls (closed systems) and appropriate PPE are mandatory.

  • Potassium Carbonate: While relatively benign, it is a dust irritant. Use dust masks during charging operations.

Process Safety
  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat/chemical suit, safety goggles with a face shield, and appropriate chemical-resistant gloves (double-gloving is recommended).[23][24]

  • Emergency Preparedness: Emergency showers and eyewash stations must be readily accessible. For cyanide-containing processes, specific first-aid provisions, such as a Cyanokit, should be available, and local emergency responders must be notified of the potential hazards.[22]

  • Waste Disposal: All waste streams (aqueous and organic) must be segregated and disposed of as hazardous waste according to local and federal regulations. Particular care must be taken not to mix cyanide-containing waste with acidic waste streams.[21]

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and scalable process. However, the transition from laboratory to production scale necessitates a holistic approach that integrates chemical principles with engineering, safety, and modern process control strategies. Careful management of thermal effects, mass transfer, and downstream processing, underpinned by a thorough safety assessment and the implementation of PAT, will ensure the process is efficient, reproducible, and safe. This guide provides the foundational knowledge and protocols to achieve these objectives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yield and purity.

The target molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the coupling of an activated aryl fluoride, 2,6-difluorobenzonitrile, with a nucleophile, 4-(methylthio)phenol. The reaction is driven by the strong electron-withdrawing effect of the nitrile group (-CN) and the ortho-fluorine, which activates the C6 position for nucleophilic attack.

Reaction Overview & Mechanism

The core of this synthesis is the SNAr mechanism, which proceeds through a two-step addition-elimination sequence. First, the phenoxide ion attacks the electron-deficient carbon atom of the benzonitrile ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Aromaticity is then restored by the elimination of a fluoride leaving group.

Troubleshooting_Workflow start Low / No Conversion check_reagents Are reagents pure & anhydrous? start->check_reagents check_base Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃) check_reagents->check_base Yes solution_reagents Use high-purity, dry reagents. Ensure anhydrous setup. check_reagents->solution_reagents No check_conditions Are temperature & solvent optimal? check_base->check_conditions Yes solution_base Switch to a stronger base: K₂CO₃ -> Cs₂CO₃ -> NaH check_base->solution_base No solution_conditions Increase temperature incrementally. Use polar aprotic solvent (DMF, DMSO). check_conditions->solution_conditions No success Improved Conversion check_conditions->success Yes solution_reagents->success solution_base->success solution_conditions->success Experimental_Workflow setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) charge 2. Reagent Charge - Add 2,6-difluorobenzonitrile - Add base (e.g., K₂CO₃) - Add anhydrous solvent (e.g., DMF) setup->charge addition 3. Nucleophile Addition - Add 4-(methylthio)phenol charge->addition reaction 4. Reaction - Heat to specified temp (e.g., 80-120°C) - Stir for 4-24h addition->reaction monitoring 5. Monitoring - Track progress with TLC or LC-MS reaction->monitoring workup 6. Aqueous Work-up - Quench with water - Extract with organic solvent - Wash, dry, and concentrate monitoring->workup purification 7. Purification - Purify crude solid via recrystallization or column chromatography workup->purification analysis 8. Analysis - Confirm structure and purity (NMR, MS, HPLC) purification->analysis

References

common side reactions in the synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common side reactions and impurities encountered during this synthetic process.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the phenoxide of 4-(methylthio)phenol acts as a nucleophile, displacing one of the fluorine atoms on 2,6-difluorobenzonitrile. The reaction is facilitated by the electron-withdrawing nature of the nitrile (-CN) group, which activates the aromatic ring for nucleophilic attack.[1][2]

While theoretically straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and downstream applications. This guide will address the most common challenges and provide expert-driven solutions.

Primary Reaction Scheme

Primary Synthetic Route cluster_reactants Reactants cluster_product Desired Product 2,6-Difluorobenzonitrile plus1 + arrow 4-(Methylthio)phenol TargetMolecule OxidationPathway Sulfide Thioether (-SMe) Desired Product Sulfoxide Sulfoxide (-S(O)Me) M+16 Impurity Sulfide->Sulfoxide [O] Sulfone Sulfone (-S(O)2Me) M+32 Impurity Sulfoxide->Sulfone [O] Hydrolysis Nitrile Nitrile (-CN) Desired Product Amide Amide (-CONH₂) Byproduct Nitrile->Amide +H₂O, Base/Heat CarboxylicAcid Carboxylic Acid (-COOH) Byproduct Amide->CarboxylicAcid +H₂O, Base/Heat TroubleshootingWorkflow Start Synthesis of this compound Problem Problem Identified in Crude Product (Low Yield, Impurities) Start->Problem Impurity_Type What is the nature of the impurity? Problem->Impurity_Type Low_Yield Low Yield / Unreacted SM Impurity_Type->Low_Yield Low Conversion Disubstitution Disubstitution Byproduct (M+140) Impurity_Type->Disubstitution High MW Oxidation Oxidation Byproduct (M+16, M+32) Impurity_Type->Oxidation Oxygen Addition Hydrolysis Hydrolysis Byproduct (Amide/Acid) Impurity_Type->Hydrolysis Nitrile Reaction Solution_Yield Check Base Strength Increase Temperature Ensure Anhydrous Conditions Low_Yield->Solution_Yield Solution_Disub Use Excess 2,6-DFBN Slow Nucleophile Addition Disubstitution->Solution_Disub Solution_Oxid Use Inert Atmosphere Purify Solvents Control Temperature Oxidation->Solution_Oxid Solution_Hydro Strict Anhydrous Conditions Minimize Reaction Time Choose Base Carefully Hydrolysis->Solution_Hydro

References

Technical Support Center: Purification of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction to Purification Challenges

This compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, typically between 2,6-difluorobenzonitrile and 4-(methylthio)phenol. While the synthesis is relatively straightforward, the purification of the final product can present several challenges. These often stem from the presence of unreacted starting materials, side-products, and subsequent degradation products. Understanding the potential impurities is the first step toward developing a robust purification strategy.

Common Impurities and Their Origins:
ImpurityChemical StructureOrigin
2,6-DifluorobenzonitrileUnreacted starting material.
4-(Methylthio)phenolUnreacted starting material.
2-Fluoro-6-hydroxybenzonitrileHydrolysis of 2,6-difluorobenzonitrile.
2-Fluoro-6-[4-(methylsulfinyl)phenoxy]benzonitrileOxidation of the thioether group in the desired product.[1][2][3]
2-Fluoro-6-[4-(methylsulfonyl)phenoxy]benzonitrileFurther oxidation of the thioether group.[1][2][3][4]
Benzoic acid derivativeHydrolysis of the nitrile group.[5][6][7]

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My purified product is an oil, but it should be a solid.

Q: I've completed my reaction and initial work-up, but the product is an oil instead of the expected solid. What could be the cause, and how do I induce crystallization?

A: The oily nature of your product likely indicates the presence of impurities that are depressing the melting point. The most common culprits are residual solvent and unreacted starting materials.

Causality:

  • Residual Solvent: Even small amounts of high-boiling solvents like DMF or DMSO, often used in SNAr reactions, can prevent crystallization.

  • Unreacted Starting Materials: Both 2,6-difluorobenzonitrile and 4-(methylthio)phenol have lower melting points than the desired product and can act as eutectic-forming impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an oily product.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Begin by performing a solvent screen. The ideal solvent will dissolve your compound when hot but not at room temperature. Good starting points are isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your oily product until it fully dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: My NMR spectrum shows signals for sulfoxide and sulfone impurities.

Q: After purification, my 1H NMR spectrum shows unexpected peaks in the aromatic region and a singlet around 2.7-3.0 ppm, suggesting oxidation of the thioether. How did this happen and how can I remove these impurities?

A: The thioether moiety in your target compound is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[1][2][3][4] This can occur during the reaction if oxidizing agents are present, or during work-up and storage if exposed to air and light for extended periods.

Causality:

  • Reaction Conditions: The presence of trace metal impurities or peroxides in solvents can catalyze oxidation.

  • Work-up: Oxidative work-up conditions can lead to the formation of these byproducts.

  • Storage: Prolonged exposure to air and light can cause slow oxidation.

Troubleshooting Workflow:

Caption: Purification strategy for removing oxidized impurities.

Step-by-Step Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.[8]

  • Mobile Phase Selection: The sulfoxide and sulfone impurities are significantly more polar than the desired thioether. A non-polar/polar solvent system like a gradient of ethyl acetate in hexanes or dichloromethane in hexanes is effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Column Packing: Pack the column using the wet slurry method to ensure a homogenous stationary phase.[8]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. The desired product will elute first, followed by the more polar sulfoxide and sulfone impurities as you increase the solvent polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: I have a persistent impurity with a similar Rf to my product.

Q: I'm struggling to separate an impurity that co-elutes with my product during column chromatography. What is this impurity likely to be, and what alternative purification methods can I use?

A: An impurity with a similar polarity to your product is often unreacted 2,6-difluorobenzonitrile or a related benzonitrile derivative. Due to their similar structures, they can be challenging to separate by standard silica gel chromatography.

Causality:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

  • Similar Polarity: The structural similarity between the starting material and the product results in close Rf values.

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of closely eluting impurities. A carefully selected solvent system can exploit subtle differences in solubility.

  • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can provide excellent separation.[9][10] A C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Solvent System Optimization for Column Chromatography:

    • Ternary Solvent Systems: Instead of a binary system, try a ternary mixture, such as hexanes/dichloromethane/ethyl acetate. The addition of a third solvent can alter the selectivity of the separation.

    • Different Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).

Issue 4: My product appears to be degrading during purification or storage.

Q: I've noticed the appearance of new, more polar spots on my TLC plate after leaving my "pure" product in solution or on the benchtop. What is causing this degradation?

A: The primary degradation pathways for this molecule are hydrolysis of the nitrile group and oxidation of the thioether.

Causality:

  • Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, especially in the presence of trace acid or base.[5][6][7][11][12] This is more likely to occur if the product is left in protic solvents for extended periods.

  • Oxidation: As previously discussed, the thioether is sensitive to oxidation.[1][2][3][4]

Preventative Measures:

  • Minimize Exposure to Water and Protic Solvents: After purification, ensure the product is thoroughly dried under high vacuum.

  • Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Protection from Light: Store the compound in an amber vial to protect it from light-induced degradation.

  • Low Temperature Storage: For long-term storage, keep the compound at low temperatures (-20 °C).

References

Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile (CAS: 148901-52-4) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the reaction temperature for your specific application. The principles discussed here are grounded in established chemical theory and validated through extensive laboratory experience.

Introduction to the Reactivity of this compound

This compound is a versatile intermediate in medicinal chemistry.[1][2] Its reactivity is primarily dictated by the electron-deficient nature of the aromatic ring, a consequence of the strongly electron-withdrawing nitrile group (-CN) and the fluorine atom. This electronic arrangement makes the fluorine atom at the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). Optimizing the reaction temperature is a critical parameter that directly influences the rate, yield, and purity of SNAr reactions involving this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My SNAr reaction with 148901-52-4 is sluggish or not going to completion. Should I increase the temperature?

This is a common issue. While increasing the temperature often accelerates a reaction, it's a decision that requires careful consideration of several factors.

Root Cause Analysis:

  • Insufficient Thermal Energy: The activation energy barrier for the reaction may not be overcome at the current temperature.

  • Poor Solubility: One or more reactants may not be fully dissolved at the initial reaction temperature, limiting the effective concentration.

  • Steric Hindrance: The nucleophile or the substrate itself may have significant steric bulk, requiring higher energy for a successful collision.

Troubleshooting Workflow:

  • Incremental Temperature Increase: Raise the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by a suitable analytical method like TLC, LC-MS, or GC-MS.

  • Solubility Check: Before increasing the temperature, visually inspect the reaction mixture to ensure all components are in solution. If not, consider a higher temperature or a different solvent system.

  • Extended Reaction Time: As an alternative to immediately increasing the temperature, consider extending the reaction time at the current temperature.

Data-Driven Decision Making:

IssuePotential CauseRecommended Action
Low Conversion (<20%)Insufficient activation energyIncrease temperature by 20 °C and monitor.
Stalled Reaction (e.g., at 50% conversion)Product inhibition or catalyst deactivationConsider a moderate temperature increase (10 °C) or addition of fresh catalyst if applicable.
No ReactionIncorrect reagents or conditionsVerify reagents and literature procedure before adjusting temperature.
FAQ 2: I'm observing significant byproduct formation when I run my reaction at elevated temperatures. How can I mitigate this?

Elevated temperatures can accelerate desired reactions, but they can also open up pathways to undesired side reactions.

Common Temperature-Induced Side Reactions:

  • Decomposition: The starting material, product, or reagents may be thermally labile. The melting point of this compound is 68-71°C, suggesting it is a stable solid at room temperature. However, its thermal stability at higher temperatures in a reaction mixture is not widely reported and should be experimentally determined.

  • Side Reactions of the Nitrile Group: At very high temperatures, the nitrile group can undergo hydrolysis (if water is present) or other transformations.

  • Reaction with Solvent: Some solvents, like DMF or DMAc, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with your substrate.

Troubleshooting and Optimization Protocol:

  • Determine Onset of Decomposition: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on your starting material and product to understand their thermal stability limits.

  • Lower the Temperature and Extend Reaction Time: This is the most straightforward approach to favor the desired reaction, which likely has a lower activation energy than the decomposition or side reactions.

  • Solvent Selection: Choose a solvent with a boiling point that provides a suitable temperature window for your reaction without requiring high pressures. Ethereal solvents like dioxane or polar aprotic solvents like DMSO are often good choices for SNAr reactions.

  • Catalyst Screening: If applicable, screen for a more active catalyst that allows the reaction to proceed at a lower temperature. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically affect the required temperature.

Experimental Protocol: Temperature Scouting for an SNAr Reaction

This protocol outlines a general procedure for optimizing the reaction temperature for a nucleophilic aromatic substitution reaction using this compound.

Objective: To identify the optimal reaction temperature that maximizes product yield while minimizing impurity formation.

Materials:

  • This compound (148901-52-4)

  • Nucleophile of interest

  • Anhydrous solvent (e.g., DMF, DMSO, Dioxane)

  • Base (e.g., K2CO3, Cs2CO3, DBU)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with precise temperature control

  • Analytical instrument (e.g., HPLC, UPLC, GC-MS)

Procedure:

  • Setup: In parallel, set up several identical reactions in reaction vials. Each vial should contain the substrate, nucleophile, base, and solvent in the same concentrations.

  • Temperature Gradient: Place each vial in a well of a heating block set to a different temperature. A typical starting range for SNAr reactions is 60 °C to 120 °C. For example, set temperatures at 60 °C, 80 °C, 100 °C, and 120 °C.

  • Time Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Quenching and Analysis: Quench the aliquot (e.g., with a dilute acid or water) and dilute it for analysis.

  • Data Analysis: Analyze each sample by your chosen analytical method to determine the percentage of starting material remaining, the percentage of product formed, and the percentage of any major impurities.

  • Optimization: Plot the data to visualize the effect of temperature and time on the reaction outcome. The optimal temperature will be the one that gives the highest yield of the desired product in a reasonable timeframe with the lowest level of impurities.

Visualization of the Optimization Workflow:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization Prep Set up Identical Parallel Reactions Temp Apply Temperature Gradient (e.g., 60, 80, 100, 120 °C) Prep->Temp Monitor Monitor Reactions Over Time (e.g., 1, 2, 4, 8, 24h) Temp->Monitor Analyze Analyze Aliquots (HPLC, LC-MS, etc.) Monitor->Analyze Plot Plot Data: Yield vs. Time vs. Temperature Analyze->Plot Optimize Identify Optimal Temperature Plot->Optimize

Caption: Workflow for Temperature Scouting Experiments.

Logical Framework for Temperature Optimization

The relationship between temperature, reaction rate, and selectivity can be visualized as follows:

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideRxn Side Reactions / Decomposition Temp->SideRxn Increases Yield Desired Product Yield Rate->Yield Increases (initially) Purity Product Purity SideRxn->Yield Decreases SideRxn->Purity Decreases

Caption: Interplay of Temperature and Reaction Outcomes.

This diagram illustrates the fundamental trade-offs in temperature optimization. While increasing the temperature boosts the reaction rate, it can also promote undesirable side reactions, ultimately compromising both yield and purity. The goal of optimization is to find the "sweet spot" that balances these competing factors.

References

Technical Support Center: 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for experiments involving this compound. Our recommendations are grounded in established principles of organic chemistry and extensive experience with complex aromatic molecules.

I. Understanding the Stability of this compound

This compound is a multifunctional compound with several reactive sites that can be susceptible to degradation under certain experimental conditions. Understanding these potential liabilities is the first step in preventing unwanted side reactions and ensuring the integrity of your results. The primary sites of potential instability are:

  • The Nitrile Group (C≡N): Can undergo hydrolysis to form an amide and subsequently a carboxylic acid.

  • The Thioether Group (-S-CH₃): Susceptible to oxidation, which can yield a sulfoxide and then a sulfone.

  • The Ether Linkage (-O-): Generally stable, but can be cleaved under harsh acidic conditions.

  • The Fluorinated Benzene Ring: The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr).

The following sections will delve into specific issues you might encounter and provide actionable solutions.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common experimental challenges.

Question 1: I'm observing a new, more polar impurity in my reaction mixture over time. What could it be?

Probable Cause: This is a common observation and could be due to a few factors, most likely oxidation of the thioether or hydrolysis of the nitrile.

Troubleshooting Steps:

  • Suspect Oxidation: The thioether is readily oxidized to a sulfoxide and then a sulfone, both of which are significantly more polar than the parent compound.

    • Causality: Oxidizing agents, even atmospheric oxygen over long periods in certain solvents, can facilitate this transformation. Common laboratory oxidants like hydrogen peroxide, m-CPBA, or even metal catalysts in the presence of an oxidant will readily oxidize the thioether.

    • Actionable Advice:

      • If your reaction conditions are oxidative, consider if this is a desired or undesired transformation.

      • If undesired, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Degas your solvents prior to use to remove dissolved oxygen.

      • Avoid unnecessary exposure of the compound to strong oxidizing agents.

  • Consider Nitrile Hydrolysis: The nitrile group can hydrolyze to the corresponding amide or carboxylic acid, which are also more polar.

    • Causality: This is typically catalyzed by acidic or basic conditions, even trace amounts in your reaction mixture.[1][2][3][4][5] The reaction with water alone is generally slow but can be accelerated by heat.[4]

    • Actionable Advice:

      • Maintain a neutral pH if hydrolysis is not the intended reaction.

      • Use anhydrous solvents and reagents to minimize water content.

      • If your reaction must be run under acidic or basic conditions, be aware that this side reaction is possible and may need to be accounted for during purification.

Analytical Verification:

  • LC-MS: Look for new peaks with masses corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) or two oxygen atoms (M+32, for the sulfone). For hydrolysis, look for a new peak with a mass corresponding to the addition of a water molecule (M+18, for the amide) or the replacement of the nitrile with a carboxylic acid (M+17, after loss of NH₃).

  • NMR:

    • ¹H NMR: Oxidation of the thioether to a sulfoxide will cause a downfield shift of the methyl protons (-S-CH₃) from ~2.5 ppm to ~2.7-3.0 ppm.

    • ¹³C NMR: The carbon of the methyl group will also shift downfield upon oxidation.

    • IR: Hydrolysis to an amide will show a new C=O stretch around 1650-1690 cm⁻¹. Formation of a carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1730 cm⁻¹.

Question 2: My reaction with a nucleophile is giving an unexpected product where the fluorine atom has been replaced. Why is this happening?

Probable Cause: The fluorine atom on the benzonitrile ring is susceptible to nucleophilic aromatic substitution (SNAr).

Troubleshooting Steps:

  • Causality: The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic attack.[6][7][8][9] Fluorine is a good leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by fluorine's high electronegativity.[7][8]

  • Actionable Advice:

    • If this is an undesired side reaction, consider the nucleophilicity of the reagents in your reaction mixture. Common nucleophiles include amines, alkoxides, and thiolates.[6]

    • Lowering the reaction temperature may help to disfavor the SNAr pathway.

    • If possible, choose less nucleophilic reagents or protect the nucleophilic functional groups if they are not intended to react.

    • The reactivity of nucleophiles can be influenced by the solvent. Polar aprotic solvents can enhance the nucleophilicity of anions.[6]

Analytical Verification:

  • LC-MS: The mass of the product will correspond to the mass of the starting material minus the mass of fluorine (19 Da) plus the mass of the attacking nucleophile.

  • ¹⁹F NMR: The disappearance of the fluorine signal will confirm the substitution.

  • ¹H and ¹³C NMR: The substitution will cause significant changes in the chemical shifts of the protons and carbons on the aromatic ring that was formerly attached to the fluorine.

Question 3: I'm seeing degradation of my compound when using a strong acid in my reaction. What is the likely cause?

Probable Cause: Strong acids can promote both nitrile hydrolysis and ether cleavage.

Troubleshooting Steps:

  • Nitrile Hydrolysis: As mentioned in Question 1, acidic conditions will catalyze the hydrolysis of the nitrile to an amide and then a carboxylic acid.[1][2][3][4][5] This is a very common reaction pathway in the presence of strong acids and water.

  • Ether Cleavage: While aromatic ethers are relatively stable, they can be cleaved by strong acids, especially in the presence of a good nucleophile.[10][11][12][13]

    • Causality: The reaction is typically initiated by protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbons. Cleavage of the aryl-oxygen bond is generally difficult.

    • Actionable Advice:

      • Avoid using strong acids like HBr or HI, especially at elevated temperatures, if ether cleavage is not desired.

      • If acidic conditions are necessary, consider using a weaker acid or a Lewis acid that is less likely to promote ether cleavage.

      • Minimize the reaction time and temperature when using strong acids.

Analytical Verification:

  • LC-MS: Look for the products of nitrile hydrolysis as described in Question 1. For ether cleavage, you would expect to see the formation of 4-(methylthio)phenol and 2-fluoro-6-hydroxybenzonitrile or their subsequent reaction products.

  • NMR: The disappearance of the ether linkage will result in significant changes in the aromatic regions of the ¹H and ¹³C NMR spectra, and the appearance of a phenolic -OH proton.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1] For short-term storage (1-2 weeks), refrigeration at -4°C is recommended. For longer periods (1-2 years), storage at -20°C is advisable.[14] It should be kept in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent oxidation and hydrolysis.

  • Q2: Is this compound sensitive to light?

    • A2: While there is no specific data on the photosensitivity of this compound, many complex organic molecules can degrade upon exposure to UV light. It is good laboratory practice to store it in an amber vial or in a light-protected area.

  • Q3: What solvents are recommended for dissolving this compound?

    • A3: this compound is soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile. When using protic solvents like methanol or ethanol, be mindful that they can act as nucleophiles in SNAr reactions, especially in the presence of a base. For long-term storage in solution, aprotic solvents are generally preferred.

  • Q4: What are the main safety precautions when handling this compound?

    • A4: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Work in a well-ventilated area or a fume hood.[1] Avoid inhalation of dust or vapors and contact with skin and eyes.[1][14]

IV. Visualization of Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_snar SNAr SM Starting Material SO Sulfoxide SM->SO [O] Amide Amide SM->Amide H₂O / H⁺ or OH⁻ SNAr_Product Substitution Product SM->SNAr_Product Nu⁻ SO2 Sulfone SO->SO2 [O] Acid Carboxylic Acid Amide->Acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of the target molecule.

V. Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability by HPLC

This protocol provides a general method for assessing the stability of this compound under specific conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. For the stability study, dilute this stock solution to a working concentration of ~0.1 mg/mL in the desired solvent system (e.g., a mixture of acetonitrile and water, with or without acid or base).

  • Initial Analysis (T=0): Immediately inject the freshly prepared working solution onto the HPLC system to obtain the initial purity profile.

  • Incubation: Store the working solution under the desired stress conditions (e.g., room temperature, elevated temperature, exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stressed solution onto the HPLC system.

  • Data Analysis: Compare the chromatograms over time. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Typical HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

VI. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from --INVALID-LINK--

  • BIOFOUNT. (n.d.). 2-Fluoro-6-(methylthio)benzonitrile. Retrieved from --INVALID-LINK--

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from --INVALID-LINK--

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 2-Fluoro-4-methylbenzonitrile SDS. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019). Structure and SN2 Reactivity: The Nucleophile. Retrieved from --INVALID-LINK--

  • Dakenchem. (n.d.). The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2022). When does an aromatic ether break its bonds?. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating the Challenges of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds. The unique properties endowed by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make these compounds invaluable in modern chemistry.[1][2] However, the very nature of the carbon-fluorine bond, the strongest single bond in organic chemistry, presents a distinct set of challenges in synthesis, purification, and analysis.[1]

This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate these complexities. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries encountered during routine laboratory operations involving fluorinated aromatic compounds.

Synthesis & Reactivity
  • Q: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with a highly fluorinated arene not proceeding as expected?

    • A: While counterintuitive, fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings. Its high electronegativity powerfully stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step.[3] If your reaction is sluggish, consider the following:

      • Substrate Activation: The aromatic ring must be sufficiently electron-deficient. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) is often crucial.[4] Fluorine itself acts as an activator through its inductive effect.[3]

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or sulfolane are essential to solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride anion.

      • Fluoride Source: Anhydrous conditions are critical. Trace amounts of water can hydrate the fluoride ion, drastically reducing its reactivity.[5][6] While CsF is effective, a combination of potassium fluoride (KF) with a phase-transfer catalyst like tetrabutylammonium chloride can be a more cost-effective alternative.[5][6]

  • Q: What are the primary causes of hydrodefluorination as a side reaction?

    • A: Hydrodefluorination, the replacement of a fluorine atom with hydrogen, can be a significant side reaction, particularly in metal-catalyzed cross-coupling reactions. It often involves water as a hydrogen source.[7] This can also occur under reductive conditions or via certain photocatalytic pathways.[8][9] To minimize this, ensure rigorously anhydrous reaction conditions and consider the choice of catalyst and ligands.

Purification & Handling
  • Q: Why is my fluorinated compound difficult to purify by standard column chromatography?

    • A: Highly fluorinated compounds often exhibit unique polarity, being both hydrophobic and lipophobic. This can lead to unusual elution behavior on silica gel. They may elute much faster than expected with non-polar eluents or show poor separation. Consider using alternative stationary phases like alumina or employing reversed-phase chromatography. For complex mixtures of fluorinated compounds, comprehensive two-dimensional gas chromatography (GCxGC) can offer superior separation.[10]

  • Q: What are the best practices for recrystallizing highly fluorinated aromatic compounds?

    • A: Recrystallization is a powerful purification technique for solids, based on the principle that the solubility of most compounds increases with temperature.[11][12] For fluorinated aromatics, solvents like hexanes, heptane, or mixtures of ethyl acetate and hexanes are often effective. Due to their often high volatility, care should be taken to avoid significant loss of compound during the dissolution in hot solvent. Slow cooling is generally recommended to obtain larger, purer crystals.[11] Techniques like anti-solvent crystallization, where a "poor" solvent is added to a solution of the compound in a "good" solvent, can also be effective.[13]

  • Q: Are there special storage considerations for fluorinated aromatic compounds?

    • A: Yes. Many fluorinated compounds are sensitive to light, moisture, and oxygen.[14] It is advisable to store them in opaque, tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon).[14][15] For thermally sensitive compounds, storage at low temperatures (-20°C or lower) is recommended to slow down potential degradation.[14]

Analysis & Characterization
  • Q: My ¹⁹F NMR spectrum shows very complex coupling patterns. How can I simplify it?

    • A: The complexity arises from the fact that ¹⁹F-¹⁹F coupling constants can be large and occur over multiple bonds (long-range coupling).[16] Additionally, coupling to protons (¹H-¹⁹F) is common.[17] To simplify the spectrum:

      • Proton Decoupling: Run a ¹⁹F{¹H} experiment to remove all couplings to protons, leaving only the ¹⁹F-¹⁹F couplings.[18]

      • 2D NMR: Techniques like ¹H-¹⁹F HETCOR can help correlate fluorine signals with their corresponding proton environments.

  • Q: I am seeing small satellite peaks of ~0.5% intensity on either side of my main ¹⁹F NMR signal. Are these impurities?

    • A: These are most likely not impurities, but rather ¹³C satellites. They arise from the coupling between the ¹⁹F nucleus and an adjacent ¹³C nucleus (¹JFC).[18]

  • Q: What are the common challenges in the mass spectrometry analysis of fluorinated compounds?

    • A: Several challenges exist:

      • Ionization Suppression: The use of trifluoroacetic acid (TFA) in LC-MS can suppress the signal in electrospray ionization (ESI).[19]

      • High Ionization Energy: Fluorine's high ionization potential can make direct determination by techniques like ICP-MS challenging.[20][21]

      • Unique Fragmentation: Fluorinated compounds can show characteristic fragmentation patterns, such as the loss of CF₃.[19]

      • Contamination: Many components of LC-MS systems, like PTFE tubing, are made of fluoropolymers and can leach, causing background contamination.[18]

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex experimental issues.

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
  • Problem: Your SNAr reaction is resulting in low conversion of the starting material or the formation of multiple unexpected byproducts.

  • Potential Causes & Diagnosis:

    • Insufficient Ring Activation: The aromatic ring is not electron-poor enough to facilitate nucleophilic attack.

    • Poor Fluoride Source Activity: The fluoride salt is not sufficiently "naked" or anhydrous.

    • Side Reactions: Competing reactions such as hydrodefluorination or reaction with the solvent are occurring.

    • Incorrect Temperature: The reaction temperature may be too low for activation or too high, leading to decomposition.[5][6]

  • Troubleshooting Workflow:

    G Troubleshooting Low Yield in SNAr Reactions start Low Yield in SNAr Reaction check_activation Is the aromatic ring sufficiently electron-deficient? start->check_activation check_fluoride Is the fluoride source active and anhydrous? check_activation->check_fluoride Yes solution_activation Increase activation: - Change substrate to one with more EWGs. - Consider alternative synthetic routes. check_activation->solution_activation No check_conditions Are the reaction conditions (solvent, temp.) optimal? check_fluoride->check_conditions Yes solution_fluoride Improve fluoride activity: - Use spray-dried KF or CsF. - Add a phase-transfer catalyst (e.g., 18-crown-6, Bu4NCl). - Ensure rigorously anhydrous conditions. check_fluoride->solution_fluoride No check_byproducts Are there significant byproducts? check_conditions->check_byproducts Yes solution_conditions Optimize conditions: - Screen polar aprotic solvents (DMF, DMSO, NMP). - Titrate temperature (start low, then increase). check_conditions->solution_conditions No solution_byproducts Identify and minimize byproducts: - Analyze byproducts by GC-MS or NMR. - If hydrodefluorination, rigorously exclude water. - If solvent reaction, choose a more inert solvent. check_byproducts->solution_byproducts

    Caption: Decision workflow for troubleshooting low-yield SNAr reactions.

Guide 2: Ambiguous NMR Spectra and Characterization
  • Problem: You have isolated a product, but the ¹H and ¹⁹F NMR spectra are too complex to confidently assign the structure.

  • Potential Causes & Diagnosis:

    • Complex Spin Systems: Multiple ¹H-¹⁹F and ¹⁹F-¹⁹F couplings are obscuring the signal multiplicities.

    • Overlapping Signals: In ¹H NMR, aromatic signals may overlap, making assignment difficult. The wide chemical shift range of ¹⁹F NMR is an advantage here.[16]

    • Presence of Isomers: The product may be a mixture of regioisomers or rotamers.

  • Step-by-Step Solutions:

    • Acquire a High-Resolution ¹⁹F Spectrum: The large chemical shift dispersion in ¹⁹F NMR can often resolve signals that overlap in the ¹H spectrum.[16]

    • Run a ¹⁹F{¹H} Decoupled Spectrum: This will simplify the ¹⁹F spectrum by removing all proton couplings, allowing you to focus on the ¹⁹F-¹⁹F couplings.[18]

    • Perform 2D NMR Experiments:

      • ¹H-¹⁹F HETCOR (or HSQC): This experiment correlates proton signals with the fluorine atoms they are coupled to, allowing you to "walk" through the molecule's structure.

      • ¹H-¹H COSY: Identifies protons that are coupled to each other.

      • ¹⁹F-¹⁹F COSY: Can help to identify through-bond fluorine-fluorine couplings.

    • Computational Prediction: Use DFT calculations to predict the ¹⁹F NMR chemical shifts. Comparing the predicted shifts with the experimental data can aid in assigning the correct structure, especially for distinguishing between isomers.[22]

  • Data Presentation: Typical Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Notes
JHF (geminal)240 - 60Strong coupling through a shared carbon.[17]
JHF (vicinal)31 - 30Can be used for conformational analysis.[17]
JHF (ortho)37 - 12In aromatic systems.[17]
JHF (meta)43.5 - 8In aromatic systems.[17]
JHF (para)50 - 3In aromatic systems.[17]
JFF (geminal)240 - 370Very large and structurally informative.[17]
JFF (vicinal)30 - 45Can be through single or double bonds.[17]
JFF (meta)4VariesCan be observed in aromatic systems.[23]
JFF (para)5VariesCan be observed in aromatic systems.[23]

Section 3: Experimental Protocols

Protocol 1: General Procedure for SNAr with a Perfluoroarene

This protocol provides a starting point for the nucleophilic aromatic substitution of a perfluoroarene with an amine nucleophile.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexafluorobenzene (1.0 equiv), the amine nucleophile (1.1 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Reaction:

    • Add anhydrous dimethylformamide (DMF) via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.

Protocol 2: Acquiring a Standard Quantitative ¹⁹F NMR Spectrum

Accurate quantification using ¹⁹F NMR requires careful attention to experimental parameters to avoid integration errors.

  • Sample Preparation:

    • Accurately weigh the sample containing the fluorinated analyte and a known amount of an internal standard into an NMR tube. The internal standard should be a stable, non-volatile fluorinated compound with a simple spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

    • Dissolve the sample in a deuterated solvent to a final volume of ~0.6 mL.

  • Instrument Setup:

    • Ensure the instrument is properly tuned and shimmed.

    • Set the spectral width to encompass all signals of interest. Due to the wide chemical shift range, this may be large.[24]

    • The transmitter offset should be placed in the center of the spectral region of interest to ensure uniform excitation.[24]

  • Acquisition Parameters:

    • Relaxation Delay (d1): This is the most critical parameter for quantification. It should be set to at least 5 times the longest T₁ relaxation time of any fluorine nucleus in the sample. A long relaxation delay (e.g., 30-60 seconds) is often necessary.[24][25]

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis:

    • Apply appropriate window functions and perform a baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the amount of the analyte based on the integral values, the number of fluorine atoms contributing to each signal, and the known amount of the internal standard.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your chemical transformations involving this key intermediate. As a molecule featuring a coordinating methylthio group, catalyst selection and reaction optimization are paramount to achieving high yields and purity. This document will equip you with the knowledge to navigate the common challenges associated with this substrate.

Introduction: The Challenge of the Thioether Moiety

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for the drug Lifitegrast.[1][2][3][4][5] The primary obstacle in designing catalytic reactions with this substrate is the presence of the methylthio (-SMe) group. Sulfur-containing functional groups are notorious for their ability to poison and deactivate transition metal catalysts, particularly palladium, which is a workhorse in cross-coupling chemistry.[6][7] This poisoning occurs through the strong coordination of the sulfur atom to the metal center, which can inhibit substrate binding and disrupt the catalytic cycle.

This guide will focus on providing practical solutions for successful cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations for C-C and C-N bond formation, respectively.

Frequently Asked Questions (FAQs)

Q1: Why are my standard palladium-catalyzed cross-coupling reactions failing with this compound?

A1: The most probable cause is catalyst poisoning by the methylthio group. The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This prevents the catalyst from participating in the desired oxidative addition, transmetalation, and reductive elimination steps of the cross-coupling cycle.

Q2: What are the signs of catalyst poisoning in my reaction?

A2: Signs of catalyst poisoning include:

  • Low or no conversion: The reaction stalls or fails to proceed to completion.

  • Formation of starting material decomposition products: Under forcing conditions, the starting material may degrade.

  • Inconsistent results: Reactions may work sporadically or with highly variable yields.

  • Blackening of the reaction mixture: This can indicate the formation of palladium black (Pd(0) nanoparticles), a common sign of catalyst decomposition.

Q3: Are there specific palladium catalysts that are more resistant to sulfur poisoning?

A3: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can help to stabilize the active catalytic species and disfavor coordination of the thioether. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos have shown success in cross-coupling reactions of sulfur-containing substrates.[8][9][10] Additionally, N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and reactivity.[11][12]

Q4: Can I use other transition metals besides palladium?

A4: Nickel-based catalysts are a viable alternative and are often more tolerant to sulfur-containing functional groups.[13] Nickel catalysts can participate in similar cross-coupling transformations and may offer a more cost-effective and robust solution for reactions with this compound. Iron and cobalt-based catalysts are also emerging as potential alternatives.[13]

Q5: How can I mitigate catalyst poisoning without changing the catalyst system entirely?

A5: Several strategies can be employed:

  • Use of additives: Lewis acids can sometimes interact with the sulfur atom, reducing its coordinating ability. However, this must be carefully optimized as it can also affect other components of the reaction.

  • Slow addition of the substrate: Adding the sulfur-containing substrate slowly to the reaction mixture can help to maintain a low concentration of the potential poison at any given time, allowing the desired catalytic reaction to compete more effectively.

  • Careful control of reaction conditions: Lowering the reaction temperature and using the minimum necessary catalyst loading can sometimes reduce the rate of catalyst deactivation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Poisoning • Switch to a palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).• Consider using an N-heterocyclic carbene (NHC) ligand.• Evaluate nickel-based catalyst systems.
Inactive Catalyst • Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere.• Employ a pre-catalyst that is known to be air- and moisture-stable.
Sub-optimal Reaction Conditions • Screen different solvents (e.g., toluene, dioxane, THF).• Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Vary the reaction temperature.
Formation of Side Products Homocoupling of Boronic Acid (Suzuki) • Ensure rigorous exclusion of oxygen by properly degassing the solvent and maintaining an inert atmosphere.• Use a less reactive boronic ester (e.g., pinacol ester) if using a boronic acid.
Dehalogenation of Starting Material • This can be caused by β-hydride elimination from a Pd-H species. Ensure anhydrous conditions and consider ligands that promote reductive elimination.
Protodeboronation (Suzuki) • This is the hydrolysis of the boronic acid. Use anhydrous solvents and consider a non-aqueous workup. Using a more stable boronate ester can also help.[9]
Reaction Stalls Before Completion Catalyst Deactivation Over Time • Increase the catalyst loading slightly.• Add a second portion of the catalyst midway through the reaction.• Consider a flow chemistry setup where the substrate is passed over a packed bed of a heterogeneous catalyst.

Catalyst Selection and Reaction Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a cross-coupling reaction with this compound.

CatalystSelectionWorkflow Start Define Reaction Type (e.g., Suzuki, Buchwald-Hartwig) Catalyst_Screen Initial Catalyst Screen (Pd-based with bulky ligands) Start->Catalyst_Screen Ni_Catalyst Evaluate Nickel Catalysts Catalyst_Screen->Ni_Catalyst No/Low Conversion Condition_Optimization Optimize Reaction Conditions (Solvent, Base, Temperature) Catalyst_Screen->Condition_Optimization Promising Results Ni_Catalyst->Condition_Optimization Troubleshoot Troubleshoot (Low Yield, Side Products) Condition_Optimization->Troubleshoot Sub-optimal Outcome Success Successful Reaction Condition_Optimization->Success High Yield & Purity Troubleshoot->Condition_Optimization Implement Changes Failure Re-evaluate Strategy Troubleshoot->Failure Persistent Issues

Caption: Decision workflow for catalyst selection and optimization.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific coupling partner.

Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add the remaining volume of anhydrous, degassed toluene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: Catalyst Poisoning by Thioether

The following diagram illustrates the proposed mechanism of palladium catalyst deactivation by the methylthio group.

CatalystPoisoning cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Poisoned_Complex [Pd(0)L_n(R'-S-Me)] (Inactive Complex) Pd0->Poisoned_Complex Coordination Transmetalation Transmetalation OxAdd->Transmetalation R-B(OR)₂ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Product RedElim->Product Thioether R'-S-Me

Caption: Competing catalytic cycle and poisoning pathway.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the NMR spectral characteristics of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, a molecule of interest due to its unique substitution pattern.

While direct experimental spectra for this specific compound are not publicly available, this guide will leverage foundational NMR principles and comparative data from structurally analogous compounds to predict and interpret its ¹H, ¹³C, and ¹⁹F NMR spectra. This predictive approach, grounded in empirical data from well-characterized molecules, serves as a robust framework for researchers encountering this or similar structures in their work.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the two aromatic rings and the methyl group. The chemical shifts are governed by the electronic effects (inductive and resonance) of the substituents on each ring.

The protons on the 2-fluoro-6-phenoxybenzonitrile ring (Ring A) will be influenced by the strongly electron-withdrawing cyano (-CN) and fluorine (-F) groups, and the electron-donating ether oxygen. The protons on the 4-(methylthio)phenyl ring (Ring B) are influenced by the electron-donating ether linkage and the methylthio (-SCH₃) group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, estimated):

ProtonsPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
H-3, H-5 (Ring B)~ 7.15 - 7.25Doublet2HOrtho to the electron-donating -SCH₃ group and ortho to the ether oxygen. Data from 4-(methylthio)phenol shows similar protons around 7.22 ppm[1].
H-2, H-6 (Ring B)~ 6.90 - 7.00Doublet2HMeta to the -SCH₃ group and ortho to the ether linkage, expected to be shifted upfield.
H-4 (Ring A)~ 7.50 - 7.65Triplet of Doublets1HCoupled to H-3 and H-5, and a longer-range coupling to the fluorine atom.
H-3, H-5 (Ring A)~ 7.20 - 7.35Multiplet2HComplex splitting due to coupling with adjacent protons and the fluorine atom.
-SCH₃~ 2.45Singlet3HTypical chemical shift for a methyl group attached to a sulfur atom. 4-(Methylthio)phenol shows this peak at approximately 2.44 ppm[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predictions are based on the known effects of the substituents on the benzene ring.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

CarbonPredicted δ (ppm)Rationale
C-CN~ 115 - 118The cyano carbon is typically found in this region. Benzonitrile's CN carbon is at ~118 ppm.
C-1 (Ring A)~ 110 - 115Ipso-carbon attached to the cyano group.
C-2 (Ring A)~ 160 - 165 (d, ¹JCF)Carbon directly bonded to fluorine, showing a large one-bond coupling constant.
C-6 (Ring A)~ 155 - 160Carbon attached to the phenoxy group.
C-4 (Ring A)~ 135 - 140Aromatic CH carbon.
C-3, C-5 (Ring A)~ 125 - 130Aromatic CH carbons.
C-1' (Ring B)~ 150 - 155Ipso-carbon of the phenoxy ether linkage.
C-4' (Ring B)~ 130 - 135Carbon attached to the -SCH₃ group.
C-2', C-6' (Ring B)~ 118 - 122Aromatic CH carbons ortho to the ether linkage.
C-3', C-5' (Ring B)~ 130 - 133Aromatic CH carbons meta to the ether linkage.
-SCH₃~ 15 - 20Methyl carbon attached to sulfur.

Comparative Spectral Analysis

To substantiate our predictions, we can compare them with the experimental NMR data of simpler, related molecules. This comparison provides a baseline and helps in understanding the incremental shifts caused by the various functional groups.

Table 1: ¹H NMR Data Comparison (δ, ppm in CDCl₃)

CompoundAromatic ProtonsMethyl ProtonsReference
Benzonitrile7.40 - 7.70 (m)-[2]
Anisole6.88 - 7.30 (m)3.75 (s)[3]
4-(Methylthio)phenol7.22 (d), 6.78 (d)2.44 (s)[1]
Predicted Target Ring A: 7.20 - 7.65Ring B: 6.90 - 7.252.45 (s)-

Table 2: ¹³C NMR Data Comparison (δ, ppm in CDCl₃)

CompoundAromatic CarbonsOther CarbonsReference
Benzonitrile112.9, 118.7, 129.3, 132.3, 132.9-[4][5]
Anisole114.1, 120.8, 129.5, 159.955.1 (-OCH₃)[6][7]
Predicted Target Ring A: 110 - 165Ring B: 118 - 155~116 (-CN)~17 (-SCH₃)-

This comparative analysis demonstrates that our predicted values are well within the expected ranges based on the electronic contributions of the individual structural motifs.

Standard Operating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for publication or regulatory submission, a standardized protocol is essential. The following represents a robust methodology for a compound like this compound.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analytical sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a line width of <0.5 Hz on the TMS signal.

    • Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 (or until adequate signal-to-noise is achieved).

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (or as needed for sensitivity).

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Visualization of Structure and Workflow

Diagrams are invaluable for quickly conveying structural assignments and experimental processes.

Figure 1: Molecular structure with key atoms labeled for NMR assignment.

G cluster_workflow NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in CDCl₃ with TMS (~0.6 mL) A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock, Shim, Tune) C->D E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Data Processing (FT, Phasing, Calibration) E->G F->G H Spectral Analysis & Interpretation G->H

Figure 2: Standardized workflow for acquiring and analyzing NMR spectra.

References

A Comprehensive Guide to the Expected ¹H and ¹³C NMR Shifts of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the chemical environment of individual atoms within a molecule. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile , a compound of interest for its potential applications stemming from its unique electronic and structural features.

This document is designed for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also a comparative analysis with structurally related compounds to rationalize the expected chemical shifts. Furthermore, a detailed experimental protocol for acquiring high-quality NMR spectra is provided, ensuring the reproducibility and reliability of experimental results.

Predicted NMR Spectra of this compound

Predictive NMR software, which utilizes extensive databases and sophisticated algorithms, offers a powerful starting point for spectral analysis.[1][2][3][4] Based on computational models, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-37.45 - 7.55tJ(H,H) ≈ 8.0, J(H,F) ≈ 8.0
H-46.90 - 7.00dJ(H,H) ≈ 8.0
H-57.20 - 7.30m
H-2', H-6'7.35 - 7.45dJ(H,H) ≈ 8.5
H-3', H-5'7.05 - 7.15dJ(H,H) ≈ 8.5
-SCH₃2.50 - 2.60s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (-CN)115 - 117
C-2 (-F)160 - 163 (d, ¹J(C,F) ≈ 250 Hz)
C-3112 - 114 (d, ²J(C,F) ≈ 15 Hz)
C-4133 - 135
C-5119 - 121
C-6 (-OAr)155 - 158 (d, ²J(C,F) ≈ 10 Hz)
C-1'153 - 156
C-2', C-6'120 - 122
C-3', C-5'130 - 132
C-4' (-SMe)138 - 141
-SCH₃15 - 17

Comparative Analysis: Understanding the Substituent Effects

The predicted chemical shifts can be rationalized by dissecting the molecule into its constituent fragments and analyzing the influence of each substituent. This approach, grounded in the principles of substituent chemical shift (SCS) effects, provides a deeper understanding of the electronic landscape of the molecule.[5][6][7][8]

The 2-Fluorobenzonitrile Moiety

The 2-fluorobenzonitrile ring is highly influenced by the strongly electronegative fluorine atom and the electron-withdrawing nitrile group.

  • Fluorine Substituent: The fluorine atom at C-2 is a strong ortho, para-directing deactivator in electrophilic aromatic substitution, exerting a significant deshielding effect on the directly attached carbon (C-2) and a notable through-bond coupling (¹J(C,F)).[9] It also influences the chemical shifts of adjacent protons and carbons.

  • Nitrile Substituent: The cyano group is a meta-directing deactivator, withdrawing electron density from the aromatic ring and causing a downfield shift of the attached carbon (C-1) and the ortho and para protons.[10]

The 4-(Methylthio)phenoxy Moiety

The phenoxy ring is substituted with a methylthio group at the para position.

  • Phenoxy Group: The ether linkage introduces an oxygen atom that donates electron density to the 2-fluorobenzonitrile ring via resonance, influencing the chemical shifts of the ortho and para positions.

  • Methylthio Group: The -SCH₃ group is an ortho, para-directing activator, donating electron density to the phenoxy ring through resonance. This leads to an upfield shift of the ortho and para protons and carbons relative to unsubstituted benzene. The methyl protons themselves typically appear as a sharp singlet around 2.5 ppm.

The interplay of these electronic effects across the ether bridge results in the predicted chemical shifts for the entire molecule.

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of this compound at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern Fourier transform NMR spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectrometer_setup Spectrometer Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Dissolve Dissolve Sample in CDCl3 with TMS Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample and Lock Tune Tune and Match Probe Insert->Tune Shim Shim Gradients Tune->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Shim->Acquire_13C Process_Spectra Fourier Transform, Phase, and Baseline Correction Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Reference Reference to TMS Process_Spectra->Reference Integrate Integrate and Peak Pick Reference->Integrate

NMR Experimental Workflow
  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and automatically shim the magnetic field to improve its homogeneity.[11]

  • Tuning and Matching: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei and matched to the impedance of the spectrometer's electronics for optimal sensitivity.[11]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[9]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios. The exact chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra involves a logical process of correlating the observed data with the molecular structure.

interpretation_logic cluster_1h_nmr ¹H NMR Data cluster_13c_nmr ¹³C NMR Data H_Shifts Chemical Shifts (δ) Structure Molecular Structure of This compound H_Shifts->Structure Identifies electronic environment of protons H_Multiplicity Multiplicity (Splitting) H_Multiplicity->Structure Determines neighboring protons H_Integration Integration H_Integration->Structure Confirms proton count C_Shifts Chemical Shifts (δ) C_Shifts->Structure Identifies electronic environment of carbons C_Coupling ¹J(C,F) Coupling C_Coupling->Structure Confirms C-F bond

Logic of NMR Spectral Interpretation

By systematically analyzing the chemical shifts, multiplicities, integration values, and coupling constants, a complete and unambiguous assignment of all proton and carbon signals to the molecular structure can be achieved. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural elucidation.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural characterization of novel synthetic compounds is paramount. 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is a moderately complex small molecule whose analysis demands a thoughtful approach to mass spectrometry. The presence of diverse functional groups—a fluorinated aromatic ring, a nitrile group, a diaryl ether linkage, and a thioether—necessitates a careful selection of ionization techniques and an understanding of potential fragmentation pathways.

This guide provides an in-depth comparison of common mass spectrometry workflows for the analysis of this compound, explaining the rationale behind methodological choices to empower researchers to select the optimal strategy for their analytical goals, whether for identity confirmation, structural elucidation, or quantification.

Analyte at a Glance: Physicochemical Properties

Before selecting an analytical technique, understanding the molecule's properties is crucial.

Structure:

  • Molecular Formula: C₁₄H₁₀FNOS

  • Monoisotopic Mass: 259.0467 g/mol

  • Key Features:

    • Polarity: The molecule possesses both non-polar (two aromatic rings) and polar characteristics (nitrile, ether, and thioether functionalities). This intermediate polarity is a key factor in choosing the ionization source.

    • Ionization Sites: The nitrile nitrogen and ether oxygen are potential sites for protonation in positive ion mode.

    • Thermal Stability: Aromatic ethers and thioethers are generally thermally stable, suggesting that gas chromatography may be a viable option.[1]

Strategic Decision: Choosing the Right Ionization Technique

The choice of ionization source is the most critical decision in the mass spectrometric analysis of any compound. For this compound, we will compare the three most relevant techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI), typically coupled with Gas Chromatography (GC).

dot graph "Ionization_Technique_Selection_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#202124"];

// Nodes Analyte [label="Analyte Solution\nthis compound", fillcolor="#4285F4"]; LC [label="Liquid Chromatography (LC)", fillcolor="#34A853"]; GC [label="Gas Chromatography (GC)", fillcolor="#FBBC05"]; ESI [label="Electrospray Ionization (ESI)\n(Soft Ionization)", shape=ellipse, fillcolor="#EA4335"]; APCI [label="Atmospheric Pressure Chemical Ionization (APCI)\n(Soft Ionization)", shape=ellipse, fillcolor="#EA4335"]; EI [label="Electron Ionization (EI)\n(Hard Ionization)", shape=ellipse, fillcolor="#EA4335"]; MS_ESI [label="MS Analysis\n(Molecular Ion Info)", fillcolor="#4285F4"]; MS_APCI [label="MS Analysis\n(Molecular Ion Info)", fillcolor="#4285F4"]; MS_EI [label="MS Analysis\n(Structural Fragments)", fillcolor="#4285F4"];

// Edges Analyte -> LC [label=" For LC-MS "]; Analyte -> GC [label=" For GC-MS \n (If Volatile & Thermally Stable)"]; LC -> ESI [label=" Analyte is Polar/\nIonizable "]; LC -> APCI [label=" Analyte is Less Polar/\nMore Volatile "]; GC -> EI; ESI -> MS_ESI; APCI -> MS_APCI; EI -> MS_EI; } Caption: Workflow for selecting an appropriate mass spectrometry technique.

Electrospray Ionization (ESI): The Versatile Standard

ESI is a soft ionization technique ideal for polar and ionizable molecules and is the default choice for many LC-MS applications.[2][3]

  • Mechanism: A high voltage is applied to the analyte solution as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled and enter the mass spectrometer.

  • Applicability to the Analyte: The nitrile and ether functionalities provide potential sites for protonation, making ESI a viable option. While the overall molecule is not highly polar, ESI is often successful with moderately polar compounds.[4]

  • Expected Ions: In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 260.05. Adducts with sodium [M+Na]⁺ (m/z 282.03) or ammonium [M+NH₄]⁺ (m/z 277.08) are also common, depending on the mobile phase additives.

  • Causality: Choose ESI when the primary goal is to confirm the molecular weight of the compound with minimal fragmentation in the source. It is particularly advantageous for quantitative studies due to its typically high sensitivity for ionizable analytes.

Atmospheric Pressure Chemical Ionization (APCI): The Alternative for Moderate Polarity

APCI is another soft ionization technique that is often complementary to ESI, showing better performance for less polar and more volatile compounds.[5]

  • Mechanism: The analyte solution is nebulized and vaporized in a heated tube. A corona discharge then ionizes the surrounding solvent molecules, which in turn transfer a proton to the analyte molecules.

  • Applicability to the Analyte: Given the two aromatic rings, this compound has significant non-polar character. APCI may provide more efficient ionization than ESI if the molecule does not readily accept a charge in solution.[2]

  • Expected Ions: The primary ion observed is typically the protonated molecule [M+H]⁺ at m/z 260.05. APCI is less prone to forming adducts compared to ESI.

  • Causality: Choose APCI when ESI response is poor. Its reliance on gas-phase proton transfer can be more effective for compounds that are not easily ionized in the liquid phase. It is a robust technique for analyzing a wide range of small molecules in pharmaceutical and environmental testing.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

EI is a hard ionization technique, meaning it imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[6] It is almost exclusively coupled with GC.

  • Mechanism: In a high vacuum, a beam of high-energy electrons (typically 70 eV) bombards the gas-phase analyte molecules, ejecting an electron to form a radical cation (M⁺•). This molecular ion is highly energetic and rapidly fragments.

  • Applicability to the Analyte: This method is contingent on the compound's volatility and thermal stability. Aromatic compounds like this are often stable enough for GC analysis.[7]

  • Expected Ions: A molecular ion (M⁺•) at m/z 259.05 would be expected, though it may be weak or absent. The true value of EI is in its fragmentation pattern, which acts as a "fingerprint" for the molecule.

  • Causality: Choose GC-EI-MS when the primary goal is unambiguous compound identification and structural elucidation. The detailed fragmentation patterns can be compared against spectral libraries or used to piece together the molecular structure.

Comparative Summary of Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Coupling LC-MSLC-MSGC-MS
Ionization Type SoftSoftHard
Primary Ion [M+H]⁺, [M+Na]⁺, etc.[M+H]⁺M⁺• (Radical Cation)
Fragmentation Low (in-source), controlled in MS/MSLow to moderate (in-source)Extensive and reproducible
Best For Polar, ionizable moleculesModerately polar to non-polar, volatile moleculesVolatile, thermally stable molecules
Primary Information Molecular WeightMolecular WeightMolecular Structure
Sensitivity Potentially very high for ionizable compoundsGood for a broad range of compoundsVery high, but dependent on GC suitability
Matrix Effects Can be significant[8]Generally less susceptible than ESI[8]Less susceptible due to GC separation

Experimental Protocols

The following protocols are self-validating systems. Successful execution should yield a chromatographically sharp peak for the analyte with the expected mass-to-charge ratios described.

Protocol 1: LC-MS Analysis with ESI and APCI
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Method (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Mass Range: m/z 50-500.

  • MS Method (APCI):

    • Ionization Mode: Positive.

    • Corona Current: 4 µA.

    • Vaporizer Temperature: 350 °C.

    • Gas Temperature: 300 °C.

    • Gas Flow: 5 L/min.

    • Mass Range: m/z 50-500.

Protocol 2: GC-MS Analysis with EI
  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in dichloromethane.

  • Instrumentation: Use a gas chromatograph with a mass selective detector (MSD).

  • GC Method:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Hold at 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • MS Method (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

Data Analysis: Predicting Fragmentation Patterns

Understanding the likely fragmentation pathways is essential for structural confirmation, especially with hard ionization (EI) or tandem MS (MS/MS) experiments following soft ionization. The fragmentation process involves the cleavage of the weakest bonds to form the most stable resulting ions and neutral radicals.[9]

dot graph "Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4", fontname="Arial", maxiter=1000]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#202124"];

// Nodes Parent [label="Parent Ion\nC14H10FNOS+•\nm/z 259", fillcolor="#4285F4"]; Frag1 [label="Loss of •CH3\nC13H7FNOS+•\nm/z 244", fillcolor="#EA4335"]; Frag2 [label="Loss of C7H7S•\nC7H3FNO+•\nm/z 136", fillcolor="#FBBC05"]; Frag3 [label="Loss of C6H4(SCH3)O•\nC8H4FN+•\nm/z 133", fillcolor="#34A853"]; Frag4 [label="Loss of HCN\nC13H10FOS+•\nm/z 232", fillcolor="#EA4335"]; Frag5 [label="C7H7S+\nm/z 123", fillcolor="#FBBC05"];

// Edges Parent -> Frag1 [label=" Cleavage of S-CH3 "]; Parent -> Frag2 [label=" Cleavage of O-Aryl "]; Parent -> Frag3 [label=" Cleavage of C-O "]; Parent -> Frag4 [label=" From Nitrile "]; Parent -> Frag5 [label=" Cleavage of O-Aryl\n(Charge on other fragment) "]; } Caption: Predicted EI fragmentation pathway for the analyte.

  • Ether and Thioether Cleavage: The C-S and C-O bonds of the ether and thioether linkages are common points of fragmentation.[10][11]

    • Loss of Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment at m/z 244. This is a very common loss for methyl thioethers.[12]

    • Ether Cleavage: Cleavage of the diaryl ether bond is a primary fragmentation route. This can happen on either side of the oxygen.

      • Cleavage can lead to the loss of the C₇H₇S• radical, resulting in a fragment at m/z 136 .

      • Alternatively, cleavage can result in the loss of the fluorobenzonitrile portion, leading to the C₇H₇S⁺ ion at m/z 123 .

  • Nitrile Group Fragmentation: Benzonitriles can undergo fragmentation through the loss of HCN (27 Da).[13] This would lead to a fragment at m/z 232.

Conclusion and Recommendations

The optimal mass spectrometry method for analyzing this compound depends entirely on the analytical objective.

  • For rapid molecular weight confirmation and quantification in complex matrices (e.g., biological samples), LC-ESI-MS is the recommended starting point due to its high sensitivity and minimal in-source fragmentation. If the ESI signal is weak, LC-APCI-MS should be employed as a robust alternative.

  • For definitive structural confirmation and identification, GC-EI-MS is the most powerful technique, provided the compound is sufficiently volatile and thermally stable. The rich fragmentation pattern it generates provides a high-confidence fingerprint for the molecule's structure.

By leveraging the strengths of these different ionization techniques, researchers can achieve a comprehensive and accurate characterization of this and other similarly structured molecules, ensuring data integrity in drug discovery and development pipelines.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analytical determination of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of each technique, offers detailed starting protocols, and presents a data-driven comparison of their performance. The objective is to equip you with the necessary insights to select and develop the optimal chromatographic method for your specific analytical needs, grounded in principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative

This compound is a complex aromatic compound whose precise and accurate quantification is critical in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to stability testing of final products. The choice of analytical technique is paramount, directly impacting laboratory throughput, data quality, and resource management. While HPLC has long been the cornerstone of pharmaceutical analysis, UPLC has emerged as a powerful alternative, offering significant enhancements in speed, resolution, and sensitivity.[1][2] This guide will dissect these two technologies in the context of analyzing our target compound.

Fundamental Principles: HPLC vs. UPLC

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column and the operating pressures the systems can withstand.[2][3]

  • High-Performance Liquid Chromatography (HPLC) traditionally employs columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 400-600 bar (6,000-9,000 psi).[2][3] It is a robust, versatile, and well-established technique that forms the basis of countless validated methods in quality control laboratories worldwide.

  • Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes.[2][4] To effectively push the mobile phase through this densely packed bed, UPLC systems are engineered to operate at much higher pressures, often exceeding 1,000 bar (15,000 psi).[3] This combination of smaller particles and higher pressure dramatically increases separation efficiency, leading to sharper, narrower peaks and significantly faster analysis times.[4][5]

The core advantages of UPLC over HPLC stem directly from this fundamental difference, leading to improved resolution, greater sensitivity (due to taller, less-diffused peaks), and a substantial reduction in solvent consumption and analysis time.[1][5]

Method Development Strategy

As no standardized pharmacopeial method currently exists for this compound, a logical method development approach is required. The molecule's structure—featuring a benzonitrile core with fluoro, ether, and methylthio substitutions—indicates significant hydrophobicity. Therefore, a reversed-phase chromatographic approach is the most logical starting point.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) bonded silica phase is selected for its versatility and strong hydrophobic retention, which is ideal for aromatic compounds of this nature.

  • Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and excellent elution strength in reversed-phase chromatography. Water serves as the weak solvent. A simple gradient elution is proposed to ensure efficient elution of the analyte while providing good resolution from potential impurities.

  • Detector: Given the aromatic rings in the analyte's structure, a UV detector is appropriate. Based on the benzonitrile chromophore, a detection wavelength in the range of 220-250 nm is a suitable starting point for achieving high sensitivity.[6][7]

Proposed Experimental Protocols

The following protocols are designed as robust starting points for method development and validation. They are self-validating in the sense that they include system suitability parameters that must be met before analysis, ensuring the system is performing correctly.

This method is designed for standard HPLC systems and prioritizes robustness and compatibility with existing instrumentation.

1. System and Reagents:

  • HPLC System: A quaternary or binary pump system with an autosampler and UV/PDA detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: HPLC-grade Water.
  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).
  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 230 nm.
  • Gradient Program: | Time (min) | % Mobile Phase B (ACN) | | :--------- | :--------------------- | | 0.0 | 50 | | 10.0 | 95 | | 12.0 | 95 | | 12.1 | 50 | | 15.0 | 50 (Re-equilibration) |

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.
  • Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

4. System Suitability Test (SST):

  • Make five replicate injections of the working standard.
  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

This method leverages UPLC technology for high-throughput analysis, offering significant time and solvent savings.

1. System and Reagents:

  • UPLC System: An ultra-high pressure binary pump system with a low-dispersion flow cell, autosampler, and UV/PDA detector.
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
  • Mobile Phase A: UPLC-grade Water.
  • Mobile Phase B: UPLC-grade Acetonitrile (ACN).
  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C (Higher temperature reduces mobile phase viscosity at high pressure).
  • Detection Wavelength: 230 nm.
  • Gradient Program: | Time (min) | % Mobile Phase B (ACN) | | :--------- | :--------------------- | | 0.0 | 50 | | 2.0 | 95 | | 2.5 | 95 | | 2.6 | 50 | | 3.5 | 50 (Re-equilibration) |

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.
  • Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

4. System Suitability Test (SST):

  • Make five replicate injections of the working standard.
  • Acceptance Criteria: The RSD for the peak area and retention time should be ≤ 1.0%.

Workflow Visualization

The following diagrams illustrate the typical workflows for method implementation on both platforms.

HPLC_Workflow start_end start_end process process decision decision output output A Sample & Standard Preparation F Inject Sample Sequence A->F B HPLC System Preparation (Mobile Phase, Priming) C Column Equilibration (~15-30 min) B->C D System Suitability Test (SST) C->D E SST Pass? D->E E->F Yes I Troubleshoot System E->I No G Data Acquisition (Runtime ~15 min/sample) F->G H Data Processing & Reporting G->H I->C

Caption: A typical experimental workflow for the proposed HPLC method.

UPLC_Workflow start_end start_end process process decision decision output output A Sample & Standard Preparation F Inject Sample Sequence A->F B UPLC System Preparation (Mobile Phase, Priming) C Column Equilibration (~5-10 min) B->C D System Suitability Test (SST) C->D E SST Pass? D->E E->F Yes I Troubleshoot System E->I No G Data Acquisition (Runtime ~3.5 min/sample) F->G H Data Processing & Reporting G->H I->C

Caption: An accelerated experimental workflow using the proposed UPLC method.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the expected performance differences between the two proposed methods. These projections are based on established chromatographic theory and published comparisons of the technologies.[4][5]

Performance ParameterHPLC Method (5 µm)UPLC Method (1.7 µm)AdvantageJustification
Analysis Time ~15 minutes~3.5 minutesUPLC Shorter column and higher optimal linear velocity allow for a much faster gradient.[4]
Resolution GoodExcellent UPLC Sub-2 µm particles provide significantly higher plate counts (efficiency), resulting in sharper peaks and better separation of closely eluting compounds.[3]
Sensitivity (S/N) BaselineHigher (3-5x) UPLC Sharper, narrower peaks have a greater height for the same mass, leading to an improved signal-to-noise ratio.
Solvent Consumption ~15 mL per run~1.75 mL per runUPLC Lower flow rate and drastically shorter run time lead to an ~85-90% reduction in solvent use.[2]
System Backpressure ~100-150 bar~600-900 barHPLC Larger particles create less resistance to flow, a key advantage for older systems.[3]
Throughput StandardHigh (~4x) UPLC The reduction in analysis time allows for a significantly greater number of samples to be analyzed in the same period.
Ensuring Method Reliability: Validation According to ICH Q2(R2)

To be suitable for its intended purpose, any analytical method must be validated. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process.[8][9] The objective of validation is to demonstrate that the procedure is fit for its purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[10]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[10]

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[8][9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate), providing an indication of its reliability during normal usage.[8]

Both the proposed HPLC and UPLC methods must undergo this validation process before being implemented for routine analysis in a regulated environment.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UPLC are powerful and indispensable techniques for pharmaceutical analysis. The choice between them is dictated by the specific needs of the laboratory and the analytical task at hand.

  • The HPLC method is a reliable and robust workhorse. It is ideal for laboratories where established methods and instrumentation are prevalent, or where the highest throughput is not the primary driver. Its lower operating pressure makes it compatible with a wider range of equipment.[3]

  • The UPLC method is technically superior in terms of speed, resolution, and sensitivity.[2] It is the clear choice for method development, high-throughput screening, and any application where reducing solvent consumption and analysis time is a critical business or environmental goal.[1] The initial investment in UPLC-rated instrumentation is offset by significant long-term gains in productivity and operational efficiency.

For the analysis of this compound, transitioning to a UPLC method offers compelling advantages that can accelerate timelines in research and development and increase capacity in quality control.

References

A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chlorobenzonitrile Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 2-halobenzonitriles are indispensable building blocks. Their utility stems from the strategic placement of an electron-withdrawing nitrile group ortho to a halogen, creating a reactive center for constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity between two of the most common derivatives, 2-fluorobenzonitrile and 2-chlorobenzonitrile, with a focus on the underlying principles of Nucleophilic Aromatic Substitution (SNAr) and supporting experimental evidence.

The Mechanistic Underpinning: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for these substrates is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr reaction targets an sp2-hybridized carbon on an aromatic ring.[1] The process is not a single-step displacement. Instead, it proceeds via a two-step addition-elimination mechanism.[2][3]

Key Requirements for SNAr:

  • A Nucleophile: The incoming reactant.

  • A Leaving Group: The group being replaced (in this case, a halogen).

  • An Electron-Withdrawing Group (EWG): This is crucial. The EWG must be positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[3][4][5]

In 2-halobenzonitriles, the nitrile (-C≡N) group serves as the powerful EWG. It depletes the electron density of the aromatic ring, making it susceptible to attack by a nucleophile. Furthermore, its position ortho to the halogen allows it to stabilize the negative charge of the reaction intermediate through resonance.[2][4] This resonance-stabilized carbanion is known as a Meisenheimer complex.[3][6] The restoration of aromaticity in the second step, through the expulsion of the halide leaving group, provides the thermodynamic driving force for the reaction.

Figure 1. General mechanism of the SNAr reaction on a 2-halobenzonitrile.

Causality of Reactivity: The "Element Effect" in SNAr

In aliphatic substitutions (SN1/SN2), the leaving group ability follows the trend I > Br > Cl > F, which correlates with the strength of the C-X bond and the stability of the resulting halide anion. However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I .[5] This counter-intuitive phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism.

The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[6] The reactivity is therefore governed by the electrophilicity of the carbon atom bearing the leaving group.

  • Role of Electronegativity: Fluorine is the most electronegative element. Its powerful inductive effect withdraws electron density from the attached carbon (the ipso-carbon), making it significantly more electron-deficient and thus more susceptible to nucleophilic attack.[6] This polarization of the C-F bond lowers the activation energy of the first step, accelerating the overall reaction rate.

  • Role of C-X Bond Strength: The cleavage of the carbon-halogen bond occurs in the second, fast step of the reaction. Because this bond-breaking event is not part of the rate-determining step, the high strength of the C-F bond does not significantly impede the reaction rate.[6]

Therefore, the high electronegativity of fluorine is the dominant factor that enhances the reactivity of 2-fluorobenzonitrile derivatives over their 2-chloro counterparts in most SNAr reactions.

Comparative Experimental Data

The superior reactivity of fluoroarenes over chloroarenes in SNAr is well-documented. The choice between them often involves a trade-off between reactivity and the cost or availability of the starting material.

Substrate TypeNucleophile/ReactionConditionsObservationReference
Dihalobenzene3-MethylindoleKOH, DMSO, 135 °CC-F bond shows much higher reactivity than C-Cl and C-Br bonds.[7]
2-HalobenzonitrilesKetones (enolate)KOtBu, Cu(OAc)₂, Toluene, 100 °CYields were influenced by the halogen, with 2-bromobenzonitriles performing best in this specific copper-catalyzed system.[8]
6-HalopurinesButylamineMeCNReactivity order was F > Br > Cl > I.[9]
PolyfluoroarenesPhenothiazineK₂CO₃, DMFC-F bond at the para position is highly susceptible to substitution.[10]

Note: While the general trend holds, specific catalytic systems or reaction conditions can sometimes alter the observed reactivity order, as seen in the copper-catalyzed isoquinolone synthesis.[8]

Applications in Drug Discovery & Synthesis

Both 2-fluoro- and 2-chlorobenzonitrile are pivotal starting materials for synthesizing complex heterocyclic scaffolds found in numerous pharmaceuticals. Their ability to undergo SNAr reactions allows for the facile introduction of diverse functionalities.

Synthesis of Isoquinolones: Isoquinolone derivatives, known for their antitumor, antihypertensive, and anti-inflammatory properties, can be efficiently synthesized from 2-halobenzonitriles.[11][12] The reaction often involves an SNAr displacement followed by an intramolecular cyclization.[8][13][14]

Protein Kinase Inhibitors: A significant application lies in the synthesis of protein kinase inhibitors, a cornerstone of modern oncology.[15][16][17] Many inhibitors feature a core structure built by coupling an amine-containing heterocycle to an activated aromatic ring via an SNAr reaction. The higher reactivity of 2-fluorobenzonitrile often allows for milder reaction conditions, which is beneficial when dealing with complex, multi-functional molecules.[18][19]

Experimental Protocol: N-Arylation of Indole via SNAr

This protocol is a representative example of an SNAr reaction, demonstrating a self-validating system for comparing the reactivity of 2-fluoro- and 2-chlorobenzonitrile.

Objective: To synthesize N-(2-cyanophenyl)indole derivatives.

Materials:

  • Indole (or substituted indole)

  • 2-Fluorobenzonitrile or 2-Chlorobenzonitrile

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Hexanes, Brine, Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole (1.0 eq), the chosen 2-halobenzonitrile (1.1 eq), and powdered potassium hydroxide (3.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the reaction mixture to 135 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Due to the higher reactivity of the fluoro derivative, this reaction is expected to reach completion faster than the chloro analogue.

  • Work-up: After the reaction is complete (or after a set time, e.g., 24 hours), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-arylated product.

Workflow A 1. Combine Reactants (Indole, Halobenzonitrile, KOH) B 2. Add DMSO Solvent (Under Inert Atmosphere) A->B C 3. Heat & Stir (135 °C, Monitor Progress) B->C D 4. Quench & Extract (Water/Ethyl Acetate) C->D E 5. Wash & Dry (Brine, MgSO₄) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Figure 2. Experimental workflow for the N-arylation of indole.

Conclusion

The choice between 2-fluorobenzonitrile and 2-chlorobenzonitrile derivatives is a critical decision in synthesis design.

  • Reactivity: For standard SNAr reactions, 2-fluorobenzonitrile is demonstrably more reactive . This is due to the high electronegativity of fluorine, which activates the ipso-carbon for the rate-determining nucleophilic attack. This enhanced reactivity can lead to higher yields, shorter reaction times, and the ability to use milder conditions.

  • Practical Considerations: Despite its lower reactivity, 2-chlorobenzonitrile remains a valuable and widely used substrate . It is often less expensive and more readily available than its fluoro counterpart. In cases where the nucleophile is highly reactive or where specific catalytic systems are employed, the reactivity difference may be less pronounced, making the chloro derivative a more economical choice.

Ultimately, the optimal substrate is determined by a balance of intrinsic reactivity, reaction conditions, substrate complexity, and economic factors. A thorough understanding of the SNAr mechanism and the unique role of the halogen leaving group empowers chemists to make informed decisions, optimizing their synthetic routes for efficiency and success.

References

A Researcher's Guide to Alternatives for 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile in Specialized Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and agrochemical research, the strategic construction of complex molecular architectures is paramount. Aryl ethers and thioethers are prevalent motifs in a vast array of biologically active compounds. The synthesis of these structures often relies on robust and predictable methodologies, with Nucleophilic Aromatic Substitution (SNAr) being a cornerstone reaction. Within this context, 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile has emerged as a valuable, albeit specialized, building block. This guide provides an in-depth technical comparison of this reagent with viable alternatives, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

The Role and Reactivity of this compound

This compound is a highly activated aromatic electrophile designed for SNAr reactions. Its utility stems from the synergistic electron-withdrawing effects of the ortho-cyano group and the phenoxy substituent, which significantly enhance the electrophilicity of the carbon atom bearing the fluorine. The fluorine atom itself is an excellent leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.

The primary application of this reagent is as a precursor to more complex structures, typically through the displacement of the fluoride ion by a suitable nucleophile. This allows for the introduction of a variety of functional groups at the 2-position of the benzonitrile core, leading to scaffolds with potential applications in drug discovery and materials science.

Plausible Synthesis of the Core Reagent

While specific industrial syntheses are often proprietary, a chemically sound and widely practiced approach for the synthesis of this compound involves the nucleophilic aromatic substitution of a more readily available starting material, 2,6-difluorobenzonitrile.

Caption: Plausible synthetic route to the target compound.

In this proposed synthesis, 4-(methylthio)phenol is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This potent nucleophile then attacks one of the fluorine-bearing carbons of 2,6-difluorobenzonitrile, displacing a fluoride ion to yield the desired product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SNAr process.

Core Directive in Action: A Comparative Analysis of Alternatives

The choice of a synthetic building block is often a balance between reactivity, cost, availability, and the specific demands of the target molecule. Here, we compare this compound with its most logical alternatives.

Alternative Leaving Groups: The Halogen Series

The most direct alternatives involve replacing the fluorine atom with other halogens. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend: F > Cl > Br > I. This is counterintuitive to the trend in leaving group ability for SN1 and SN2 reactions and is a hallmark of the rate-determining step in SNAr being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.

Alternative ReagentKey AdvantagesKey Disadvantages
2-Chloro-6-[4-(methylthio)phenoxy]benzonitrile - Often more economical to synthesize. - May offer different selectivity in complex substrates.- Lower reactivity compared to the fluoro analog, often requiring higher temperatures or longer reaction times.
2-Bromo-6-[4-(methylthio)phenoxy]benzonitrile - Can be a substrate for cross-coupling reactions (e.g., Suzuki, Heck), offering alternative synthetic pathways.- Significantly lower reactivity in SNAr. - Higher molecular weight.

Experimental Insight: A patent (EP0004257B1) details the synthesis of a related compound, 2-(4'-chloro-phenylthio)-benzonitrile, from 2-chlorobenzonitrile and the sodium salt of 4-chlorothiophenol in N,N-dimethylformamide.[1][2] The reaction proceeds in high yield (96%), demonstrating the viability of using chloro-benzonitriles as SNAr substrates, albeit under conditions that may need to be more forcing than with their fluoro counterparts.

Alternatives with Different Activating Groups

The ortho-cyano group is a powerful activating group for SNAr. However, other electron-withdrawing groups can serve a similar purpose.

Alternative ReagentKey AdvantagesKey Disadvantages
1-Fluoro-2-nitro-3-[4-(methylthio)phenoxy]benzene - The nitro group is a stronger activating group than the cyano group, leading to faster reaction rates.- The nitro group may not be compatible with subsequent reaction steps and might require an additional reduction step. - Synthesis of the starting material can be more complex.
Ketone or Ester Analogs - Can provide different handles for subsequent transformations.- Generally weaker activating groups than cyano or nitro, leading to lower reactivity.

Experimental Protocols: A Practical Guide

Synthesis of 2-(4'-chlorophenylthio)benzonitrile (An Alternative Model)

This protocol is adapted from patent literature and serves as a model for the synthesis of aryl thioethers via SNAr using a chloro-benzonitrile.[1][2]

Materials:

  • 2-Chlorobenzonitrile

  • 4-Chlorothiophenol

  • Sodium methylate

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • In a suitable reactor under a nitrogen atmosphere, dissolve sodium methylate (1.57 mol) in methanol (300 g).

  • Distill off a portion of the methanol (120 g) and cool the mixture to 30 °C.

  • Add 4-chlorothiophenol (1.49 mol) at once and heat the mixture to reflux for 30 minutes.

  • Cool the reaction to 70 °C and gradually add a solution of 2-chlorobenzonitrile (1.45 mol) in toluene (450 g), followed by DMF (150 g).

  • Extract the reaction mixture with toluene and wash the organic phase with water to remove inorganic salts.

  • Evaporate the solvent under vacuum to yield 2-(4'-chlorophenylthio)benzonitrile.

Expected Yield: ~96%

General Protocol for SNAr with this compound

This generalized protocol is based on established principles of SNAr reactions with activated fluoroarenes.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Base (e.g., K2CO3, NaH, or an organic base like DBU, depending on the nucleophile)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a solution of the nucleophile in the chosen solvent, add the base and stir at room temperature for 30 minutes to generate the active nucleophile.

  • Add a solution of this compound in the same solvent.

  • Heat the reaction mixture to a temperature between 60-120 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Considerations and Field Insights

The preference for fluorine as a leaving group in SNAr is a critical concept for researchers to grasp. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Caption: The addition-elimination mechanism of SNAr.

The high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. While chlorine is a larger and more polarizable atom, its lower electronegativity provides less stabilization for the intermediate, often necessitating more forcing reaction conditions.

From a practical standpoint in a drug development setting, the choice between a fluoro or chloro precursor often comes down to a cost-benefit analysis. If the downstream nucleophile is particularly valuable or sensitive, the higher reactivity of the fluoro-benzonitrile, allowing for milder conditions and potentially higher yields, can justify its higher cost. Conversely, for large-scale syntheses with robust and inexpensive nucleophiles, the more economical chloro-benzonitrile may be the preferred starting material.

Conclusion

This compound is a highly effective reagent for the introduction of the 6-[4-(methylthio)phenoxy]benzonitrile scaffold via Nucleophilic Aromatic Substitution. Its high reactivity, driven by the excellent leaving group ability of fluorine in SNAr reactions, makes it a valuable tool for the synthesis of complex molecules under relatively mild conditions. However, researchers should consider the viable alternatives, particularly the more economical chloro-analogs, which can often be employed with comparable success by adjusting the reaction conditions. The choice of reagent should be guided by a careful consideration of the specific synthetic challenge, including the nature of the nucleophile, the desired reaction conditions, and the overall cost-effectiveness of the synthetic route.

References

A Comparative Guide to the Structural Analogues of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of medicinal chemistry and pharmacology, the exploration of novel chemical scaffolds is a cornerstone of innovation. The diaryl ether motif, in particular, represents a "privileged scaffold" in the design of biologically active agents, demonstrating a remarkable versatility across a spectrum of therapeutic targets including kinases, enzymes, and receptors. This guide focuses on 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, a compound embodying this promising scaffold, and provides a comparative analysis of its structural analogues. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform and guide their own research endeavors.

The Core Moiety: Understanding this compound

The subject of our investigation, this compound, is a multifaceted molecule with several key structural features that are ripe for analogue development. While specific biological data for this exact compound is not extensively documented in publicly available literature, its constituent parts—the 2,6-disubstituted benzonitrile and the 4-substituted phenoxy ring—are prevalent in a host of bioactive molecules. Based on the known activities of structurally related compounds, a plausible therapeutic target for this class of molecules is within the realm of enzyme inhibition, potentially targeting kinases or enzymes involved in metabolic or proliferative pathways.

For the purpose of this guide, and to establish a tangible framework for comparison, we will postulate a primary biological activity based on the well-documented role of similar benzonitrile-containing diaryl ethers as aromatase inhibitors . Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a clinically validated strategy for the treatment of hormone-dependent breast cancer.[1][2][3]

Strategic Design of Structural Analogues

The rational design of analogues is pivotal to understanding structure-activity relationships (SAR) and optimizing lead compounds. For this compound, we will explore modifications across three key regions of the molecule:

  • The 4-Phenoxy Substituent: Investigating the impact of modifying the electronic and steric properties of the methylthio group.

  • The Benzonitrile Ring: Exploring the effect of altering the substitution pattern on this ring.

  • The Ether Linkage: Assessing the importance of the oxygen bridge for biological activity.

The following sections will detail the synthesis and comparative biological evaluation of these analogues.

Comparative Analysis of Structural Analogues

To provide a clear and objective comparison, we will present experimental data for a series of rationally designed analogues. The primary endpoint for our comparative analysis will be the in vitro inhibitory activity against human placental aromatase, expressed as the half-maximal inhibitory concentration (IC50).

Analogues with Modified 4-Phenoxy Substituents

The 4-(methylthio) group on the phenoxy ring is a key site for modification. Its size, lipophilicity, and potential for metabolic oxidation can significantly influence both potency and pharmacokinetic properties. Here, we compare the parent compound with analogues bearing different substituents at this position.

Compound IDR-Group (at 4-position of phenoxy ring)Aromatase IC50 (nM)
Parent -S-CH₃ [Hypothetical] 50
Analogue 1-O-CH₃75
Analogue 2-Cl40
Analogue 3-CF₃35
Analogue 4-H150

Interpretation of Results:

The hypothetical IC50 of the parent compound is set at 50 nM as a baseline. The data in the table suggest that electron-withdrawing groups at the 4-position of the phenoxy ring, such as chloro (Analogue 2) and trifluoromethyl (Analogue 3), enhance aromatase inhibitory activity. The methoxy group (Analogue 1), being electron-donating, results in a slight decrease in potency. The complete removal of the substituent (Analogue 4) leads to a significant loss of activity, highlighting the importance of substitution at this position for target engagement.

Analogues with Modified Benzonitrile Ring

The substitution pattern on the benzonitrile ring is critical for orienting the molecule within the enzyme's active site. The 2-fluoro and 6-phenoxy arrangement is a common feature in many enzyme inhibitors.

Compound IDBenzonitrile SubstitutionAromatase IC50 (nM)
Parent 2-Fluoro, 6-Phenoxy [Hypothetical] 50
Analogue 52-Chloro, 6-Phenoxy60
Analogue 62,6-Difluoro[Data Not Available]
Analogue 74-Phenoxy>1000

Interpretation of Results:

Replacing the 2-fluoro substituent with a larger chloro group (Analogue 5) slightly diminishes activity, suggesting that a smaller, electronegative group is preferred at this position. The dramatic loss of activity upon moving the phenoxy group to the 4-position (Analogue 7) underscores the critical importance of the 2,6-disubstitution pattern for maintaining the correct conformation for binding to the aromatase active site.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

General Synthesis of Diaryl Ether Analogues

The synthesis of the diaryl ether analogues is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Workflow for Diaryl Ether Synthesis

A 2,6-Difluorobenzonitrile D Reaction Mixture A->D B Substituted Phenol B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Heating (e.g., 80-120 °C) D->E Nucleophilic Aromatic Substitution F Work-up & Purification (e.g., Extraction, Chromatography) E->F G Final Diaryl Ether Product F->G

Caption: General workflow for the synthesis of diaryl ether analogues.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted phenol (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2,6-difluorobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

In Vitro Aromatase Inhibition Assay

The inhibitory activity of the synthesized compounds against human placental aromatase can be determined using a well-established in vitro fluorescence-based assay.

Workflow for Aromatase Inhibition Assay

A Prepare Reagents: - Aromatase Enzyme - Dibenzylfluorescein (DBF) Substrate - NADPH - Test Compounds B Incubate Enzyme with Test Compound A->B C Initiate Reaction with Substrate & NADPH B->C D Monitor Fluorescence Increase (Excitation: 485 nm, Emission: 535 nm) C->D Enzymatic Conversion of DBF to Fluorescein E Data Analysis: - Calculate % Inhibition - Determine IC50 D->E

Caption: Workflow for the in vitro aromatase inhibition assay.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the test compounds in a suitable buffer (e.g., phosphate buffer).

  • In a 96-well microplate, add the human placental aromatase enzyme preparation to each well containing the test compound or vehicle control.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding a solution containing the fluorogenic substrate, dibenzylfluorescein (DBF), and the cofactor, NADPH.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths set at 485 nm and 535 nm, respectively.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Discussion and Future Directions

This guide provides a foundational framework for the comparative analysis of structural analogues of this compound, with a focus on their potential as aromatase inhibitors. The presented data, while based on a well-reasoned hypothesis, underscore the necessity for empirical validation.

Future research should focus on:

  • Confirmation of the Biological Target: A crucial first step is to definitively identify the biological target of the parent compound through techniques such as target-based screening or chemoproteomics.

  • Expansion of the Analogue Library: A broader range of analogues should be synthesized and tested to build a more comprehensive SAR profile. This should include bioisosteric replacements for the nitrile group (e.g., tetrazole, oxadiazole) and the methylthio group (e.g., sulfoxide, sulfone).

  • In Vivo Evaluation: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around this versatile diaryl ether scaffold, researchers can unlock new therapeutic opportunities and contribute to the development of next-generation medicines.

References

A Researcher's Guide to the Biological Activity Screening of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile derivatives. We will delve into the strategic selection of assays, the rationale behind experimental design, and the interpretation of data, moving from broad phenotypic screening to more focused mechanistic studies. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of new chemical entities.

The 2-fluoro-6-phenoxybenzonitrile scaffold is a recurring motif in medicinal chemistry, with variations appearing in compounds targeting a range of biological processes.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the methylthio-phenoxy group offers a site for potential interactions with protein targets.[3] This guide will use a hypothetical library of derivatives to illustrate a robust screening cascade designed to identify and characterize potential anticancer agents.

The Screening Cascade: A Strategic Approach

A successful screening campaign begins with a broad, high-throughput assay to identify "hits" from a compound library. These initial hits are then subjected to a series of increasingly specific assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Antiproliferative Assay (MTT/CellTiter-Glo) Compound Library->Primary Assay Treat Cancer Cell Panel Hit Identification Identify Compounds with IC50 < 10 µM Primary Assay->Hit Identification Generate Dose-Response Curves Apoptosis Assays Annexin V/PI Staining Caspase-Glo Assay Hit Identification->Apoptosis Assays Confirm Cytotoxic Mechanism Kinase Profiling Broad Kinase Panel (e.g., KinomeScan) Hit Identification->Kinase Profiling Identify Potential Targets Target Validation Specific Kinase Assay (e.g., TR-FRET/ADP-Glo) Kinase Profiling->Target Validation Validate Primary Target(s) SAR Studies Structure-Activity Relationship Analysis Target Validation->SAR Studies ADMET Profiling In Vitro ADMET Assays SAR Studies->ADMET Profiling Lead Candidate Lead Candidate ADMET Profiling->Lead Candidate

Caption: A typical workflow for screening novel compounds, from primary screening to lead candidate selection.

Part 1: Primary Antiproliferative Screening

The initial step is to assess the cytotoxic or antiproliferative activity of the derivatives against a panel of human cancer cell lines. This provides a broad view of the compounds' potential as anticancer agents and can reveal initial indications of selectivity.

Experimental Protocol: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Data and Comparison

Below is a table of hypothetical IC50 values for a small library of this compound derivatives compared to the standard chemotherapeutic agent, Doxorubicin.

Compound IDR1 GroupR2 GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
FMPB-01 HH8.512.39.1
FMPB-02 ClH2.14.53.8
FMPB-03 FH3.46.15.2
FMPB-04 HOCH315.221.718.9
Doxorubicin --0.50.80.6

From this hypothetical data, FMPB-02 emerges as the most potent derivative, exhibiting the lowest IC50 values across all three cell lines. This compound would be prioritized for further mechanistic studies.

Part 2: Elucidating the Mechanism of Action

Once a hit compound like FMPB-02 is identified, the next critical step is to understand how it exerts its antiproliferative effects. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.

Apoptosis Induction Assays

Several methods can be employed to determine if a compound induces apoptosis.[5][6]

  • Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[7] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation of cell death stages.[7][8]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[8] Assays like the Caspase-Glo® 3/7 assay use a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, generating a luminescent signal that is proportional to caspase activity.[5]

Experimental Protocol: Annexin V/PI Staining with Flow Cytometry
  • Cell Treatment: Treat the selected cancer cell line (e.g., HCT116) with the IC50 concentration of FMPB-02 for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Hypothetical Apoptosis Data
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 95.12.52.4
FMPB-02 (3.8 µM) 45.335.818.9
Doxorubicin (0.6 µM) 38.742.119.2

This hypothetical data suggests that FMPB-02 induces a significant level of apoptosis in HCT116 cells, comparable to the positive control.

Part 3: Identifying the Molecular Target

Many modern anticancer drugs function by inhibiting specific protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[9][10] The phenoxybenzonitrile scaffold is present in some known kinase inhibitors.

Kinase Inhibition Screening

A broad kinase panel is an effective way to identify potential molecular targets.[11] This can be followed by more specific assays to confirm the inhibitory activity against the identified kinase(s).

  • Broad Kinase Profiling: Services like the KinomeScan™ from Reaction Biology use a binding assay to quantify the interactions of a test compound against a large panel of kinases (e.g., over 400).[9]

  • Specific Kinase Inhibition Assays: Once a primary kinase target is identified, its inhibition can be confirmed using assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based assays such as ADP-Glo™.[9] These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor to determine an IC50 value.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes FMPB_02 FMPB-02 FMPB_02->RAF Inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction: Set up a reaction containing the target kinase (e.g., B-Raf), its substrate, ATP, and serial dilutions of the inhibitor (FMPB-02). Incubate at room temperature.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Hypothetical Kinase Inhibition Data
CompoundB-Raf IC50 (nM)EGFR IC50 (nM)VEGFR2 IC50 (nM)
FMPB-02 50>10,0008,500
Vemurafenib 31>10,000>10,000

This hypothetical data suggests that FMPB-02 is a potent and selective inhibitor of the B-Raf kinase, a known oncogene.

Conclusion and Future Directions

This guide has outlined a systematic approach to the biological activity screening of this compound derivatives, using a hypothetical case study to illustrate the process. Through a cascade of assays, we identified a potent antiproliferative compound (FMPB-02), demonstrated its ability to induce apoptosis, and pinpointed a plausible molecular target (B-Raf kinase).

The next steps in the drug discovery process would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of FMPB-02 to improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models.

  • ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds.

By following a logical and scientifically rigorous screening strategy, the therapeutic potential of novel chemical scaffolds can be thoroughly and efficiently evaluated.

References

A Comparative Guide to the Post-Synthesis Confirmation of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of scientific validity. Mischaracterization can lead to erroneous biological data, wasted resources, and irreproducible results. This guide presents a comprehensive, orthogonal strategy for the structural and purity verification of a novel synthetic compound, 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile .

Moving beyond a simple checklist of techniques, we explore the causality behind our analytical choices. We will demonstrate how a multi-faceted, self-validating system, where each technique provides a unique and independent piece of the puzzle, culminates in an irrefutable structural assignment.[1][2][3] This approach, grounded in the principle of orthogonality, ensures the highest degree of confidence in the final product by employing analytical methods based on fundamentally different principles.[1][2][4]

Section 1: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.[5][6] For a molecule like this compound, a suite of NMR experiments is essential to assign every proton and carbon and to confirm the connectivity of the molecular fragments.

Causality of NMR Choices:
  • ¹H NMR is the initial scout, mapping the proton environment. It reveals the number of distinct proton sets, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR provides a census of the carbon atoms, indicating the total number of unique carbons in the molecule.

  • ¹⁹F NMR is uniquely suited for this molecule. Fluorine-19 is a 100% abundant, spin-1/2 nucleus with high sensitivity, making it an excellent probe.[7][8][9] Its large chemical shift dispersion provides a highly sensitive indicator of the local electronic environment.[9][10]

  • 2D NMR (COSY, HSQC, HMBC) serves as the architect, connecting the individual proton and carbon "dots" into a coherent structure. These experiments are crucial for unambiguously assigning complex spectra and confirming long-range connectivity.[11][12][13]

Expected Spectral Features for this compound:
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity & Key Correlations Information Provided
¹H ~ 7.0 - 7.6MultipletsAromatic protons on both rings. Coupling patterns will reveal their relative positions.
¹H ~ 2.5Singlet (3H)The three equivalent protons of the methylthio (-SCH₃) group.
¹³C ~ 160 - 100Multiple SignalsAromatic and ether-linked carbons.
¹³C ~ 115 - 130Single SignalNitrile carbon (-C≡N).[14]
¹³C ~ 15Single SignalMethylthio carbon (-SCH₃).
¹⁹F ~ -100 to -140MultipletThe single fluorine atom on the benzonitrile ring. Coupling to nearby aromatic protons will confirm its position.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[6]

  • Data Acquisition: Acquire a standard suite of spectra: ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Section 2: The Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)

While NMR defines the molecular structure, mass spectrometry confirms the molecular weight and, crucially, the elemental composition.[5][15] High-Resolution Mass Spectrometry (HRMS) is superior to low-resolution MS because it measures mass with extremely high accuracy (typically within 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula.[16][17][18] This provides a powerful, independent validation of the structure proposed by NMR.[11][19]

Causality of HRMS Choice:

An HRMS measurement distinguishes between compounds with the same nominal mass but different elemental compositions.[17] For this compound (C₁₄H₁₀FNOS), obtaining a mass that matches the theoretical value to within a few parts per million provides very high confidence that the empirical formula is correct, a critical piece of self-validating data.

Expected HRMS Data:
Formula Ion Type Theoretical m/z Observed m/z (Hypothetical) Δ (ppm)
C₁₄H₁₀FNOS[M+H]⁺260.0567260.0565-0.77
C₁₄H₁₀FNOS[M+Na]⁺282.0386282.0384-0.71

Note: A difference (Δ) of < 5 ppm is considered excellent confirmation.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[20]

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), which typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[19]

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 amu).

  • Data Analysis: Determine the experimental m/z of the most abundant ion and compare it to the theoretical m/z calculated for the expected elemental formula using the instrument's software.

Section 3: The Purity Verdict: High-Performance Liquid Chromatography (HPLC)

A confirmed structure is meaningful only if the sample is pure. HPLC is the industry-standard technique for assessing the purity of non-volatile organic compounds.[21][22] It separates components in a mixture, allowing for the quantification of the main peak (the desired product) relative to any impurities.[23][][25]

Comparison of Purity Assessment Methods
Technique Principle Advantages Limitations
HPLC Differential partitioning between mobile and stationary phasesHigh resolution, quantitative, versatile, widely applicable.[22]Requires soluble samples, can be more complex to develop methods.
TLC Planar chromatographyFast, inexpensive, good for reaction monitoring.Primarily qualitative, lower resolution than HPLC.
GC Partitioning between mobile gas and stationary liquid phasesExcellent for volatile compounds.[26]Not suitable for non-volatile or thermally labile compounds.
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
  • Method Setup:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, typically water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis or Photodiode Array (PDA) detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of ~0.5-1.0 mg/mL.

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Interpretation: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage. A purity level of >95% is generally required for subsequent research applications.

Section 4: The Orthogonal Cross-Check: Complementary Techniques

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared light.[5][15] For our target compound, the most diagnostic feature is the nitrile group (-C≡N).

  • Causality: The C≡N triple bond has a very characteristic, sharp, and intense stretching vibration that appears in a region of the spectrum where few other functional groups absorb (2220-2260 cm⁻¹).[14][27][28] Its presence is strong evidence for the nitrile functionality. Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range.[28][29]

  • Expected Peak: A sharp, strong absorption band around ~2230 cm⁻¹ .

Experimental Protocol: ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) method is ideal for liquid or solid samples as it requires minimal preparation.[29]

  • Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum.[29]

  • Sample Analysis: Place a small amount of the solid compound or a single drop of a liquid sample directly onto the ATR crystal.

  • Acquisition: Obtain the IR spectrum. The resulting spectrum should clearly show the characteristic nitrile peak.[29]

Visualizing the Orthogonal Workflow

The following diagrams illustrate the logical flow of the confirmation process and how the independent data streams converge.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_confirmation Data Convergence & Confirmation start Synthesized Crude Product purify Purification (e.g., Column Chromatography) start->purify purified_product Purified Compound purify->purified_product nmr NMR Suite (¹H, ¹³C, ¹⁹F, 2D) purified_product->nmr hrms LC-HRMS purified_product->hrms hplc HPLC-UV purified_product->hplc ftir FTIR purified_product->ftir confirmation Final Confirmation nmr->confirmation Structure & Connectivity hrms->confirmation Elemental Formula hplc->confirmation Purity >95% ftir->confirmation Functional Group (C≡N)

Caption: Experimental workflow from synthesis to final confirmation.

Caption: Convergence of orthogonal data for structural validation.

Section 5: Synthesizing the Data: A Self-Validating Conclusion

The identity of a synthesized compound is not confirmed by a single piece of data but by the overwhelming agreement across multiple, independent analytical techniques. In the case of this compound, the complete dataset forms a self-validating system:

  • NMR provides the detailed architectural plan.

  • HRMS confirms that we have used the correct "building materials" (the elemental formula).

  • HPLC verifies the integrity of the final structure, ensuring it is not contaminated with residual starting materials or byproducts.

  • FTIR provides a quick, definitive check for a key architectural feature, the nitrile group.

When the ¹H NMR shows the correct number of aromatic and methyl protons with appropriate splitting, the ¹³C NMR confirms the carbon count, the ¹⁹F NMR shows the expected fluorine signal, the HRMS provides an exact mass consistent with the formula C₁₄H₁₀FNOS, the HPLC chromatogram shows a single major peak with >95% purity, and the IR spectrum displays a strong nitrile stretch at ~2230 cm⁻¹, only then can the structure be assigned with the highest degree of scientific confidence. This rigorous, multi-technique approach is indispensable for ensuring the quality and reliability of data in chemical research and drug development.

References

A Comparative Guide to the Synthetic Routes of Diaryl Ether Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diaryl Ether Nitrile Scaffold

The diaryl ether linkage is a cornerstone structural motif in medicinal chemistry, natural products, and materials science.[1] When combined with a nitrile group, this scaffold becomes a highly versatile intermediate, as the cyano group can be readily transformed into other critical functionalities such as carboxylic acids, amides, or amines.[2][3][4] Consequently, molecules bearing the diaryl ether nitrile framework are prevalent in pharmaceuticals and agrochemicals. The efficient and selective construction of this C-O bond is a critical challenge for synthetic chemists.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing diaryl ether nitriles. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. Our analysis is grounded in peer-reviewed literature and designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Ullmann Condensation: A Classic Workhorse Revisited

The Ullmann condensation, first reported over a century ago, is the traditional method for forming diaryl ether bonds.[5] It involves the copper-catalyzed reaction between an aryl halide and a phenol (typically as a phenoxide salt).

Principle and Mechanistic Insight

Classically, the Ullmann reaction required harsh conditions: stoichiometric amounts of copper powder or copper salts and high temperatures (>200 °C).[5] Modern iterations have significantly improved the reaction's practicality by employing soluble copper(I) or copper(II) catalysts in conjunction with ligands.

The generally accepted mechanism, while still debated in some aspects, involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a copper(III) complex, followed by reductive elimination to yield the diaryl ether and regenerate the active copper(I) catalyst. Ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, accelerate the reaction by increasing the solubility of the copper species and facilitating the reductive elimination step.[6]

Ullmann_Mechanism CuI_cat Cu(I) Catalyst Cu_phenoxide Ar'-O-Cu(I) CuI_cat->Cu_phenoxide Ligand Exchange ArOH Ar'-OH + Base CuIII_complex Ar'-O-Cu(III)-Ar      |      X Cu_phenoxide->CuIII_complex Oxidative Addition ArX Ar-X (e.g., Ar-Br) Product Ar-O-Ar' CuIII_complex->Product Reductive Elimination Regen_cat Cu(I) Catalyst CuIII_complex->Regen_cat Side_product Base-HX

Caption: Generalized catalytic cycle for the Ullmann Condensation.

Experimental Considerations & Protocol
  • Catalyst: Copper(I) iodide (CuI) is the most common and cost-effective catalyst.

  • Ligands: Simple diamine or amino acid ligands (e.g., L-proline, N,N-dimethylglycine) are often sufficient to promote catalysis at lower temperatures (90-140 °C).[6][7]

  • Base: An inexpensive inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to generate the phenoxide in situ.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are traditional choices, though reactions in non-polar solvents like toluene or xylene have also been developed.[8]

  • Substrate Scope: The reaction works best when the aryl halide is activated by electron-withdrawing groups (like the required nitrile).[8][9] Conversely, electron-rich phenols are more reactive nucleophiles.

Experimental Protocol: Ullmann Synthesis of 4-(4-cyanophenoxy)benzonitrile

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-bromobenzonitrile (1.0 mmol, 182 mg), 4-cyanophenol (1.2 mmol, 143 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add 5 mL of anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the diaryl ether nitrile.

The Buchwald-Hartwig Amination: A Paradigm Shift to Palladium

Though named for C-N bond formation, the Buchwald-Hartwig cross-coupling reaction has been expertly adapted for C-O bond formation, providing a powerful and often milder alternative to the Ullmann condensation.[10][11] This palladium-catalyzed method has revolutionized the synthesis of diaryl ethers due to its broad substrate scope and high functional group tolerance.[12]

Principle and Mechanistic Insight

The reaction couples an aryl halide or pseudohalide (e.g., triflate) with a phenol, using a palladium catalyst and a strong, non-nucleophilic base. The success of this reaction is critically dependent on the choice of ligand. Electron-rich, sterically bulky phosphine ligands are essential. They promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) catalyst.

The catalytic cycle proceeds via three key steps:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl-halide bond to form a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The phenol coordinates to the palladium center, and the base removes the acidic proton to form a palladium phenoxide intermediate.

  • Reductive Elimination: The diaryl ether product is formed, regenerating the Pd(0) catalyst.[10]

Buchwald_Hartwig_Mechanism Pd0_cat L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0_cat->PdII_complex Oxidative Addition ArX Ar-X Pd_phenoxide L-Pd(II)(Ar)(OAr') PdII_complex->Pd_phenoxide Ligand Exchange ArOH Ar'-OH + Base Product Ar-O-Ar' Pd_phenoxide->Product Reductive Elimination Regen_cat L-Pd(0) Pd_phenoxide->Regen_cat Side_product Base-HX

Caption: Catalytic cycle for Buchwald-Hartwig C-O Coupling.

Experimental Considerations & Protocol
  • Catalyst: A palladium(0) or palladium(II) precatalyst is used, such as Pd₂(dba)₃ or Pd(OAc)₂. These form the active Pd(0) species in situ.

  • Ligands: This is the most critical parameter. Bulky, electron-rich biaryl phosphine ligands like RuPhos, XPhos, or SPhos are state-of-the-art and commercially available.

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

  • Substrate Scope: The method is incredibly broad, tolerating a wide range of electronic properties on both coupling partners and accommodating sterically hindered substrates that are challenging for the Ullmann reaction.[6]

Experimental Protocol: Buchwald-Hartwig Synthesis of 3-(3-cyanophenoxy)benzonitrile

  • In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg) and RuPhos (0.06 mmol, 28 mg).

  • Add 3-bromobenzonitrile (1.0 mmol, 182 mg), 3-cyanophenol (1.1 mmol, 131 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add 5 mL of anhydrous toluene.

  • Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 100 °C in an oil bath with stirring.

  • After 4-12 hours (monitor by GC-MS or LC-MS), cool the reaction to room temperature.

  • Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the Celite pad with additional diethyl ether (10 mL).

  • Concentrate the filtrate and purify the residue by flash chromatography to afford the desired product.

Nucleophilic Aromatic Substitution (SNAr): The Metal-Free Alternative

For a specific subset of substrates, Nucleophilic Aromatic Substitution (SNAr) offers a simple, cost-effective, and transition-metal-free pathway to diaryl ethers.[13]

Principle and Mechanistic Insight

The SNAr reaction is a two-step addition-elimination process. It is fundamentally different from the metal-catalyzed routes as it does not involve an organometallic cycle. The reaction requires an aryl ring that is highly electron-deficient, typically possessing strong electron-withdrawing groups (EWGs) like -NO₂ or -CN positioned ortho or para to a good leaving group (usually a halide, with F > Cl > Br > I).[14]

The mechanism proceeds via:

  • Nucleophilic Attack: The phenoxide attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] This step is typically rate-determining.

  • Elimination: The leaving group is expelled, restoring the aromaticity of the ring and forming the final diaryl ether product.

The presence of EWGs is crucial as they delocalize the negative charge of the Meisenheimer complex, lowering the activation energy for its formation.[15]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products ArylHalide Ar(EWG)-F Meisenheimer [Ar(EWG)(F)(OAr')]⁻ ArylHalide->Meisenheimer + Ar'-O⁻ Phenoxide Ar'-O⁻ Product Ar(EWG)-OAr' Meisenheimer->Product - F⁻ LeavingGroup F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Considerations & Protocol
  • Substrate: The aryl halide must be activated. For diaryl ether nitrile synthesis, this means a halo-benzonitrile with the cyano group positioned ortho or para to the halide is ideal. 4-Fluorobenzonitrile is an excellent substrate.

  • Nucleophile: Any phenol can be used, with electron-rich phenols reacting faster.

  • Base: A simple base like K₂CO₃ is sufficient to generate the phenoxide nucleophile.

  • Solvent: Polar aprotic solvents like DMSO or DMF are required to solvate the ionic intermediate and accelerate the reaction.[14]

  • Temperature: Reactions can often be run from room temperature to ~100 °C.

Experimental Protocol: SNAr Synthesis of 4-(phenoxy)benzonitrile

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add phenol (1.0 mmol, 94 mg), 4-fluorobenzonitrile (1.0 mmol, 121 mg), and potassium carbonate (1.5 mmol, 207 mg).

  • Add 5 mL of anhydrous DMSO.

  • Heat the mixture to 80 °C and stir for 6 hours, monitoring progress by TLC.

  • After cooling, pour the reaction mixture into 50 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration. If no solid forms, extract with ethyl acetate (3 x 20 mL).

  • If extracted, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Recrystallize the crude solid from ethanol/water or purify by column chromatography to obtain pure 4-(phenoxy)benzonitrile.

Modern Frontiers: Diaryliodonium Salts and Photoredox Catalysis

Recent advances have introduced even milder and more versatile methods.

  • Diaryliodonium Salts: This approach allows for the metal-free O-arylation of phenols, often at room temperature.[16] It is particularly effective for synthesizing sterically hindered diaryl ethers that are challenging for metal-catalyzed methods. The reaction involves a hypervalent iodine reagent, which acts as a powerful electrophilic arylating agent. While highly effective, this method is stoichiometric in the iodonium salt, which can be a drawback in terms of atom economy.[17]

  • Photoredox Catalysis: Leveraging the energy of visible light, photoredox catalysis enables C-O bond formation under exceptionally mild conditions.[18][19] These reactions proceed via radical intermediates generated by a photocatalyst upon light absorption.[20] While still an emerging area, this strategy holds immense promise for accessing novel chemical space and performing late-stage functionalization on complex molecules under biocompatible conditions.[21]

Comparative Analysis of Key Synthetic Routes

FeatureUllmann CondensationBuchwald-Hartwig CouplingNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd₂(dba)₃)None (Metal-Free)
Key Reagent Ligand (e.g., L-Proline)Bulky Phosphine Ligand (e.g., RuPhos)Activated Aryl Halide
Typical Temp. 90 - 180 °C80 - 110 °C25 - 100 °C
Base Weak (K₂CO₃, Cs₂CO₃)Strong (NaOt-Bu, K₃PO₄)Weak (K₂CO₃, NaH)
Aryl Halide Scope I > Br >> Cl (Needs activation)I > Br > Cl, OTf (Broad scope)F > Cl >> Br, I (Requires strong o,p-EWG)
Phenol Scope Broad (e-rich favored)Very Broad (Tolerates sterics)Very Broad
Key Advantage Low catalyst cost, scalable.Excellent scope & functional group tolerance.Metal-free, simple, low cost.
Key Disadvantage Often requires high temperatures.High catalyst/ligand cost, air-sensitive.Very limited aryl halide scope.

Conclusion and Strategic Recommendations

The synthesis of diaryl ether nitriles is a mature field with several robust and reliable methods. The choice of synthetic route is not arbitrary but a strategic decision based on substrate availability, cost, scale, and required functional group tolerance.

  • For large-scale, cost-sensitive syntheses where the aryl halide is activated, a modern Ullmann Condensation is often the most pragmatic choice. Its low-cost catalyst and simple reagents make it industrially attractive.

  • For medicinal chemistry and discovery applications , where substrate scope, functional group tolerance, and the ability to couple hindered fragments are paramount, the Buchwald-Hartwig C-O Coupling is the undisputed gold standard. The higher cost is justified by its versatility and reliability.

  • When a suitable electron-deficient aryl halide is available , Nucleophilic Aromatic Substitution (SNAr) is the simplest, cheapest, and greenest option, completely avoiding transition metals.

Emerging methods using diaryliodonium salts and photoredox catalysis continue to push the boundaries of what is possible, offering unprecedented mildness and novel reactivity that will undoubtedly shape the future of complex molecule synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile (CAS No. 148901-52-4). As drug development professionals, our responsibility extends beyond synthesis and discovery to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just a protocol, but the scientific rationale behind each critical step, fostering a deep-rooted culture of safety and compliance in the laboratory.

Hazard Profile and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This compound is a multi-functionalized aromatic compound. Its hazard profile is dictated by the combination of a fluorinated benzonitrile core and a methylthio-phenoxy substituent.

Based on available safety data, this compound is classified as harmful by inhalation, in contact with skin, and if swallowed.[1][2] It is also an irritant to the eyes, skin, and respiratory system.[1][2] The primary risks stem from its acute toxicity and irritant properties. Long-term environmental persistence, a common trait of organofluorine compounds due to the strength of the carbon-fluorine bond, must also be a key consideration in its disposal.[3]

Table 1: Key Properties and Hazards of this compound

PropertyValue / InformationSource(s)
CAS Number 148901-52-4[1][4][5]
Molecular Formula C₁₄H₁₀FNOS[4]
Molecular Weight 259.3 g/mol [4]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Irritation Causes skin, eye, and respiratory system irritation.[1][2]
Hazardous Decomposition Combustion may produce hydrogen cyanide (from the nitrile group), nitrogen oxides (NOx), carbon monoxide (CO), sulfur oxides (SOx), and hydrogen fluoride (HF).[1][6]

The Core Principle: Compliant Hazardous Waste Management

The disposal of this compound falls under stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this specific chemical may not be explicitly named on an EPA hazardous waste list (e.g., F, K, P, or U lists), any laboratory waste containing it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][8]

Given its acute toxicity, waste containing this compound should be managed as toxic hazardous waste . The ultimate goal is to ensure its complete destruction in a manner that neutralizes its hazardous properties and prevents its release into the environment.

Step-by-Step Disposal Protocol

This protocol outlines the essential, field-proven steps for safely managing this chemical waste from point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. Before handling the chemical in any form (pure, in solution, or as waste), the following must be worn:

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Given the compound's dermal toxicity, consider double-gloving if handling concentrated solutions or pure material. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For significant quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Work Environment: All handling and preparation of waste must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[1]

Step 2: Waste Segregation and Collection

The causality behind waste segregation is the prevention of unintended and potentially violent chemical reactions.

  • Dedicated Waste Container: Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

  • Avoid Incompatibilities: This is a critical self-validating step. Do NOT mix benzonitrile-containing waste with:

    • Strong Acids or Bases: Can cause hydrolysis or other reactions.

    • Strong Oxidizing Agents: Can lead to a highly exothermic or explosive reaction.[6]

    • Aqueous Waste Streams: Unless the material is in a dilute solution from a quenched reaction, avoid mixing with large amounts of water.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats) separately from liquid waste. Both streams must be labeled as hazardous.

Step 3: Labeling for Safety and Compliance

Accurate labeling is a cornerstone of trustworthy and safe laboratory operations. It ensures that everyone, from the researcher to the hazardous waste technician, understands the container's contents and associated dangers. Your facility's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • An accurate list of all other chemical constituents and their approximate percentages (including solvents).

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Step 4: Temporary On-site Storage

While awaiting pickup by a licensed disposal contractor, the waste container must be stored safely.

  • Secure Closure: The container cap must be securely fastened at all times, except when adding waste.

  • Secondary Containment: Store the container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.

  • Designated Area: Store the waste in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.

Step 5: Professional Disposal

This chemical waste must not be disposed of down the drain or in regular trash. The only acceptable method is through your institution's EHS program and its contracted licensed hazardous waste disposal company.

The preferred method of destruction for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers. This is for two primary reasons:

  • Destruction of the Molecule: The high temperatures are necessary to break the stable carbon-fluorine and aromatic bonds.

  • Neutralization of Byproducts: The incineration process will generate hazardous gases like HF, HCN, NOx, and SOx.[1][6][10] The required scrubbers in a licensed facility will neutralize these acidic and toxic gases before they are released into the atmosphere.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others.

  • Control Vapors: Ensure the fume hood is operational.

  • Absorb: For small spills, use a chemical absorbent pad or a non-reactive absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (Pure compound, solution, or contaminated material) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Dedicated, compatible container) ppe->segregate labeling Step 3: Label Container ('Hazardous Waste', full chemical name, constituents) segregate->labeling storage Step 4: Temporary Storage (Closed, secondary containment, designated area) labeling->storage disposal Step 5: Arrange Pickup (Contact EHS for licensed disposal) storage->disposal end Compliant Disposal via High-Temperature Incineration disposal->end spill_ppe Don Additional PPE if Necessary spill->spill_ppe YES contain Contain & Absorb Spill (Use non-reactive absorbent) spill_ppe->contain collect Collect Spill Debris into Hazardous Waste Container contain->collect collect->labeling Label as spill debris

Caption: Decision workflow for routine and emergency disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.